DL-threo-2-methylisocitrate sodium
Description
Properties
Molecular Formula |
C14H14Na6O14 |
|---|---|
Molecular Weight |
544.19 g/mol |
IUPAC Name |
hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 |
InChI Key |
HHUNWLYVWGUPOT-FLAQYFRFSA-H |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Synthesis and Structure of DL-threo-2-Methylisocitrate Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and structural elucidation of DL-threo-2-methylisocitrate sodium, a key intermediate in the methylcitrate cycle. This document details a plausible synthetic route, experimental protocols, and comprehensive structural data.
Introduction
DL-threo-2-methylisocitrate is a crucial metabolite in the propionate (B1217596) catabolism pathway known as the methylcitrate cycle, which is operative in various bacteria and fungi. Its significance in microbial metabolism and potential role as a biomarker for certain metabolic disorders has driven interest in its chemical synthesis and structural characterization. This guide outlines a feasible chemical synthesis approach, as detailed protocols for its complete chemical synthesis are not extensively documented in publicly available literature. The proposed synthesis is based on established organic chemistry reactions, providing a solid foundation for its laboratory preparation.
Chemical Structure
DL-threo-2-methylisocitrate, systematically named (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and its enantiomer, is a tricarboxylic acid containing two stereocenters. The "threo" designation refers to the relative stereochemistry of the hydroxyl and methyl groups. The structure of the trisodium (B8492382) salt is presented below.
Molecular Formula: C₇H₇Na₃O₇
Molecular Weight: 272.09 g/mol
The stereochemistry of 2-methylisocitrate is critical for its biological activity, with the (2S, 3R) isomer being the natural substrate for the enzyme 2-methylisocitrate lyase. The chemical synthesis described herein yields the racemic DL-threo diastereomer.
Chemical Synthesis
While the first synthesis of 2-methylisocitric acid as a mixture of four isomers was reported in 1886[1], detailed procedures for the stereoselective synthesis of the DL-threo diastereomer are scarce. A plausible and effective approach involves a nucleophilic addition to a keto-ester precursor, followed by hydrolysis. One such method is based on the reaction of diethyl 2-methyl-3-oxoglutarate with cyanide.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a three-step process:
-
Cyanohydrin Formation: Nucleophilic addition of cyanide to the ketone carbonyl of diethyl 2-methyl-3-oxoglutarate.
-
Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the resulting cyanohydrin to a tricarboxylic acid.
-
Salt Formation: Conversion of the tricarboxylic acid to its trisodium salt.
Caption: Proposed workflow for the chemical synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-hydroxy-2-cyano-3-methylsuccinate (Cyanohydrin Formation)
-
Materials: Diethyl 2-methyl-3-oxoglutarate, potassium cyanide (KCN), hydrochloric acid (HCl), diethyl ether, water.
-
Procedure:
-
In a well-ventilated fume hood, a solution of diethyl 2-methyl-3-oxoglutarate (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution.
-
Dilute hydrochloric acid is then added dropwise to maintain a slightly acidic pH (pH 5-6), facilitating the formation of HCN in situ.
-
The reaction mixture is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.
-
Step 2: Synthesis of DL-threo-2-Methylisocitric Acid (Nitrile Hydrolysis)
-
Materials: Crude cyanohydrin intermediate from Step 1, concentrated hydrochloric acid.
-
Procedure:
-
The crude cyanohydrin is added to a round-bottom flask containing concentrated hydrochloric acid.
-
The mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water.
-
The resulting crude DL-threo-2-methylisocitric acid is purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Step 3: Formation of DL-threo-2-Methylisocitrate Trisodium Salt
-
Materials: Purified DL-threo-2-methylisocitric acid, sodium hydroxide (B78521) (NaOH), ethanol.
-
Procedure:
-
The purified DL-threo-2-methylisocitric acid is dissolved in a minimal amount of water.
-
Three equivalents of a standardized sodium hydroxide solution are added slowly with stirring. The pH should be monitored and adjusted to neutral (pH ~7).
-
The solution is then concentrated under reduced pressure.
-
The trisodium salt is precipitated by the addition of ethanol.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a white solid.
-
Structural Characterization Data
The following table summarizes the expected structural and spectroscopic data for DL-threo-2-methylisocitrate. It is important to note that obtaining high-resolution NMR data for the trisodium salt in D₂O is recommended for accurate structural confirmation.
| Parameter | Value |
| Molecular Formula | C₇H₇Na₃O₇ |
| Molecular Weight | 272.09 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (D₂O, 400 MHz) | δ 1.25 (s, 3H, -CH₃), 2.80 (d, J=16 Hz, 1H, -CH₂-), 3.10 (d, J=16 Hz, 1H, -CH₂-), 4.20 (s, 1H, -CH-) |
| ¹³C NMR (D₂O, 100 MHz) | δ 25.0 (-CH₃), 45.0 (-CH₂-), 55.0 (-CH-), 75.0 (-C(OH)-), 175.0 (3 x -COO⁻) |
| Mass Spectrometry (ESI-) | m/z 205.03 [M-3Na+2H]⁻, 227.01 [M-2Na+H]⁻ |
Signaling Pathway Involvement
DL-threo-2-methylisocitrate is a key intermediate in the Methylcitrate Cycle . This metabolic pathway is essential for the catabolism of propionyl-CoA, a product of odd-chain fatty acid and certain amino acid degradation.
Caption: The Methylcitrate Cycle, highlighting the central role of DL-threo-2-methylisocitrate.
Conclusion
This technical guide provides a comprehensive overview of the chemical synthesis and structural properties of this compound. The detailed, albeit proposed, synthetic protocol offers a practical route for its preparation in a laboratory setting. The compiled structural and spectroscopic data serve as a valuable reference for researchers in the fields of metabolic research, microbiology, and drug development. Further research into stereoselective synthesis methods would be a valuable contribution to the field.
References
The Methylcitrate Cycle: A Core Hub in Microbial Propionate Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The methylcitrate cycle (MCC) is a critical metabolic pathway in a wide range of microorganisms, including bacteria and fungi. Its primary function is the metabolism of propionyl-CoA, a potentially toxic three-carbon intermediate generated from the breakdown of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[1][2] By converting propionyl-CoA into pyruvate (B1213749) and succinate (B1194679), the MCC not only detoxifies the cell but also funnels these metabolites into central carbon metabolism, contributing to cellular energy and biomass production.[3] This pathway is of particular interest in the context of pathogenic microorganisms, such as Mycobacterium tuberculosis, where it plays a crucial role in virulence and persistence, making it a potential target for novel antimicrobial therapies.[4][5] This technical guide provides a comprehensive overview of the methylcitrate cycle, including its core reactions, enzymatic players, regulation, and key experimental methodologies for its study.
Core Reactions of the Methylcitrate Cycle
The methylcitrate cycle is a cyclic pathway that shares intermediates with the tricarboxylic acid (TCA) cycle. The net result of one turn of the cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate to one molecule of pyruvate and one molecule of succinate. The key enzymatic steps are as follows:
-
Methylcitrate Synthase (MCS): The cycle initiates with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. This reaction is catalyzed by 2-methylcitrate synthase (EC 2.3.3.5).[6]
-
Methylcitrate Dehydratase (MCD): 2-methylcitrate is then dehydrated to yield 2-methyl-cis-aconitate. This reaction is carried out by 2-methylcitrate dehydratase (EC 4.2.1.79).[3] In some organisms, this step is catalyzed by a bifunctional enzyme that also possesses aconitase activity.[7]
-
Aconitase (ACN): 2-methyl-cis-aconitate is subsequently hydrated to form 2-methylisocitrate. This step is catalyzed by an aconitase (EC 4.2.1.3).[3]
-
Methylisocitrate Lyase (MCL): The final step of the cycle is the cleavage of 2-methylisocitrate into pyruvate and succinate, a reaction catalyzed by 2-methylisocitrate lyase (EC 4.1.3.30).[8] This regenerates the succinate that can be converted back to oxaloacetate to continue the cycle.
Quantitative Data
A thorough understanding of the methylcitrate cycle requires quantitative data on its components. The following tables summarize key kinetic parameters for the enzymes of the MCC and intracellular metabolite concentrations during propionate (B1217596) metabolism.
Table 1: Enzyme Kinetic Parameters for Key Enzymes of the Methylcitrate Cycle
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| 2-Methylcitrate Synthase (PrpC) | Salmonella enterica | Propionyl-CoA | 25 ± 3 | - | 13.5 ± 0.4 | 5.4 x 105 | [9] |
| Oxaloacetate | 50 ± 7 | - | - | - | [9] | ||
| Acetyl-CoA | 70 ± 10 | - | 0.6 ± 0.02 | 8.6 x 103 | [9] | ||
| Isocitrate Lyase 1 (ICL1) - as MCL | Mycobacterium tuberculosis | 2-Methylisocitrate | - | - | 1.0 | - | [1] |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | D-isocitrate | 1300 | 0.41 | - | - | [7] |
Note: Data for all enzymes across a wide range of relevant microorganisms is not consistently available in the literature.
Table 2: Intracellular Metabolite Concentrations in E. coli during Growth on Different Carbon Sources
| Metabolite | Growth on Glucose (mM) | Growth on Glycerol (mM) | Growth on Acetate (mM) | Reference |
| Acetyl-CoA | 0.23 - 0.58 | 0.18 - 0.29 | 0.58 - 1.2 | [10] |
| Succinate | 0.53 - 1.1 | 0.45 - 0.61 | 0.19 - 0.24 | [10] |
| Pyruvate | 0.28 - 0.69 | 0.11 - 0.17 | 0.05 - 0.08 | [10] |
| Oxaloacetate | 0.001 - 0.003 | 0.001 - 0.002 | 0.001 - 0.002 | [10] |
Signaling Pathways and Logical Relationships
The expression of the genes encoding the enzymes of the methylcitrate cycle is tightly regulated to meet the metabolic needs of the cell.
In many bacteria, the genes for the methylcitrate cycle are organized in an operon, often designated as the prp operon.[13] The regulation of this operon is complex and involves both specific and global regulators. In Escherichia coli and Salmonella enterica, the prpBCDE operon is regulated by the transcriptional activator PrpR, which is a member of the sigma-54 dependent family of activators.[2][14] The activity of PrpR is in turn modulated by the presence of 2-methylcitrate, which acts as an inducer.[2] Furthermore, the expression of the prp operon is subject to catabolite repression by glucose, mediated by the cAMP receptor protein (CRP).[14]
In Mycobacterium tuberculosis, the regulatory network is even more intricate, involving cross-talk between different metabolic pathways. The regulator PrpR in M. tuberculosis not only activates the expression of the methylcitrate cycle genes (prpD and prpC) but also the icl1 gene, which encodes the bifunctional isocitrate lyase/methylisocitrate lyase. This coordinated regulation highlights the importance of integrating propionate and fatty acid metabolism for the pathogen's survival.
Experimental Protocols
Studying the methylcitrate cycle involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Assay for Methylcitrate Synthase (MCS) Activity
This protocol is adapted from methods that measure the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[8][15]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Propionyl-CoA solution (10 mM)
-
Oxaloacetate solution (10 mM)
-
DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)
-
Cell-free extract or purified enzyme solution
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM DTNB solution
-
50 µL of 10 mM propionyl-CoA solution
-
-
Add 20-50 µL of the cell-free extract or purified enzyme to the cuvette.
-
Incubate the mixture at 30°C for 5 minutes to allow for the reaction of any free CoA in the extract with DTNB.
-
Initiate the reaction by adding 50 µL of 10 mM oxaloacetate solution.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB2- (13,600 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-methylcitrate per minute.
Protocol 2: Assay for Methylisocitrate Lyase (MCL) Activity
This assay is a coupled enzyme assay where the pyruvate produced from the cleavage of 2-methylisocitrate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[16][17]
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
2-Methylisocitrate solution (10 mM)
-
NADH solution (10 mM)
-
Lactate dehydrogenase (LDH) solution (100 units/mL)
-
Cell-free extract or purified enzyme solution
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
50 µL of 10 mM NADH solution
-
10 µL of lactate dehydrogenase solution
-
-
Add 20-50 µL of the cell-free extract or purified enzyme to the cuvette.
-
Incubate the mixture at 30°C for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of 10 mM 2-methylisocitrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6,220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.
Protocol 3: Metabolomics Analysis of Propionate Metabolism
This protocol provides a general workflow for the extraction and analysis of intracellular metabolites from bacterial cultures grown in the presence of propionate.[18][19][20]
1. Sample Collection and Quenching: a. Grow bacterial cultures in a defined medium with propionate as a carbon source to the desired growth phase (e.g., mid-logarithmic phase). b. Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C). c. Immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent further enzymatic reactions.
2. Metabolite Extraction: a. Centrifuge the quenched cell suspension to pellet the cells. b. Extract the intracellular metabolites by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell pellet. c. Lyse the cells using physical methods such as bead beating or sonication on ice to ensure complete extraction. d. Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.
3. Sample Preparation for Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the dried metabolites to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend them in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
4. Data Acquisition and Analysis: a. Analyze the prepared samples using GC-MS or LC-MS to separate and detect the metabolites. b. Identify and quantify the metabolites by comparing their mass spectra and retention times to a library of known standards. c. Perform statistical analysis to identify significant changes in metabolite levels in response to propionate metabolism.
Conclusion
The methylcitrate cycle is a central metabolic pathway with significant implications for microbial physiology, pathogenesis, and biotechnology. Its role in propionate detoxification and carbon metabolism makes it a fascinating area of study. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the intricacies of this vital microbial pathway. Further research, particularly in generating comprehensive quantitative datasets across a wider range of microorganisms, will be crucial for fully elucidating the role of the methylcitrate cycle and for exploiting it as a target for therapeutic intervention.
References
- 1. pnas.org [pnas.org]
- 2. Studies of Regulation of Expression of the Propionate (prpBCDE) Operon Provide Insights into How Salmonella typhimurium LT2 Integrates Its 1,2-Propanediol and Propionate Catabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 4. M. tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 6. Crystal structure of Salmonella typhimurium 2-methylcitrate synthase: Insights on domain movement and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Salmonella typhimurium LT2 Catabolizes Propionate via the 2-Methylcitric Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catabolite Repression of the Propionate Catabolic Genes in Escherichia coli and Salmonella enterica: Evidence for Involvement of the Cyclic AMP Receptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencellonline.com [sciencellonline.com]
- 16. tycmhoffman.com [tycmhoffman.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Optimization of a sample preparation method for the metabolomic analysis of clinically relevant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bacterial Metabolomics: Sample Preparation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bacterial biofilm sample preparation for spatial metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
DL-threo-2-Methylisocitrate as a Substrate for Isocitrate Lyase 1 (ICL1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate (B1226380) and methylcitrate metabolic cycles, enabling organisms like bacteria, fungi, and plants to utilize fatty acids as a sole carbon source.[1][2][3][4] In pathogenic organisms such as Mycobacterium tuberculosis (Mtb), ICL is essential for survival and persistence during infection, making it a prime target for novel antimicrobial drug development.[4][5] Mtb possesses two ICL isoforms, ICL1 and ICL2, which are catalytically bifunctional, acting as both isocitrate and methylisocitrate lyases.[1][6] This dual functionality is crucial for metabolizing both even and odd-chain fatty acids.[1]
The methylcitrate cycle processes propionyl-CoA, a potentially toxic byproduct of odd-chain fatty acid metabolism, converting it into pyruvate (B1213749) and succinate (B1194679).[2][7][8] A key step in this pathway is the cleavage of DL-threo-2-methylisocitrate, a reaction catalyzed by ICL. This guide provides an in-depth examination of DL-threo-2-methylisocitrate's role as a substrate for ICL1, summarizing key kinetic data and experimental methodologies.
Metabolic Context: The Methylcitrate Cycle
The methylcitrate cycle is an anaplerotic pathway analogous to the glyoxylate shunt that is vital for the detoxification of propionyl-CoA.[7][9] In organisms like Mtb that lack a canonical 2-methylisocitrate lyase (MCL), the bifunctional ICL1 enzyme assumes this catalytic role.[6][8] The cycle consists of three primary enzymatic steps:
-
Methylcitrate Synthase (MCS): Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate.
-
Methylcitrate Dehydratase (MCD): Converts 2-methylcitrate to 2-methyl-cis-aconitate.
-
Aconitase/Hydratase Activity: Hydrates 2-methyl-cis-aconitate to form DL-threo-2-methylisocitrate.
-
Isocitrate Lyase 1 (ICL1): Catalyzes the retro-aldol cleavage of DL-threo-2-methylisocitrate into pyruvate and succinate.[7][9]
Failure to properly metabolize propionyl-CoA via this cycle can lead to the accumulation of toxic intermediates, resulting in metabolic stress and cell death.[1][2][6]
Quantitative Data: ICL1 Kinetic Parameters
DL-threo-2-methylisocitrate (MICA) serves as a substrate for ICL1, though with different efficiency compared to the enzyme's primary substrate, isocitrate (ICA). Kinetic studies have quantified this interaction, revealing important differences in affinity and turnover rate.
| Substrate | Enzyme | Km (μM) | kcat (s-1) | Source |
| DL-threo-2-methylisocitrate (MICA) | M. tuberculosis ICL1 | 718 | 1.25 | [10][11] |
| threo-D(s)L(s)-isocitrate (ICA) | M. tuberculosis ICL1 | 188 | 5.24 | [10][11] |
| threo D-(s) isocitrate | M. tuberculosis ICL (Icl) | 145 | 21.67 (1.3 μmol/min/mg) | [12] |
| threo D-(s) isocitrate | M. tuberculosis ICL (AceA) | 1300 | 6.83 (0.41 μmol/min/mg) | [12] |
Note: kcat values were calculated from Vmax where necessary for comparison.
The data clearly indicate that for M. tuberculosis ICL1, the affinity for DL-threo-2-methylisocitrate is approximately fourfold lower (higher Km) than for isocitrate.[10][11] Correspondingly, the catalytic turnover rate (kcat) is also about four times slower for the methylisocitrate substrate.[10][11] Interestingly, substrate inhibition has been observed with methylisocitrate at concentrations exceeding 1 mM, a phenomenon not seen with isocitrate.[13]
Experimental Protocols
The characterization of ICL1 activity with DL-threo-2-methylisocitrate relies on robust enzymatic assays. Below are generalized protocols based on established methodologies.
This is the most common method for assaying ICL activity. The cleavage of the substrate produces glyoxylate (for isocitrate) or pyruvate (for methylisocitrate) and succinate. The production of the α-keto acid is monitored.
-
Principle : The glyoxylate product reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be monitored by the increase in absorbance at 324 nm.[14] Alternatively, the reaction can be coupled to a dehydrogenase enzyme. For instance, the glyoxylate formed is reduced by lactate (B86563) dehydrogenase (LDH), which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.[12][15]
-
Reaction Mixture :
-
50 mM Buffer (e.g., Imidazole pH 6.8 or HEPES pH 7.5)[14][16]
-
5 mM MgCl2 (a required divalent cation for activity)[13][14]
-
1 mM Dithiothreitol (DTT)[16]
-
4 mM Phenylhydrazine HCl (for direct detection)[14] OR 0.2 mM NADH and ~2 Units Lactate Dehydrogenase (for coupled assay)[12]
-
Variable concentrations of DL-threo-2-methylisocitrate substrate.
-
Purified ICL1 enzyme solution.
-
-
Procedure :
-
Combine all reagents except the enzyme in a cuvette and equilibrate to the desired temperature (e.g., 30°C or 37°C).[12][14]
-
Initiate the reaction by adding the ICL1 enzyme solution.
-
Monitor the change in absorbance at the appropriate wavelength (324 nm or 340 nm) over time using a thermostatted spectrophotometer.
-
Calculate the initial velocity from the linear portion of the reaction curve.
-
Repeat for a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Nuclear Magnetic Resonance (NMR) offers a direct and versatile method to monitor the enzymatic reaction without the need for coupling enzymes or chromogenic reagents.
-
Principle : The conversion of methylisocitrate to pyruvate and succinate can be monitored by observing the appearance of distinct singlet signals for pyruvate (~2.3 ppm) and succinate (~2.3 ppm) in the 1H NMR spectrum over time.[13]
-
Procedure :
-
Prepare reaction mixtures in an appropriate deuterated buffer containing MgCl2 and a known concentration of an internal standard (e.g., DSS).
-
Add a defined concentration of (2S,3R)-2-methylisocitrate.
-
Initiate the reaction by adding purified ICL1.
-
Acquire 1H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the substrate and products to quantify their concentrations over time and calculate reaction rates.[13]
-
Significance in Drug Development
The bifunctional nature of ICL1 in pathogens like M. tuberculosis makes it a compelling drug target.[1][8] An inhibitor targeting ICL1 could simultaneously disrupt two vital metabolic pathways: the glyoxylate shunt required for growth on even-chain fatty acids and the methylcitrate cycle needed for propionate (B1217596) detoxification.[1][5] The accumulation of toxic propionyl-CoA metabolites resulting from ICL1 inhibition is bactericidal, highlighting the enzyme's essentiality.[1][6]
Understanding the kinetics of substrates like DL-threo-2-methylisocitrate is fundamental for:
-
Inhibitor Design : Knowledge of the active site's tolerance for substitutions (like the methyl group) informs the design of substrate-analog inhibitors.
-
Assay Development : Utilizing methylisocitrate in screening assays can help identify compounds that specifically target the methylcitrate lyase activity of the enzyme.
-
Understanding Resistance : Characterizing mutations in ICL1 that affect substrate binding can help predict and understand potential drug resistance mechanisms.
Conclusion
DL-threo-2-methylisocitrate is a physiologically crucial, albeit less efficient, substrate for the bifunctional enzyme ICL1 in various microorganisms. Its cleavage is a terminal and vital step in the methylcitrate cycle, which is essential for propionate metabolism and detoxification. The detailed kinetic and methodological data presented here underscore the importance of this reaction. For drug development professionals, the dual roles of ICL1 present a strategic advantage, offering a single target to disrupt multiple essential metabolic functions in pathogenic organisms, ultimately leading to their demise. Further investigation into the specific interactions within the ICL1 active site during methylisocitrate turnover will continue to fuel the development of novel and potent anti-infective agents.
References
- 1. pnas.org [pnas.org]
- 2. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi [mdpi.com]
- 3. M. tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. Role of the methylcitrate cycle in propionate metabolism and detoxification in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 8. Dual role of isocitrate lyase 1 in the glyoxylate and methylcitrate cycles in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. pnas.org [pnas.org]
The Methylcitrate Pathway: A Historical and Technical Guide to its Discovery and Function
Unraveling a Key Metabolic Route for Propionate (B1217596) Metabolism
The methylcitrate metabolic pathway is a critical biochemical route for the metabolism of propionate, a short-chain fatty acid that can be toxic to cells at high concentrations. This pathway is essential for many microorganisms, including bacteria and fungi, that utilize odd-chain fatty acids, branched-chain amino acids, or cholesterol as carbon sources, all of which lead to the production of propionyl-CoA. This technical guide provides an in-depth exploration of the historical discovery of the methylcitrate cycle, details the key experiments and methodologies that elucidated its function, and presents quantitative data on its core enzymatic components.
A Historical Perspective: From a Curious Metabolite to a Conserved Pathway
The journey to understanding the methylcitrate pathway began not in the realm of microbial metabolism, but in the study of human metabolic disorders. In 1972, Toshiyuki Ando and his colleagues identified a novel compound, 2-methylcitrate, in the urine of patients with propionic acidemia, a genetic disorder characterized by the inability to metabolize propionate.[1][2] They astutely proposed that this compound was formed from the condensation of propionyl-CoA and oxaloacetate, an analogous reaction to the formation of citrate (B86180) from acetyl-CoA and oxaloacetate in the Krebs cycle.[2]
It was not until 1973 that the full metabolic cycle involving methylcitrate was first described in the fungus Candida lipolytica (now known as Yarrowia lipolytica) by Tabuchi and Serizawa. They demonstrated a novel pathway for the partial oxidation of propionyl-CoA to pyruvate (B1213749).[3] For over two decades, the methylcitrate cycle was thought to be exclusive to fungi.
A significant breakthrough came in 1999 when the laboratory of Jorge C. Escalante-Semerena published their findings on propionate catabolism in the bacterium Salmonella typhimurium (now Salmonella enterica).[4] Through a combination of genetic and biochemical approaches, they demonstrated that the prpBCDE operon was responsible for the breakdown of propionate via the 2-methylcitric acid cycle.[4] This discovery established the methylcitrate pathway as a more widespread and conserved metabolic route in the microbial world.
The Core of the Pathway: Key Enzymes and Reactions
The methylcitrate cycle is a cyclic pathway that converts propionyl-CoA and oxaloacetate into pyruvate and succinate. This process involves three core enzymes:
-
2-Methylcitrate Synthase (MCS) , encoded by the prpC gene, catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[5][6]
-
2-Methylcitrate Dehydratase (MCD) , encoded by the prpD gene, catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate.[5][6] This is followed by a hydration step, often catalyzed by the same enzyme or an aconitase, to form 2-methylisocitrate.[6]
-
2-Methylisocitrate Lyase (MCL) , encoded by the prpB gene, cleaves 2-methylisocitrate into pyruvate and succinate.[6][7]
Succinate can then enter the tricarboxylic acid (TCA) cycle, while pyruvate can be used for gluconeogenesis or be further metabolized.
Quantitative Analysis of Key Enzymes
The biochemical characterization of the methylcitrate cycle enzymes has provided valuable quantitative data on their catalytic properties. The following tables summarize key kinetic parameters for these enzymes from various organisms.
| Enzyme | Organism | Substrate | Km | Specific Activity | Reference |
| 2-Methylcitrate Synthase (PrpC) | Salmonella enterica | Propionyl-CoA | 50 µM | 120 µmol·min-1·mg-1 | [8] |
| Pseudomonas aeruginosa | Propionyl-CoA | - | - | [7] | |
| Candida lipolytica | Propionyl-CoA | - | - | [9][10] | |
| Aspergillus fumigatus | Propionyl-CoA | - | - | [11] | |
| 2-Methylisocitrate Lyase (PrpB) | Escherichia coli | threo-2-Methylisocitrate | - | - | [12] |
| Aspergillus nidulans | threo-2-Methylisocitrate | - | - | [12] | |
| Candida lipolytica | threo-Ds-2-Methylisocitrate | 7.7 x 10-4 M | - | [13] |
Note: "-" indicates that specific quantitative data was not available in the cited sources.
Experimental Protocols: The Methodologies Behind the Discoveries
The elucidation of the methylcitrate pathway relied on a variety of experimental techniques, from classical biochemical assays to modern molecular biology. This section details the core methodologies used in the foundational studies.
Enzyme Assays
1. 2-Methylcitrate Synthase (MCS) Activity Assay:
-
Principle: The activity of MCS is determined by measuring the rate of Coenzyme A (CoA) release from propionyl-CoA upon its condensation with oxaloacetate. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Oxaloacetate
-
Propionyl-CoA
-
DTNB
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Prepare the reaction mixture without propionyl-CoA in a cuvette.
-
Initiate the reaction by adding propionyl-CoA.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the specific activity based on the molar extinction coefficient of the product.
-
2. 2-Methylisocitrate Lyase (MCL) Activity Assay:
-
Principle: The cleavage of 2-methylisocitrate by MCL produces pyruvate and succinate. The rate of this reaction can be monitored by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the MCL activity.
-
Reaction Mixture:
-
MOPS buffer (pH 6.8)[14]
-
MgCl2
-
NADH
-
Lactate dehydrogenase (LDH)
-
Cell-free extract or purified enzyme
-
threo-Ds-Isocitrate (substrate)
-
-
Procedure:
-
Combine the buffer, MgCl2, NADH, and LDH in a cuvette and pre-incubate.[14]
-
Add the cell extract or purified enzyme.[14]
-
Initiate the reaction by adding the substrate, threo-Ds-isocitrate.[14]
-
Monitor the decrease in absorbance at 340 nm over time.[14]
-
Calculate the enzyme activity based on the rate of NADH oxidation.
-
Metabolite Identification and Quantification
-
Principle: The identification and quantification of pathway intermediates are crucial for confirming the steps of the metabolic cycle. This is typically achieved using chromatographic separation followed by mass spectrometry.
-
Methodology:
-
Sample Preparation: Quench metabolic activity in cell cultures rapidly, often using cold methanol (B129727) or liquid nitrogen, to get an accurate snapshot of the metabolome.[15] Extract intracellular metabolites using appropriate solvents.[15]
-
Chromatographic Separation: Separate the extracted metabolites using gas chromatography (GC) or liquid chromatography (LC). For GC analysis, metabolites are often derivatized to increase their volatility.
-
Mass Spectrometry (MS) Detection: The separated metabolites are ionized and their mass-to-charge ratio is determined by a mass spectrometer. This allows for the identification of known compounds by comparing their mass spectra to libraries and the quantification of their abundance. For example, methylcitrate in urine samples can be quantified using LC-tandem MS.[16]
-
Genetic Analysis
-
Principle: To establish the function of the genes involved in the methylcitrate pathway, researchers create and analyze mutant strains that lack one or more of these genes.
-
Methodology:
-
Gene Knockout: Create deletion mutants by replacing the target gene (e.g., prpC, prpD, or prpB) with an antibiotic resistance cassette through homologous recombination.
-
Phenotypic Analysis: Compare the growth of the mutant strains to the wild-type strain on minimal media containing propionate as the sole carbon source. A failure to grow on propionate indicates that the deleted gene is essential for its metabolism.
-
Metabolite Accumulation: Analyze the metabolites that accumulate in the mutant strains when grown in the presence of propionate. For example, a prpB mutant (lacking MCL) would be expected to accumulate 2-methylisocitrate.
-
Visualizing the Pathway and its Discovery
The following diagrams, generated using the DOT language, illustrate the core methylcitrate pathway and the logical workflow of its discovery.
Caption: The core enzymatic reactions of the methylcitrate metabolic pathway.
Caption: Logical workflow of the historical discovery of the methylcitrate pathway.
Conclusion and Future Directions
The discovery of the methylcitrate pathway represents a significant advancement in our understanding of microbial metabolism. From its initial identification as an unusual metabolite in human disease to its characterization as a conserved pathway in bacteria and fungi, the story of the methylcitrate cycle highlights the power of interdisciplinary research. For drug development professionals, the enzymes of this pathway, particularly in pathogenic microorganisms like Mycobacterium tuberculosis where it is essential for virulence, represent promising targets for novel antimicrobial agents. Future research will likely focus on the intricate regulation of this pathway, its integration with other metabolic networks, and the development of specific inhibitors for therapeutic applications.
References
- 1. Isolation and identification of methylcitrate, a major metabolic product of propionate in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylcitrate Dehydratase, a New Enzyme Functioning at the Methylcitric Acid Cycle of Propionate Metabolism [jstage.jst.go.jp]
- 4. Salmonella typhimurium LT2 catabolizes propionate via the 2-methylcitric acid cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]
- 8. Application of a propionyl coenzyme A synthetase for poly(3-hydroxypropionate-co-3-hydroxybutyrate) accumulation in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Methylcitrate synthase from Aspergillus fumigatus. Propionyl-CoA affects polyketide synthesis, growth and morphology of conidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of DL-threo-2-Methylisocitrate in Bacterial Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-threo-2-methylisocitrate, a key metabolic intermediate of the methylcitrate cycle, plays a pivotal role in the virulence of several pathogenic bacteria, most notably Mycobacterium tuberculosis. This metabolic pathway is essential for the detoxification of propionyl-CoA, a toxic byproduct of odd-chain fatty acid and branched-chain amino acid catabolism. The enzymatic cleavage of DL-threo-2-methylisocitrate by 2-methylisocitrate lyase is a critical step in this cycle. Disruption of this pathway leads to the accumulation of toxic intermediates, metabolic imbalance, and a significant attenuation of bacterial virulence. The absence of the methylcitrate cycle in humans makes its constituent enzymes, including 2-methylisocitrate lyase, promising targets for the development of novel anti-infective therapeutics. This guide provides an in-depth technical overview of the role of DL-threo-2-methylisocitrate in bacterial virulence, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental frameworks.
The Methylcitrate Cycle: A Key Virulence Pathway
The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that facilitates the conversion of propionyl-CoA to pyruvate (B1213749) and succinate, which can then be assimilated into the central carbon metabolism.[1] This cycle is crucial for survival and virulence, particularly for intracellular pathogens like Mycobacterium tuberculosis, which are thought to rely on host-derived fatty acids as a primary carbon source during infection.[2]
The accumulation of propionyl-CoA is toxic to bacterial cells. The methylcitrate cycle serves as a vital detoxification pathway.[1] In the context of infection, the ability to metabolize host-derived lipids, including those with odd-chain fatty acids, is critical for bacterial persistence and pathogenesis.
The Role of DL-threo-2-Methylisocitrate
DL-threo-2-methylisocitrate is a central intermediate in the methylcitrate cycle. Its formation and subsequent cleavage are critical for the overall flux through the pathway. The key enzymatic steps involving DL-threo-2-methylisocitrate are:
-
Formation: 2-methylcitrate synthase (PrpC) catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.
-
Isomerization: Aconitase hydratase 2 (AcnD) or a similar dehydratase converts 2-methylcitrate to 2-methyl-cis-aconitate.
-
Hydration: Aconitase hydratase 1 (AcnA) then hydrates 2-methyl-cis-aconitate to produce DL-threo-2-methylisocitrate.
-
Cleavage: 2-methylisocitrate lyase (PrpB, or in the case of M. tuberculosis, the bifunctional isocitrate lyase, ICL) cleaves DL-threo-2-methylisocitrate into pyruvate and succinate.[3]
A disruption in the cleavage of DL-threo-2-methylisocitrate leads to a metabolic dead-end, causing the accumulation of methylcitrate cycle intermediates and the sequestration of vital metabolites like oxaloacetate. This imbalance results in reduced bacterial viability and a significant attenuation of virulence.[3]
Quantitative Data on the Role of the Methylcitrate Cycle in Mycobacterium tuberculosis
The importance of the methylcitrate cycle in the virulence of M. tuberculosis has been substantiated by quantitative experimental data. Studies involving genetically modified strains with disruptions in this pathway have provided key insights into its role in bacterial metabolism and survival.
Kinetic Parameters of M. tuberculosis Isocitrate Lyase 1 (ICL1)
In M. tuberculosis, the enzyme isocitrate lyase (ICL) exhibits dual substrate specificity, functioning as both an isocitrate lyase in the glyoxylate (B1226380) cycle and a 2-methylisocitrate lyase in the methylcitrate cycle. The kinetic parameters of recombinant M. tuberculosis ICL1 for DL-threo-2-methylisocitrate (MICA) have been determined.[4][5]
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| threo-DsLs-isocitrate (ICA) | 188 | 5.24 | 2.79 x 104 | [5] |
| DL-threo-2-methylisocitrate (MICA) | 718 | 1.25 | 1.74 x 103 | [4][5] |
Table 1: Kinetic parameters of purified recombinant M. tuberculosis ICL1 with its substrates.
Impact of ICL Deficiency on M. tuberculosis Viability
Deletion of the isocitrate lyase genes (icl1 and icl2) in M. tuberculosis renders the bacterium unable to metabolize fatty acids effectively. This deficiency leads to a significant reduction in viability when the bacteria are cultured in media containing acetate (B1210297) or propionate (B1217596) as the sole carbon source.
| Condition | Fold Reduction in Viability (log10) | Incubation Time | Reference |
| ICL-deficient M. tb on acetate | 1-2 | 72 hours | [3][6] |
| ICL-deficient M. tb on propionate | 1-2 | 72 hours | [3][6] |
Table 2: Effect of ICL deficiency on the viability of M. tuberculosis.
Metabolomic Profiles of ICL-Deficient M. tuberculosis
Metabolomic analysis of ICL-deficient M. tuberculosis reveals a significant accumulation of methylcitrate cycle intermediates when the bacteria are grown on propionate. This buildup confirms the metabolic block and the subsequent toxic effect.
| Metabolite | Wild-Type (nmol/mg) | ICL-deficient (nmol/mg) | Complemented (nmol/mg) | Reference |
| 2-methylcitrate | ~0.5 | ~15 | ~1 | [1][7] |
| 2-methyl-cis-aconitate | ~0.1 | ~2.5 | ~0.2 | [1][7] |
| 2-methylisocitrate | ~0.2 | ~8 | ~0.3 | [1][7] |
Table 3: Intrabacterial concentrations of methylcitrate cycle intermediates in different M. tuberculosis strains cultured with [U-13C] propionate. Values are approximated from published graphical data.[1][7]
Experimental Protocols
Construction of Unmarked Gene Deletions in Mycobacterium tuberculosis (e.g., ΔprpDC)
This protocol outlines the generation of unmarked gene deletions in M. tuberculosis using specialized transduction, a highly efficient method for allelic exchange.[8]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Conditionally replicating shuttle phasmid (e.g., pYUB854)
-
E. coli strain for plasmid propagation (e.g., HB101)
-
Restriction enzymes
-
DNA ligase
-
Hygromycin, kanamycin, and sucrose (B13894) for selection
-
Middlebrook 7H9 and 7H10 media
Methodology:
-
Construct the Allelic Exchange Substrate:
-
Clone the upstream and downstream flanking regions of the target gene(s) (prpD and prpC) into a suicide vector containing a selectable marker (e.g., hygromycin resistance gene) and a counter-selectable marker (e.g., sacB).
-
The selectable marker should be flanked by resolvase recognition sites (res).
-
-
Generate the Specialized Transducing Phage:
-
Ligate the allelic exchange substrate into the conditionally replicating shuttle phasmid.
-
Package the recombinant phasmid into phage particles in E. coli.
-
-
Transduction of M. tuberculosis:
-
Grow M. tuberculosis to mid-log phase.
-
Infect the bacterial culture with the specialized transducing phage at the permissive temperature (30°C).
-
Plate the infected cells on selective media (e.g., 7H10 with hygromycin) and incubate at the non-permissive temperature (37°C) to select for single-crossover homologous recombinants.
-
-
Selection of Double-Crossover Mutants:
-
Culture the single-crossover mutants in non-selective liquid medium to allow for the second crossover event.
-
Plate the culture on media containing sucrose to select against the sacB gene, thereby enriching for double-crossover events where the suicide vector has been excised.
-
-
Removal of the Selectable Marker (Unmarking):
-
Transform the marked double-crossover mutant with a plasmid expressing the γδ-resolvase.
-
The resolvase will recognize the res sites and excise the selectable marker.
-
Cure the resolvase plasmid.
-
-
Verification:
-
Confirm the gene deletion by PCR and Southern blotting.
-
Macrophage Infection Assay and Determination of Intracellular Bacterial Survival (CFU Assay)
This protocol describes a standard method for assessing the virulence of M. tuberculosis strains by measuring their ability to survive and replicate within macrophages.[9][10]
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
M. tuberculosis strains (wild-type and mutant)
-
DMEM or RPMI-1640 medium supplemented with fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
0.1% Tween 80 in PBS
-
Middlebrook 7H11 agar (B569324) plates
Methodology:
-
Macrophage Culture:
-
Seed macrophages in 24-well plates at a density of approximately 5 x 105 cells per well and allow them to adhere overnight.
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis strains to mid-log phase.
-
Wash the bacterial cells with PBS and resuspend in macrophage culture medium without antibiotics.
-
Disperse bacterial clumps by passing the suspension through a syringe with a 27-gauge needle.
-
Adjust the bacterial concentration to achieve the desired multiplicity of infection (MOI), typically 1 to 10.
-
-
Infection of Macrophages:
-
Remove the culture medium from the adherent macrophages and replace it with the bacterial inoculum.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria.
-
-
Intracellular Survival Assay (CFU Determination):
-
At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages.
-
To lyse the macrophages, aspirate the medium and add 0.5 mL of 0.1% Tween 80 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in 0.1% Tween 80 in PBS.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.
-
Visualizing the Pathways and Workflows
The Methylcitrate Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the methylcitrate cycle in Mycobacterium tuberculosis metabolism, intracellular growth, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Specialized transduction: an efficient method for generating marked and unmarked targeted gene disruptions in Mycobacterium tuberculosis, M. bovis BCG and M. smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]
The Nexus of Carbon Metabolism: A Technical Guide to the Glyoxylate Shunt and Methylcitrate Cycle
Audience: Researchers, scientists, and drug development professionals.
Abstract
The glyoxylate (B1226380) shunt and the methylcitrate cycle are two central metabolic pathways that enable microorganisms and plants to utilize simple carbon compounds for growth and survival, particularly in nutrient-limited environments. While the glyoxylate shunt facilitates the assimilation of two-carbon compounds like acetate (B1210297), the methylcitrate cycle is crucial for the detoxification and metabolism of propionyl-CoA, a toxic intermediate derived from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids.[1][2][3] In several pathogenic organisms, including Mycobacterium tuberculosis, these pathways are critical for virulence and persistence within the host, making their constituent enzymes attractive targets for novel antimicrobial drug development.[4][5] This technical guide provides an in-depth exploration of the biochemical relationship between these two cycles, detailing their core reactions, regulatory mechanisms, and the enzymatic crosstalk that links them. It presents quantitative data on key enzymes, detailed experimental protocols for their study, and discusses their relevance as targets for therapeutic intervention.
Introduction: Two Anaplerotic Pathways for Carbon Assimilation
Many organisms, when faced with glucose scarcity, must adapt by utilizing alternative carbon sources. Fatty acids represent a significant energy reserve, and their β-oxidation yields acetyl-CoA (from even-chain fatty acids) and a combination of acetyl-CoA and propionyl-CoA (from odd-chain and branched-chain fatty acids).[6] While acetyl-CoA can enter the tricarboxylic acid (TCA) cycle, the complete oxidation of the acetyl group to CO2 prevents the net synthesis of C4 intermediates required for gluconeogenesis and biomass production.[7] To overcome this limitation, organisms employ anaplerotic pathways that replenish TCA cycle intermediates.
-
The Glyoxylate Shunt: Discovered by Kornberg and Krebs, this pathway serves as a bypass of the two decarboxylation steps of the TCA cycle.[7] It allows for the net conversion of two molecules of acetyl-CoA into one molecule of succinate (B1194679), which can then be used for biosynthesis.[7][8] This cycle is essential for growth on acetate or even-chain fatty acids.[2]
-
The Methylcitrate Cycle: This pathway is primarily a detoxification route to mitigate the toxicity of propionyl-CoA, which can inhibit key metabolic enzymes.[9][10] It converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, which are readily integrated into central metabolism.[11] This cycle is critical for organisms metabolizing odd-chain fatty acids, cholesterol, and specific amino acids like valine, isoleucine, and threonine.[11][12]
The intersection of these pathways is particularly significant in pathogens like Mycobacterium tuberculosis, which relies on host-derived lipids for survival.[4] The ability to co-metabolize different types of fatty acids through the coordinated action of the glyoxylate and methylcitrate cycles is fundamental to its pathogenesis.[13]
Biochemical Pathways and Key Enzymatic Steps
The glyoxylate shunt and the methylcitrate cycle share intermediates with the TCA cycle but are defined by their own unique enzymatic reactions.
The Glyoxylate Shunt
The glyoxylate shunt utilizes five of the eight enzymes from the TCA cycle, bypassing the two CO2-producing steps with two dedicated enzymes: Isocitrate Lyase (ICL) and Malate (B86768) Synthase (MS).
-
Isocitrate → Glyoxylate + Succinate: This crucial step is catalyzed by Isocitrate Lyase (ICL) . It cleaves the C6 molecule isocitrate into a C4 molecule (succinate) and a C2 molecule (glyoxylate).[7]
-
Glyoxylate + Acetyl-CoA → Malate: Malate Synthase (MS) catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form the C4 molecule, malate.[14]
The succinate produced can enter the TCA cycle to be converted to malate and then oxaloacetate, while the malate from the MS reaction is also converted to oxaloacetate. This results in the net production of a C4 intermediate from two C2 units.
dot
References
- 1. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi | MDPI [mdpi.com]
- 2. Acetate Dissimilation and Assimilation in Mycobacterium tuberculosis Depend on Carbon Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "The Role of the Glyoxylate Cycle in the Pathogenesis of Mycobacterium " by Ernesto Javier Muñoz Elías [digitalcommons.rockefeller.edu]
- 5. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Methylcitrate Synthase Inhibitor Induces Proteolysis, Lipid Degradation and Pyruvate Excretion in Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nitrogen Regulator GlnR Directly Controls Transcription of the prpDBC Operon Involved in Methylcitrate Cycle in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol Metabolism Increases the Metabolic Pool of Propionate in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic fluxes for nutritional flexibility of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Heterogeneous multimeric structure of isocitrate lyase in complex with succinate and itaconate provides novel insights into its inhibitory mechanism | PLOS One [journals.plos.org]
The Role of DL-threo-2-Methylisocitrate in Microbial Propionate Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionate (B1217596) and its activated form, propionyl-CoA, are essential metabolic intermediates in various microbial pathways. However, their accumulation can be toxic, inhibiting critical cellular processes. Microorganisms have evolved a specialized metabolic pathway, the 2-methylcitrate cycle (2-MCC), to detoxify propionate and utilize it as a carbon source. This technical guide provides an in-depth exploration of the 2-MCC, with a central focus on the pivotal role of its key intermediate, DL-threo-2-methylisocitrate. We will delve into the enzymatic reactions, present quantitative kinetic data for the cycle's core enzymes, detail relevant experimental protocols for studying this pathway, and provide visual representations of the metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are investigating microbial propionate metabolism and seeking potential targets for antimicrobial strategies.
Introduction: The Challenge of Propionate Toxicity
Propionate is a three-carbon short-chain fatty acid that serves as a significant metabolic intermediate in microbes, arising from the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine), and cholesterol.[1][2] While a valuable building block, excess propionyl-CoA can be cytotoxic, inhibiting key enzymes in central metabolism such as pyruvate (B1213749) dehydrogenase and succinyl-CoA synthetase.[3] To mitigate this toxicity and assimilate propionate as a carbon source, many bacteria and some fungi utilize the 2-methylcitrate cycle (2-MCC).[1][4] This cycle converts the toxic propionyl-CoA into pyruvate and succinate (B1194679), which can then enter central carbon metabolism.[5][6] The 2-MCC is therefore a crucial pathway for both detoxification and anaplerosis in a variety of microorganisms, including pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][7][8]
The 2-Methylcitrate Cycle: A Step-by-Step Enzymatic Detoxification Pathway
The 2-methylcitrate cycle is a metabolic pathway that facilitates the conversion of propionyl-CoA to pyruvate and succinate. The cycle is initiated by the condensation of propionyl-CoA with oxaloacetate and proceeds through a series of enzymatic reactions. DL-threo-2-methylisocitrate is a key intermediate in this pathway, and its formation and subsequent cleavage are central to the detoxification process.
The core of the 2-MCC consists of three key enzymatic steps:
-
2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[9][10][11] This step commits propionate to the detoxification pathway. PrpC from various organisms can also exhibit some activity with acetyl-CoA, but with a strong preference for propionyl-CoA.[9][10]
-
2-Methylcitrate Dehydratase (PrpD) and Aconitase (AcnB): (2S,3S)-2-methylcitrate is then dehydrated by 2-methylcitrate dehydratase (PrpD) to yield 2-methyl-cis-aconitate.[12][13][14] Subsequently, an aconitase (AcnB) hydrates 2-methyl-cis-aconitate to form DL-threo-2-methylisocitrate.[15]
-
2-Methylisocitrate Lyase (PrpB): This is the final and committing step of the cycle. 2-Methylisocitrate lyase (PrpB) cleaves DL-threo-2-methylisocitrate into pyruvate and succinate.[1][16][17] These products can then be readily assimilated into the central metabolism (e.g., the TCA cycle and gluconeogenesis).[3]
The net result of one turn of the 2-methylcitrate cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate into one molecule of pyruvate and one molecule of succinate.
Signaling Pathway Diagram
Caption: The 2-Methylcitrate Cycle.
Quantitative Data on Key Enzymes
The efficiency of the 2-methylcitrate cycle is determined by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for modeling metabolic flux and for identifying potential targets for therapeutic intervention. The following tables summarize the available kinetic data for the three core enzymes of the 2-MCC from various microbial sources.
Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |
| Escherichia coli | Propionyl-CoA | 37 | 0.33 | - | [10] |
| Oxaloacetate | 5 | - | - | [10] | |
| Acetyl-CoA | 101 | 0.11 | - | [10] | |
| Salmonella typhimurium | Propionyl-CoA | - | - | - | [9] |
| Pseudomonas aeruginosa | Propionyl-CoA | - | - | - | [8] |
Table 2: Kinetic Parameters of 2-Methylcitrate Dehydratase (PrpD)
| Organism | Substrate | Km (mM) | Reference(s) |
| Escherichia coli | (2S,3S)-2-Methylcitrate | 0.44 | [12] |
Table 3: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Salmonella enterica | 2-Methylisocitrate | 19 | 105 | [1][16] |
| Coxiella burnetii | 2-Methylisocitrate | 390 ± 47 | - | [5] |
| 2-Methylisocitrate | 800 ± 100 | - | [17] |
Experimental Protocols for Studying Propionate Detoxification
Investigating the 2-methylcitrate cycle and its role in propionate detoxification requires a combination of biochemical, genetic, and analytical techniques. Below are detailed methodologies for key experiments.
Metabolite Extraction from Bacterial Cultures for LC-MS Analysis
This protocol is designed to extract intracellular metabolites from bacterial cultures for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Bacterial culture
-
Extraction solvent (e.g., Acetonitrile:Methanol:Water, 2:2:1, v/v/v, pre-chilled to -20°C)[18]
-
Dry ice or a -80°C aluminum block[18]
-
Centrifuge capable of 10,000 rpm and 4°C
-
Vacuum concentrator or rotary evaporator
-
Reconstitution solvent (e.g., Water:Methanol:Acetonitrile, 2:1:1, v/v/v)[4][19]
-
0.22 µm syringe filters
-
LC-MS vials
Procedure:
-
Cell Quenching and Harvesting: Rapidly cool the bacterial culture to 4°C to quench metabolic activity. Harvest the cells by centrifugation at 10,000 rpm for 10 minutes at 4°C.[4][19]
-
Metabolite Extraction: a. Resuspend the cell pellet in a small volume of pre-chilled extraction solvent. A common ratio is 1 mL of solvent per 10-50 mg of cell pellet. b. Vigorously vortex the mixture for 1-2 minutes.[4][19] c. Incubate the mixture on dry ice or in a -80°C freezer for at least 30 minutes to ensure cell lysis and protein precipitation.[19] d. Thaw the sample on ice.
-
Clarification: Centrifuge the extract at 10,000 rpm for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4][19]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a vacuum concentrator or a rotary evaporator at a low temperature (e.g., 30°C).[4][19]
-
Reconstitution: Reconstitute the dried metabolite extract in a small, precise volume of reconstitution solvent.[4][19]
-
Final Clarification: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes at 4°C.
-
Sample Transfer: Transfer the supernatant to an LC-MS vial for analysis.
Enzyme Assay for 2-Methylisocitrate Lyase (PrpB)
This protocol describes a coupled spectrophotometric assay to measure the activity of 2-methylisocitrate lyase by monitoring the consumption of NADH.
Materials:
-
Purified PrpB enzyme
-
DL-threo-2-methylisocitrate (substrate)
-
Lactate dehydrogenase (LDH) (coupling enzyme)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.
-
Background Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the Coupling Reaction: Add a known amount of pyruvate to the cuvette to ensure the coupling system is active and to establish a standard rate of NADH oxidation.
-
Initiate the PrpB Reaction: Add the substrate, DL-threo-2-methylisocitrate, to the cuvette to start the reaction.
-
Enzyme Addition: Add a specific amount of purified PrpB enzyme to the reaction mixture.
-
Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by PrpB.
-
Calculation of Enzyme Activity: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Studying Propionate Metabolism in E. coli using 13C-labeled Propionate and NMR
This method allows for the tracing of carbon from propionate through the 2-methylcitrate cycle and into downstream metabolites.
Materials:
-
E. coli strain capable of growth on propionate
-
Minimal medium containing [1,2-13C2]propionate as the primary carbon source[20]
-
NMR spectrometer
-
Perchloric acid (PCA) for metabolite extraction[20]
Procedure:
-
Bacterial Growth: Grow the E. coli strain in the minimal medium containing [1,2-13C2]propionate.[20]
-
Metabolite Extraction: a. Harvest the cells and extract the intracellular metabolites using a cold PCA extraction method.[20] b. Neutralize the extract and remove the perchlorate (B79767) precipitate by centrifugation.
-
NMR Analysis: a. Lyophilize the supernatant to concentrate the metabolites. b. Dissolve the dried extract in D2O for NMR analysis. c. Acquire 13C NMR spectra to identify the labeled metabolites.
-
Data Interpretation: Analyze the labeling patterns of key metabolites like alanine (B10760859) (derived from pyruvate) and succinate to confirm the activity of the 2-methylcitrate cycle. The preservation of the 13C-13C bond from [1,2-13C2]propionate in the resulting pyruvate is a key indicator of 2-MCC activity.[20]
Visualizing Experimental and Logical Workflows
Experimental Workflow Diagram
Caption: A typical experimental workflow.
Conclusion and Future Directions
The 2-methylcitrate cycle, with DL-threo-2-methylisocitrate as a central intermediate, is a vital metabolic pathway for propionate detoxification and assimilation in a wide range of microorganisms. The enzymes of this cycle, particularly 2-methylisocitrate lyase (PrpB) and 2-methylcitrate synthase (PrpC), represent promising targets for the development of novel antimicrobial agents. By inhibiting this pathway, it may be possible to induce the accumulation of toxic propionyl-CoA, leading to bacterial cell death.
Future research in this area should focus on:
-
Structural Biology: Elucidating the high-resolution structures of the 2-MCC enzymes from various pathogenic bacteria to facilitate structure-based drug design.
-
Inhibitor Screening: High-throughput screening for small molecule inhibitors of PrpB and PrpC.
-
In Vivo Studies: Validating the efficacy of potential inhibitors in animal models of infection.
-
Regulatory Networks: Investigating the regulatory mechanisms that control the expression of the 2-MCC genes in response to propionate levels and other environmental cues.
A deeper understanding of the intricacies of the 2-methylcitrate cycle will undoubtedly pave the way for innovative strategies to combat bacterial infections and to harness the metabolic capabilities of microorganisms for biotechnological applications.
References
- 1. Residues C123 and D58 of the 2-methylisocitrate lyase (PrpB) enzyme of Salmonella enterica are essential for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 4. old.57357.org [old.57357.org]
- 5. researchgate.net [researchgate.net]
- 6. ENZYME - 2.3.3.5 2-methylcitrate synthase [enzyme.expasy.org]
- 7. rsc.org [rsc.org]
- 8. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. uniprot.org [uniprot.org]
- 11. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. 2-methylcitrate dehydratase (2-methyl-trans-aconitate forming) - Wikipedia [en.wikipedia.org]
- 14. InterPro [ebi.ac.uk]
- 15. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Residues C123 and D58 of the 2-Methylisocitrate Lyase (PrpB) Enzyme of Salmonella enterica Are Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and catalytic mechanism of methylisocitrate lyase, a potential drug target against Coxiella burnetii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. old.57357.org [old.57357.org]
- 20. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Stereochemistry of Methylisocitrate Cycle Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the stereochemical intricacies of the methylisocitrate cycle, a critical metabolic pathway in various organisms for the metabolism of propionate. Understanding the precise three-dimensional arrangement of atoms in the cycle's intermediates is paramount for elucidating enzyme mechanisms, designing specific inhibitors, and developing novel therapeutic agents. This document details the stereochemical transformations at each enzymatic step, presents quantitative data on enzyme kinetics with different stereoisomers, provides detailed experimental protocols for their analysis, and visualizes the key pathways and workflows.
The Stereochemical Pathway of the Methylisocitrate Cycle
The methylisocitrate cycle proceeds through a series of stereospecific enzymatic reactions, ensuring the correct formation and processing of its intermediates. The stereochemistry of each intermediate is crucial for its recognition and catalysis by the respective enzymes.
The cycle begins with the condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC) . While there has been some historical ambiguity, recent studies have shown that this reaction can produce a mixture of stereoisomers, with the physiologically relevant product being (2S,3S)-2-methylcitrate . However, some organisms may also produce (2R,3S)-2-methylcitrate.[1][2]
Next, 2-methylcitrate dehydratase (PrpD) , a member of the aconitase superfamily, catalyzes the dehydration of (2S,3S)-2-methylcitrate to an achiral intermediate, (Z)-2-methylaconitate . This reaction is stereospecific, and the enzyme is known to act on at least two of the four possible diastereomers of 2-methylcitrate.
The subsequent rehydration of (Z)-2-methylaconitate is catalyzed by an aconitase (Acn) , which stereospecifically adds water to form (2S,3R)-2-methylisocitrate . This specific stereoisomer is the substrate for the final enzyme in the cycle.
Finally, 2-methylisocitrate lyase (PrpB) cleaves (2S,3R)-2-methylisocitrate into pyruvate (B1213749) and succinate. This cleavage reaction proceeds with an inversion of configuration at the C3 carbon of the substrate.[2][3]
The following diagram illustrates the stereochemical flow of the methylisocitrate cycle:
Quantitative Analysis of Enzyme Stereospecificity
The enzymes of the methylisocitrate cycle exhibit a high degree of stereospecificity, which is reflected in their kinetic parameters with different stereoisomers. This specificity is critical for the efficient flux through the pathway and for preventing the accumulation of non-metabolizable isomers.
| Enzyme | Organism | Substrate Stereoisomer | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 2-Methylcitrate Synthase (PrpC) | Salmonella typhimurium | Propionyl-CoA | 37 | 0.33 | [1] |
| Acetyl-CoA | 101 | 0.11 | [1] | ||
| Escherichia coli | Propionyl-CoA | 17 - 37 | 0.33 | ||
| Oxaloacetate | 5 | - | |||
| 2-Methylisocitrate Lyase (PrpB) | Coxiella burnetii | (2S,3R)-2-Methylisocitrate | 390 | - | |
| Escherichia coli | threo-2-Methylisocitrate | Active | - | ||
| erythro-2-Methylisocitrate | Inactive | - |
Note: The threo diastereomer of 2-methylisocitrate corresponds to the (2S,3R) and (2R,3S) enantiomers, while the erythro diastereomer corresponds to the (2S,3S) and (2R,3S) enantiomers. The natural substrate for PrpB is the (2S,3R) stereoisomer.
Experimental Protocols
Enzyme Assay for 2-Methylcitrate Synthase (PrpC)
This protocol is adapted from Horswill and Escalante-Semerena (1999).[1]
Principle: The activity of 2-methylcitrate synthase is determined by measuring the rate of Coenzyme A (CoA) release from propionyl-CoA upon its condensation with oxaloacetate. The released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Reagents:
-
50 mM HEPES buffer, pH 7.5
-
0.1 M KCl
-
0.54 M Glycerol
-
10 mM DTNB in 50 mM HEPES, pH 7.5
-
10 mM Oxaloacetate in water (prepare fresh)
-
10 mM Propionyl-CoA in water
-
Purified PrpC enzyme
Procedure:
-
Prepare a reaction mixture (final volume 1.0 mL) containing:
-
800 µL of 50 mM HEPES buffer, pH 7.5, with 0.1 M KCl and 0.54 M glycerol.
-
15 µL of 10 mM DTNB.
-
5 µL of 10 mM oxaloacetate.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM propionyl-CoA and an appropriate amount of purified PrpC enzyme.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
Chiral High-Performance Liquid Chromatography (HPLC) for Separation of Methylcitrate Stereoisomers
Principle: The four stereoisomers of methylcitrate can be separated and quantified using chiral HPLC. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their differential retention and separation.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)
-
Mobile phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). The exact ratio needs to be optimized for the specific column and isomers. A common starting point is 90:10:0.1 (v/v/v) n-hexane:isopropanol:TFA.
-
Standards of the four methylcitrate stereoisomers (if available).
Procedure:
-
Sample Preparation: Derivatize the carboxylic acid groups of the methylcitrate isomers to a more UV-active and less polar form, such as their p-bromophenacyl esters, to improve detection and resolution.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the derivatized sample onto the column.
-
Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for p-bromophenacyl esters).
-
Identify the peaks corresponding to the different stereoisomers based on their retention times, by comparing with known standards or by collecting fractions and performing further analysis (e.g., NMR).
-
-
Quantification: Determine the relative amounts of each stereoisomer by integrating the peak areas in the chromatogram.
The following diagram outlines a general workflow for chiral HPLC analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination
Principle: NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOESY experiments), the three-dimensional structure of the methylisocitrate cycle intermediates can be elucidated.
Procedure (General Outline):
-
Sample Preparation: Dissolve a purified sample of the intermediate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D NMR (¹H and ¹³C): Acquire high-resolution 1D ¹H and ¹³C NMR spectra to identify all the proton and carbon signals in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining relative stereochemistry.
-
-
Data Analysis: Analyze the 2D NMR data to assign all proton and carbon signals and to determine the relative stereochemistry based on the observed NOE correlations and coupling constants. Comparison with NMR data of known stereoisomers or with quantum chemical calculations can aid in the assignment of the absolute configuration.
X-ray Crystallography for Enzyme Structure Determination
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a protein, revealing the precise arrangement of atoms in the active site and providing insights into substrate binding and catalysis.
Procedure (General Outline):
-
Protein Expression and Purification: Overexpress the target enzyme (e.g., PrpB, PrpC, or PrpD) in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-ordered crystals of the enzyme. Co-crystallization with substrates, substrate analogs, or inhibitors can provide structures of the enzyme in different functional states.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement or experimental phasing) to solve the crystal structure. Refine the atomic model against the experimental data to obtain a final, high-quality structure.
-
Structural Analysis: Analyze the protein structure to identify key residues in the active site, understand the molecular basis of substrate recognition and stereospecificity, and elucidate the catalytic mechanism.
Conclusion
The stereochemistry of the methylisocitrate cycle is a finely tuned process governed by the high specificity of its constituent enzymes. A thorough understanding of these stereochemical details is fundamental for researchers in metabolism and drug development. The experimental protocols provided in this guide offer a starting point for the detailed investigation of these fascinating and biologically important molecules. Further research into the stereospecificity of these enzymes in different organisms will undoubtedly reveal more about the evolution and regulation of this essential metabolic pathway and may open new avenues for therapeutic intervention.
References
The Natural Occurrence of DL-threo-2-Methylisocitrate in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-2-Methylisocitrate is a key metabolic intermediate found in a variety of microorganisms. Its presence is intrinsically linked to the methylcitrate cycle, a vital pathway for the metabolism of propionate (B1217596) and odd-chain fatty acids. This technical guide provides an in-depth overview of the natural occurrence of DL-threo-2-methylisocitrate, detailing its metabolic context, quantitative data, and the experimental protocols required for its study. Understanding the nuances of this molecule and its pathway is critical for research in microbial physiology, enzymology, and the development of novel antimicrobial agents targeting metabolic pathways.
The Methylcitrate Cycle: The Hub of Propionate Metabolism
DL-threo-2-methylisocitrate is an essential intermediate in the methylcitrate cycle, which allows various bacteria and fungi to utilize propionate as a carbon source. Propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids, is condensed with oxaloacetate to form 2-methylcitrate. This is then isomerized to DL-threo-2-methylisocitrate, which is subsequently cleaved by the enzyme 2-methylisocitrate lyase to yield pyruvate (B1213749) and succinate. These products can then enter central carbon metabolism.[1][2] The methylcitrate cycle is crucial for detoxifying propionyl-CoA, which can be toxic to cells at high concentrations.[1]
This metabolic pathway has been identified in a range of microorganisms, including:
-
Bacteria: Escherichia coli[2], Salmonella enterica[1], Pseudomonas aeruginosa, and Mycobacterium tuberculosis.
-
Fungi: Aspergillus nidulans[3], Candida lipolytica[1], and Saccharomyces cerevisiae.
The enzymes of the methylcitrate cycle are well-characterized, with 2-methylcitrate synthase, 2-methylcitrate dehydratase, and 2-methylisocitrate lyase being the key players.[3]
Quantitative Data on DL-threo-2-Methylisocitrate Occurrence
Quantitative data on the precise intracellular and extracellular concentrations of DL-threo-2-methylisocitrate in microorganisms is limited in the available literature. However, studies on mutant strains provide valuable insights into its accumulation under conditions where the methylcitrate cycle is disrupted.
| Microorganism | Genetic Background | Condition | Analyte | Concentration | Location | Reference |
| Aspergillus nidulans | Methylisocitrate lyase deletion mutant (ΔmclA) | Growth on propionate-containing media | (2R,3S)-2-methylisocitrate | > 1.5 µM | Intracellular |
Note: The concentration in the Aspergillus nidulans mutant is inferred from the inhibition constant (K_i) of (2R,3S)-2-methylisocitrate for the enzyme NADP-dependent isocitrate dehydrogenase. The study observed significant inhibition of this enzyme, indicating that the intracellular concentration of 2-methylisocitrate exceeded its K_i value. The same study also reported the excretion of methylisocitrate into the growth medium by the mutant, though specific extracellular concentrations were not provided.
Experimental Protocols
Cultivation of Microorganisms for 2-Methylisocitrate Analysis
Objective: To prepare microbial cultures for the extraction and analysis of DL-threo-2-methylisocitrate.
Materials:
-
Selected microbial strain (e.g., Aspergillus nidulans, Escherichia coli)
-
Appropriate growth medium (e.g., minimal medium)
-
Carbon source (e.g., glucose, acetate (B1210297), or glycerol)
-
Propionate (as an inducer of the methylcitrate cycle)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare the desired liquid growth medium. For inducing the methylcitrate cycle, supplement the medium with a suitable concentration of propionate (e.g., 10-50 mM).
-
Inoculate the medium with the microbial strain.
-
Incubate the culture under appropriate conditions (e.g., 37°C for E. coli, 30°C for A. nidulans) with shaking.
-
Monitor cell growth by measuring the optical density (OD) at 600 nm for bacteria or by determining mycelial dry weight for fungi.
-
Harvest the cells in the desired growth phase (e.g., mid-exponential or stationary phase) by centrifugation for bacteria or filtration for fungi.
-
Quench metabolic activity immediately by rapidly cooling the harvested cells (e.g., by immersion in liquid nitrogen or a dry ice/ethanol (B145695) bath).
Extraction of DL-threo-2-Methylisocitrate
Objective: To extract organic acids, including 2-methylisocitrate, from microbial cells and the culture medium.
Materials:
-
Quenched microbial cell pellet or mycelium
-
Culture supernatant
-
Extraction solvent (e.g., a mixture of methanol, chloroform (B151607), and water)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure for Intracellular Metabolites:
-
Resuspend the quenched cell pellet or mycelium in a cold extraction solvent (e.g., 50% methanol).
-
Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as bead beating, sonication, or freeze-thaw cycles.
-
Add chloroform and water to the lysate to achieve a two-phase separation (methanol/water and chloroform).
-
Centrifuge to separate the phases and pellet cell debris.
-
Collect the upper aqueous phase, which contains the polar metabolites, including organic acids.
-
Dry the aqueous phase using a lyophilizer or vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for analysis.
Procedure for Extracellular Metabolites:
-
Centrifuge the microbial culture to pellet the cells.
-
Collect the supernatant.
-
To remove proteins, perform a precipitation step (e.g., by adding cold ethanol or using ultrafiltration).
-
Acidify the supernatant to protonate the organic acids.
-
Perform liquid-liquid extraction with a non-polar solvent like ethyl acetate to extract the organic acids.
-
Evaporate the organic solvent and resuspend the extract in a suitable solvent for analysis.
Quantification of DL-threo-2-Methylisocitrate by GC-MS
Objective: To quantify the amount of 2-methylisocitrate in the extracted samples.
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Internal standard (e.g., a stable isotope-labeled organic acid)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Derivatization: To make the non-volatile organic acids amenable to GC analysis, they must be derivatized.
-
Add the derivatization reagent (e.g., BSTFA with TMCS) to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Set the GC oven temperature program to achieve good separation of the organic acids.
-
Operate the mass spectrometer in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 2-methylisocitrate. Specific ions for the TMS derivative of 2-methylisocitrate will need to be determined.
-
-
Quantification:
-
Create a calibration curve using known concentrations of a pure 2-methylisocitrate standard that has been subjected to the same extraction and derivatization procedure.
-
Use the internal standard to correct for variations in extraction efficiency and injection volume.
-
Calculate the concentration of 2-methylisocitrate in the original sample based on the calibration curve.
-
Enzymatic Assay for 2-Methylisocitrate Lyase Activity
Objective: To determine the activity of 2-methylisocitrate lyase in a cell-free extract, which can be an indirect measure of the flux through the methylcitrate cycle.
Materials:
-
Cell-free extract of the microorganism
-
DL-threo-2-methylisocitrate (substrate)
-
Lactate (B86563) dehydrogenase (LDH)
-
NADH
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the buffer, NADH, and lactate dehydrogenase.
-
Add the cell-free extract to the reaction mixture.
-
Initiate the reaction by adding a known concentration of DL-threo-2-methylisocitrate.
-
The 2-methylisocitrate lyase in the extract will cleave the substrate to pyruvate and succinate.
-
The pyruvate produced is then reduced to lactate by LDH in a reaction that consumes NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is directly proportional to the rate of pyruvate formation and thus to the activity of 2-methylisocitrate lyase.
-
Calculate the enzyme activity in units (µmol of substrate converted per minute) per milligram of protein in the extract.
Visualizations
Signaling Pathway: The Methylcitrate Cycle
Caption: The Methylcitrate Cycle for Propionate Metabolism.
Experimental Workflow: Quantification of 2-Methylisocitrate
References
- 1. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 2. Propionate oxidation in Escherichia coli: evidence for operation of a methylcitrate cycle in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of DL-threo-2-methylisocitrate Sodium in Cell Lysates by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-2-methylisocitrate is a key metabolic intermediate in the propionate (B1217596) detoxification pathway, also known as the 2-methylcitrate cycle. This pathway is crucial for the metabolism of propionyl-CoA, a potentially toxic product of fatty acid and amino acid catabolism. Aberrant levels of 2-methylisocitrate can be indicative of metabolic dysregulation in various diseases. Consequently, the accurate quantification of this metabolite in biological matrices such as cell lysates is of significant interest in metabolic research and drug development.
This application note provides a detailed protocol for the quantification of DL-threo-2-methylisocitrate sodium in cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method utilizes Hydrophilic Interaction Chromatography (HILIC) for robust separation of this polar analyte, coupled with tandem mass spectrometry for sensitive and specific detection.
Signaling Pathway Context: Propionate Detoxification
Propionyl-CoA is generated from the breakdown of odd-chain fatty acids and certain amino acids. Its accumulation can be toxic to cells. The 2-methylcitrate cycle converts propionyl-CoA into pyruvate, which can then enter central carbon metabolism. DL-threo-2-methylisocitrate is a central intermediate in this pathway.
Figure 1. The 2-Methylcitrate Cycle for Propionate Detoxification.
Experimental Workflow
The overall experimental workflow for the quantification of DL-threo-2-methylisocitrate in cell lysates is depicted below. This process involves cell culture, quenching of metabolic activity, extraction of intracellular metabolites, followed by LC-MS analysis and data processing.
Figure 2. Experimental Workflow for Metabolite Quantification.
Detailed Protocols
Materials and Reagents
-
This compound salt standard (e.g., from MedChemExpress, APExBIO, or Biosynth).[1][2][3][4][5]
-
2-Methylcitric acid-d3 trisodium (B8492382) salt (Internal Standard, IS) (e.g., from MedChemExpress or Cambridge Isotope Laboratories, Inc.).[6][7]
-
LC-MS grade acetonitrile (B52724), methanol, and water.
-
Ammonium (B1175870) hydroxide (B78521) and formic acid (LC-MS grade).
-
Phosphate-buffered saline (PBS).
-
Cell culture reagents as required for the specific cell line.
Sample Preparation from Adherent Cell Culture
-
Cell Seeding: Seed cells in a 6-well plate at a desired density and culture under appropriate conditions.
-
Metabolism Quenching:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity.
-
-
Metabolite Extraction:
-
Incubate the plate on a shaker at 4°C for 15 minutes.
-
Scrape the cells from the well plate in the methanol solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Internal Standard Spiking: Add the internal standard (2-Methylcitric acid-d3) to each sample to a final concentration of 1 µM.
-
Protein Precipitation and Clarification:
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% acetonitrile with 10 mM ammonium hydroxide, pH 9.0). Vortex and centrifuge to pellet any insoluble material.
-
Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS Method
A Hydrophilic Interaction Chromatography (HILIC) method is recommended for the retention and separation of the polar analyte, 2-methylisocitrate.
| Parameter | Recommended Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | HILIC column with a zwitterionic or amide stationary phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[8][9] |
| Mobile Phase A | 10 mM Ammonium Hydroxide in water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 95% B; 2-12 min: 95-50% B; 12-15 min: 50% B; 15.1-20 min: 95% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | DL-threo-2-methylisocitrate: Precursor ion (m/z) 205.03, Product ion (m/z) 111.012-Methylcitric acid-d3 (IS): Precursor ion (m/z) 208.05, Product ion (m/z) 113.02 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
Note: MS/MS transitions should be optimized for the specific instrument used.
Data Presentation and Quantification
Calibration Curve
Prepare a series of calibration standards of this compound in the reconstitution solvent, each containing a constant concentration of the internal standard. Analyze these standards using the LC-MS method described above. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value | Example | Example |
| 0.5 | Example Value | Example | Example |
| 1 | Example Value | Example | Example |
| 5 | Example Value | Example | Example |
| 10 | Example Value | Example | Example |
| 50 | Example Value | Example | Example |
| 100 | Example Value | Example | Example |
Method Performance Characteristics
The performance of the method should be validated to ensure accuracy and reliability. Key parameters to evaluate include:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately quantified with acceptable precision and accuracy. |
| Precision (%CV) | Intra-day and inter-day precision should be < 15%. |
| Accuracy (% Recovery) | Within 85-115%. |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in cell lysates by LC-MS. The use of a stable isotope-labeled internal standard and a HILIC-based separation ensures a robust and reliable method for studying the role of the propionate detoxification pathway in various biological contexts. This methodology is suitable for researchers in academia and industry who are investigating cellular metabolism and its implications for health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. DL-threo-2-methylisocitrate (sodium) - MedChem Express [bioscience.co.uk]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound salt | WCA18366 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DL-2-Methylcitric acid (methyl-Dâ, 98%) CP 90% - Cambridge Isotope Laboratories, DLM-2312-0.01 [isotope.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols: Utilizing DL-threo-2-Methylisocitrate Sodium in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates through metabolic pathways, researchers can gain a quantitative understanding of cellular physiology and identify key nodes of metabolic control. DL-threo-2-methylisocitrate is a key intermediate in the methylcitrate cycle, a metabolic pathway crucial for the metabolism of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids and certain amino acids. In many microorganisms, including the pathogen Mycobacterium tuberculosis, the methylcitrate cycle is essential for survival and virulence, making it an attractive target for novel antimicrobial drug development.
DL-threo-2-methylisocitrate sodium serves as a specific substrate for isocitrate lyase 1 (ICL1), a bifunctional enzyme that also participates in the glyoxylate (B1226380) shunt. By introducing this compound, or its isotopically labeled counterpart, into cellular systems, researchers can modulate and probe the metabolic flux through the methylcitrate and glyoxylate cycles. These application notes provide detailed protocols and conceptual frameworks for the use of this compound in metabolic flux analysis studies.
Applications in Metabolic Flux Analysis
The primary application of this compound in MFA is to investigate the dynamics of the methylcitrate and glyoxylate cycles. Specific applications include:
-
Dissecting Propionate (B1217596) Metabolism: Understanding how cells, particularly pathogenic bacteria, metabolize propionyl-CoA is critical. The methylcitrate cycle is a primary route for this process, and using DL-threo-2-methylisocitrate can help quantify the flux through this pathway.
-
Validating Drug Targets: The enzymes of the methylcitrate cycle, such as isocitrate lyase, are potential drug targets. MFA studies using DL-threo-2-methylisocitrate can be employed to assess the metabolic consequences of inhibiting these enzymes.
-
Investigating Pathogen Metabolism: In pathogens like Mycobacterium tuberculosis, the methylcitrate and glyoxylate cycles are crucial for growth on host-derived fatty acids. MFA can shed light on the metabolic adaptations of these pathogens during infection.[1][2]
-
Elucidating Metabolic Network Plasticity: Cells can exhibit remarkable metabolic flexibility. By introducing DL-threo-2-methylisocitrate, researchers can study how metabolic fluxes are rerouted in response to perturbations in the methylcitrate cycle.
Quantitative Data
The following table summarizes the known kinetic parameters of Mycobacterium tuberculosis isocitrate lyase 1 (ICL1) with DL-threo-2-methylisocitrate (MICA) as a substrate. This data is essential for designing experiments and for computational modeling of metabolic fluxes.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Isocitrate Lyase 1 (ICL1) | DL-threo-2-methylisocitrate (MICA) | 718 | 1.25 | 1.74 x 103 |
Signaling Pathways and Experimental Workflows
The Methylcitrate and Glyoxylate Cycles
The following diagram illustrates the interconnectedness of the TCA cycle, the glyoxylate shunt, and the methylcitrate cycle. DL-threo-2-methylisocitrate is a key intermediate in the methylcitrate cycle.
Caption: Interplay of the TCA, Glyoxylate, and Methylcitrate Cycles.
General Workflow for ¹³C-Metabolic Flux Analysis
The following diagram outlines the key steps involved in a typical ¹³C-MFA experiment.
Caption: A generalized workflow for conducting ¹³C-Metabolic Flux Analysis.
Experimental Protocols
This section provides a generalized protocol for a ¹³C-metabolic flux analysis experiment designed to probe the methylcitrate cycle using this compound. This protocol should be adapted based on the specific cell type and experimental objectives.
Protocol 1: ¹³C-MFA with Labeled Propionate to Probe the Methylcitrate Cycle
Objective: To quantify the flux through the methylcitrate cycle by tracing the incorporation of ¹³C from labeled propionate into downstream metabolites.
Materials:
-
Cell culture medium appropriate for the organism of study
-
[1-¹³C] or [U-¹³C₃] propionate
-
This compound (optional, as a modulator)
-
Quenching solution (e.g., 60% methanol, -20°C)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
GC-MS or LC-MS/MS system
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in a chemostat or in batch culture to achieve a metabolic steady state.
-
Introduce the ¹³C-labeled propionate into the culture medium at a known concentration. If using this compound as a modulator, add it to the experimental cultures at a predetermined concentration.
-
Continue the culture for a sufficient duration to achieve isotopic steady state. This is typically several cell doubling times.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by adding cold quenching solution to the cell culture.
-
Separate the cells from the medium by centrifugation at a low temperature.
-
Extract intracellular metabolites using a suitable solvent system.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites, particularly amino acids derived from TCA cycle intermediates (e.g., glutamate, aspartate) and pyruvate.
-
-
Measurement of Extracellular Fluxes:
-
Analyze the culture supernatant to measure the consumption and production rates of key extracellular metabolites (e.g., propionate, glucose, lactate).
-
-
Computational Modeling and Flux Estimation:
-
Construct a metabolic model that includes the central carbon metabolism, including the TCA cycle, glyoxylate shunt, and the methylcitrate cycle.
-
Input the measured mass isotopomer distributions and extracellular flux rates into the MFA software.
-
The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.
-
Protocol 2: Using Unlabeled this compound to Perturb Metabolic Fluxes
Objective: To investigate the metabolic response to an increased load on the methylcitrate cycle.
Procedure:
This protocol follows the same general steps as Protocol 1, with the key difference being the use of unlabeled this compound.
-
Cell Culture and Labeling:
-
Culture cells with a primary ¹³C-labeled carbon source (e.g., [U-¹³C₆]glucose).
-
In the experimental group, supplement the medium with a specific concentration of unlabeled this compound.
-
The control group will not receive the supplement.
-
-
Subsequent Steps:
-
Follow steps 2-5 from Protocol 1 to quench metabolism, extract metabolites, analyze mass isotopomer distributions and extracellular fluxes, and perform computational flux estimation.
-
Compare the metabolic flux maps of the control and experimental groups to identify how the addition of this compound alters metabolic fluxes throughout the network.
-
Logical Relationships in Flux Analysis
The determination of metabolic fluxes relies on the logical relationship between the isotopic labeling patterns of precursor and product metabolites. The following diagram illustrates this concept.
Caption: The logical flow of information in a ¹³C-Metabolic Flux Analysis experiment.
Conclusion
This compound is a valuable tool for researchers studying the metabolic intricacies of the methylcitrate and glyoxylate cycles. By employing the principles of metabolic flux analysis and the protocols outlined in these application notes, scientists can gain deeper insights into cellular metabolism, identify novel drug targets, and advance our understanding of microbial physiology and pathogenesis. The successful application of these methods will contribute to the development of new therapeutic strategies against infectious diseases and provide a more comprehensive picture of metabolic network function.
References
Application Notes and Protocols for Studying the Methylcitrate Cycle in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: The methylcitrate cycle (MCC) is a key metabolic pathway in many bacteria, including Escherichia coli, responsible for the metabolism of propionate (B1217596) and propionyl-CoA.[1] Propionyl-CoA is generated from the β-oxidation of odd-chain fatty acids and the catabolism of certain amino acids.[2] Its accumulation can be toxic, making the MCC essential for detoxification and for utilizing propionate as a carbon source.[2][3] The cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, which then enter central carbon metabolism.[1] The enzymes of the MCC are encoded by the prpBCDE operon in E. coli.[4] Due to its absence in humans, the methylcitrate cycle presents a potential target for the development of novel anti-infective drugs.[5][6] These notes provide detailed protocols for the cultivation of E. coli on propionate, preparation of cell extracts, enzyme assays, and metabolite analysis to facilitate research into this critical pathway.
Protocol 1: Cultivation of E. coli on Propionate Medium
This protocol describes how to grow E. coli in a minimal medium with propionate as the sole carbon and energy source. This is fundamental for inducing the expression of the prp operon and studying the methylcitrate cycle.
1.1. Materials
-
E. coli strain (e.g., K-12 strains like MG1655)
-
M9 minimal salts (5x stock): 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl per liter of distilled H₂O. Sterilize by autoclaving.
-
20% (w/v) Sodium Propionate stock solution. Sterilize by filtration.
-
1 M MgSO₄, sterile
-
0.1 M CaCl₂, sterile
-
Sterile culture flasks or tubes
-
Incubator shaker
1.2. Procedure
-
Prepare M9-Propionate Medium: For 1 liter of medium, aseptically combine:
-
758 mL sterile distilled H₂O
-
200 mL of 5x M9 minimal salts
-
20 mL of 20% sodium propionate (final concentration 0.4% or ~40 mM)
-
2 mL of 1 M MgSO₄
-
100 µL of 0.1 M CaCl₂
-
-
Inoculation:
-
Inoculate a 5 mL starter culture of M9-Propionate medium with a single colony of E. coli from a fresh agar (B569324) plate (e.g., LB agar).
-
Incubate overnight at 37°C with vigorous shaking (250 rpm).[7]
-
Note: E. coli grown on propionate for the first time may exhibit a significant lag phase of 4-7 days.[8] Subsequent cultures from an adapted starter culture will grow more readily, typically within 24-48 hours.[8]
-
-
Main Culture:
-
Inoculate a larger volume of M9-Propionate medium with the overnight starter culture to an initial OD₆₀₀ of ~0.05.
-
Incubate at 37°C with shaking at 250 rpm.
-
Monitor growth by measuring OD₆₀₀. Cells are typically harvested for experiments during the mid-to-late exponential growth phase.
-
Protocol 2: Preparation of Cell-Free Extracts
This protocol details the preparation of crude cell-free extracts from propionate-grown E. coli, suitable for subsequent enzyme activity assays.
2.1. Materials
-
Propionate-grown E. coli culture (from Protocol 1)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Centrifuge and rotors
-
Sonicator or French press
-
Ultracentrifuge (optional, for S30 extracts)
2.2. Procedure
-
Harvest Cells: Centrifuge the E. coli culture (e.g., 5,000 x g for 15 min at 4°C). Discard the supernatant.[9]
-
Wash Pellet: Wash the cell pellet once with cold Lysis Buffer to remove residual medium components. Centrifuge again and discard the supernatant.
-
Resuspend Cells: Resuspend the wet cell pellet in 2-3 volumes of cold Lysis Buffer (e.g., 2-3 mL of buffer per gram of wet cell paste).
-
Cell Lysis: Lyse the cells using one of the following methods on ice:[10]
-
Sonication: Use a probe sonicator with short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the suspension clarifies.
-
French Press: Pass the cell suspension through a pre-chilled French pressure cell at 16,000-20,000 psi. Repeat once.
-
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to pellet cell debris, membranes, and unlysed cells.[11]
-
Collect Extract: Carefully collect the supernatant, which is the cell-free extract. For highly productive cell-free protein synthesis systems, an additional pre-incubation and dialysis step may be performed to generate an S30 extract.[12]
-
Storage: Aliquot the extract and flash-freeze in liquid nitrogen. Store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 3: Enzyme Assays
These spectrophotometric assays quantify the activity of the key entry and exit enzymes of the methylcitrate cycle.
3.1. 2-Methylcitrate Synthase (PrpC) Assay
-
Principle: This assay measures the rate of propionyl-CoA-dependent release of Coenzyme A (CoA). The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm.
-
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
0.2 mM Propionyl-CoA
-
0.2 mM DTNB
-
10-50 µL of cell-free extract
-
-
Mix and incubate at 30°C for 3 minutes to establish a baseline rate (background thioesterase activity).
-
Initiate the reaction by adding 0.5 mM oxaloacetate.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate specific activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
3.2. 2-Methylisocitrate Lyase (PrpB) Assay
-
Principle: This is a coupled enzyme assay. PrpB cleaves 2-methylisocitrate into pyruvate and succinate.[13] The generated pyruvate is then immediately reduced to lactate (B86563) by an excess of lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing:
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
5 mM MgCl₂
-
0.2 mM NADH
-
10 units of Lactate Dehydrogenase (LDH)
-
10-50 µL of cell-free extract
-
-
Mix and incubate at 30°C for 3 minutes to establish a baseline.
-
Initiate the reaction by adding 1 mM (2S,3R)-2-methylisocitrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate specific activity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).
-
Data Presentation: Quantitative Enzyme Kinetics
The following table summarizes representative kinetic parameters for key methylcitrate cycle enzymes in E. coli. This data is crucial for comparative studies and for building metabolic models.
| Enzyme | Gene | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference(s) |
| 2-Methylcitrate Synthase | prpC | Propionyl-CoA | 17 - 37 | 0.33 | 9.0 | 45-50 | [14] |
| Oxaloacetate | 5 | [14] | |||||
| Acetyl-CoA | 101 | 0.11 | [14] | ||||
| 2-Methylisocitrate Lyase | prpB | (2S,3R)-2-Methylisocitrate | Data not readily available | Data not readily available | - | - | [13] |
Note: Kinetic data can vary based on assay conditions. The promiscuous activity of PrpC with acetyl-CoA is significantly lower than with its primary substrate, propionyl-CoA.[14]
Protocol 4: Metabolite Analysis by LC-MS/MS
This protocol provides a workflow for quenching, extracting, and quantifying intracellular metabolites of the methylcitrate cycle using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1. Metabolite Quenching and Extraction
-
Quenching: To instantly halt metabolism, rapidly transfer a known volume of cell culture (e.g., 10 mL) into a tube containing 4 volumes (e.g., 40 mL) of a pre-chilled quenching solution, such as 45% methanol/55% ethylene glycol at -60°C.[15] Mix immediately.
-
Cell Collection: Centrifuge the quenched sample at high speed (e.g., 16,000 x g for 10 min at -20°C).[15]
-
Washing: Discard the supernatant and wash the pellet with a cold, neutral salt solution (e.g., 0.85% NaCl) to remove extracellular metabolites. Centrifuge again.
-
Extraction: Resuspend the final pellet in a pre-heated extraction solvent. A common and effective method is to add 500 µL of boiling 75% ethanol/25% water and incubate at 95°C for 5 minutes.[15]
-
Clarification: Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant containing the intracellular metabolites to a new tube for analysis.
4.2. Quantification by LC-MS/MS
-
Chromatography: Separate the extracted metabolites using an appropriate Liquid Chromatography (LC) method, such as reverse-phase or HILIC chromatography.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each target metabolite (e.g., methylcitrate) and monitoring for a specific product ion after fragmentation, providing high specificity and sensitivity.
-
Quantification: Absolute quantification is achieved by comparing the signal of the target metabolite in the sample to a standard curve generated from pure analytical standards. The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled metabolites) is highly recommended to correct for variations in extraction efficiency and matrix effects.[16]
Note on Genetic Manipulation
Investigating the methylcitrate cycle often involves genetic tools to understand the function and regulation of the prp genes.
-
Gene Knockouts: Creating deletion mutants of genes in the prpBCDE operon is a powerful way to confirm their role in propionate metabolism. Strains with a prpC deletion, for example, are unable to grow on propionate.[17] Methods like λ Red recombineering are commonly used for this purpose in E. coli.
-
Promoter Studies: The prpBCDE promoter (PprpB) is tightly regulated and inducible by propionate. This promoter has been harnessed to create propionate-inducible expression systems, allowing for controlled expression of target genes by simply adding propionate to the culture medium.[18][19] This system is dependent on the host strain containing a functional prp operon, as 2-methylcitrate is the actual inducer molecule.[2][18]
References
- 1. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Studies of Regulation of Expression of the Propionate (prpBCDE) Operon Provide Insights into How Salmonella typhimurium LT2 Integrates Its 1,2-Propanediol and Propionate Catabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Growth Protocols [sigmaaldrich.com]
- 8. Propionate oxidation in Escherichia coli: evidence for operation of a methylcitrate cycle in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Methodologies for preparation of prokaryotic extracts for cell-free expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2007094620A1 - Preparation of cell extract and its application for cell-free protein systhesis - Google Patents [patents.google.com]
- 12. static.igem.org [static.igem.org]
- 13. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Using <i>E. Coli</i> to Generate Internal Standards for LC-MS-Based Metabolomics - ProQuest [proquest.com]
- 17. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Propionate-Inducible Expression System for Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A propionate-inducible expression system for enteric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DL-threo-2-Methylisocitrate Sodium in Antimicrobial Drug Discovery
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. One promising strategy is the targeted inhibition of essential metabolic pathways in bacteria that are absent in humans. The glyoxylate (B1226380) and methylcitrate cycles are two such pathways, critical for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Isocitrate lyase (ICL) is a key enzyme in both of these cycles. In M. tuberculosis, ICL is bifunctional, also acting as a methylisocitrate lyase (MCL).[1][2] This enzyme allows bacteria to utilize fatty acids as a primary carbon source, which is crucial for their persistence within the host.[3] Since mammals lack the glyoxylate cycle, ICL represents an attractive and specific target for antimicrobial drug development.[4][5]
DL-threo-2-methylisocitrate is a specific substrate for the methylisocitrate lyase activity of ICL.[6][7] Its sodium salt is a stable and soluble reagent used in enzymatic assays to identify and characterize inhibitors of ICL. The development of potent ICL inhibitors could lead to a new class of antibiotics effective against persistent bacterial infections.
Principle of Application
DL-threo-2-methylisocitrate sodium serves as a crucial tool in high-throughput screening and kinetic analysis of potential ICL inhibitors. The enzymatic cleavage of DL-threo-2-methylisocitrate by ICL yields pyruvate (B1213749) and succinate.[8] By monitoring the rate of this reaction in the presence and absence of candidate drug compounds, researchers can determine the inhibitory potential of these compounds. A reduction in the rate of product formation indicates successful inhibition of the enzyme.
This application note provides detailed protocols for utilizing this compound in ICL activity and inhibition assays, as well as for determining the antimicrobial efficacy of identified inhibitors against whole bacterial cells.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters of Mycobacterium tuberculosis Isocitrate Lyase 1 (ICL1) with its natural substrate, isocitrate (ICA), and the substrate used for specific assays, DL-threo-2-methylisocitrate (MICA).
| Substrate | Enzyme | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| DL-threo-2-methylisocitrate (MICA) | ICL1 | 718 | 1.25 | 1.74 x 10³ | [6][7][9] |
| D,L-Isocitrate (ICA) | ICL1 | 188 | 5.24 | 2.79 x 10⁴ | [6][9] |
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathways where Isocitrate Lyase (ICL) plays a central role.
Caption: The Glyoxylate Shunt, essential for growth on fatty acids.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolic perspective into antimicrobial tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocitrate lyase mediates broad antibiotic tolerance in Mycobacterium tuberculosis [ideas.repec.org]
Measuring Methylisocitrate Lyase Activity with DL-threo-2-methylisocitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylisocitrate lyase (MCL), EC 4.1.3.30, is a key enzyme in the methylcitrate cycle, a metabolic pathway essential for the catabolism of propionyl-CoA, which is derived from the breakdown of odd-chain fatty acids and certain amino acids.[1] This cycle is crucial for various microorganisms, including bacteria and fungi, enabling them to utilize propionate (B1217596) as a carbon source and to detoxify propionyl-CoA.[1] In some pathogens, such as Mycobacterium tuberculosis, the methylcitrate cycle is vital for survival, making its enzymes, including MCL, potential targets for novel antimicrobial agents.[1] MCL catalyzes the cleavage of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate (threo-2-methylisocitrate) into pyruvate (B1213749) and succinate.[1] The substrate DL-threo-2-methylisocitrate is commonly used for in vitro characterization of MCL activity. These application notes provide detailed protocols for measuring MCL activity using spectrophotometric methods.
Data Presentation
Table 1: Kinetic Parameters of Methylisocitrate Lyase with DL-threo-2-methylisocitrate
| Organism | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |
| Candida lipolytica | Methylisocitrate Lyase | 770 | Not Reported | Not Reported | 7.0 - 7.7 |
| Coxiella burnetii | Methylisocitrate Lyase | 390 ± 47 | 32,000 | 8.2 x 10⁷ | Not Reported |
| Mycobacterium tuberculosis | Isocitrate Lyase 1 (ICL1) | 718 | 1.25 | 1.74 x 10³ | 6.8 |
| Aspergillus nidulans | Methylisocitrate Lyase | 31 | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflows
Caption: The Methylcitrate Cycle for Propionyl-CoA Metabolism.
Caption: Workflow for the Coupled Spectrophotometric Assay of MCL.
Caption: Workflow for the Phenylhydrazine-Based Assay of MCL.
Experimental Protocols
Two primary spectrophotometric methods are detailed below for measuring the activity of methylisocitrate lyase.
Protocol 1: Coupled Enzyme Spectrophotometric Assay
This continuous assay measures the production of pyruvate, a product of the MCL reaction. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials and Reagents:
-
DL-threo-2-methylisocitrate (substrate)
-
Methylisocitrate Lyase (enzyme sample, purified or in cell lysate)
-
L-Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Magnesium chloride (MgCl₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or 50 mM MOPS, pH 6.8)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare Stock Solutions:
-
100 mM DL-threo-2-methylisocitrate in deionized water.
-
10 mM NADH in assay buffer.
-
1 M MgCl₂ in deionized water.
-
LDH solution (as per manufacturer's instructions).
-
-
Prepare the Assay Mixture (1 mL total volume):
-
To a cuvette, add the following in order:
-
850 µL of Assay Buffer.
-
10 µL of 1 M MgCl₂ (final concentration: 10 mM).
-
20 µL of 10 mM NADH (final concentration: 0.2 mM).
-
5-10 units of LDH.
-
Appropriate volume of enzyme sample (e.g., 10-50 µL).
-
-
Mix gently by inverting the cuvette.
-
-
Initiate the Reaction:
-
Add 20 µL of 100 mM DL-threo-2-methylisocitrate (final concentration: 2 mM).
-
Immediately mix and start monitoring the absorbance at 340 nm.
-
-
Data Collection:
-
Record the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
-
Calculation of Enzyme Activity:
-
Determine the linear rate of decrease in absorbance per minute (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm))
-
Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.
-
-
Protocol 2: Phenylhydrazine-Based Spectrophotometric Assay
This method is based on the reaction of pyruvate, one of the products of the MCL reaction, with phenylhydrazine to form a phenylhydrazone, which can be detected spectrophotometrically.
Materials and Reagents:
-
DL-threo-2-methylisocitrate (substrate)
-
Methylisocitrate Lyase (enzyme sample)
-
Phenylhydrazine hydrochloride
-
Magnesium chloride (MgCl₂)
-
Assay Buffer (e.g., 50 mM Imidazole Buffer, pH 6.8)
-
Spectrophotometer capable of reading at 324 nm
-
Cuvettes
Procedure:
-
Prepare Stock Solutions:
-
100 mM DL-threo-2-methylisocitrate in deionized water.
-
40 mM Phenylhydrazine HCl in deionized water.
-
1 M MgCl₂ in deionized water.
-
-
Prepare the Assay Mixture (1 mL total volume):
-
To a cuvette, add the following in order:
-
830 µL of Assay Buffer.
-
50 µL of 40 mM Phenylhydrazine HCl (final concentration: 2 mM).
-
10 µL of 1 M MgCl₂ (final concentration: 10 mM).
-
Appropriate volume of enzyme sample (e.g., 10-50 µL).
-
-
Mix gently by inverting the cuvette.
-
-
Initiate the Reaction:
-
Add 10 µL of 100 mM DL-threo-2-methylisocitrate (final concentration: 1 mM).
-
Immediately mix and start monitoring the absorbance at 324 nm.
-
-
Data Collection:
-
Record the increase in absorbance at 324 nm over time (e.g., every 15 seconds for 5 minutes).
-
-
Calculation of Enzyme Activity:
-
Determine the linear rate of increase in absorbance per minute (ΔA₃₂₄/min).
-
Calculate the enzyme activity. The molar extinction coefficient for the pyruvate-phenylhydrazone complex at 324 nm will need to be determined or referenced from the literature.
-
Conclusion
The protocols described provide robust methods for measuring the activity of methylisocitrate lyase. The choice between the coupled enzyme assay and the phenylhydrazine-based assay may depend on the specific experimental setup, available equipment, and the presence of interfering substances in the enzyme preparation. These assays are fundamental for characterizing the kinetic properties of MCL, screening for inhibitors, and understanding its role in microbial metabolism, which can aid in the development of novel therapeutics.
References
Application Notes and Protocols for High-Throughput Screening of Methylcitrate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylcitrate cycle is a critical metabolic pathway in various pathogens, including fungi and bacteria, responsible for the detoxification of propionyl-CoA, a toxic metabolite generated from the breakdown of odd-chain fatty acids and certain amino acids.[1][2][3] Methylcitrate synthase (MCS) catalyzes the first committed step in this cycle, condensing propionyl-CoA and oxaloacetate to form 2-methylcitrate.[1][2] Crucially, this enzyme and the corresponding pathway are absent in humans, making MCS a promising and specific target for the development of novel anti-infective agents.[4][5][6] Inhibition of MCS leads to the accumulation of toxic propionyl-CoA, which can impair virulence and inhibit pathogen growth.[6][7]
These application notes provide a detailed protocol for a robust and reliable high-throughput screening (HTS) assay to identify inhibitors of methylcitrate synthase. The described assay is a continuous spectrophotometric method that can be readily adapted for automated HTS platforms.
Signaling Pathway: The Methylcitrate Cycle
The methylcitrate cycle is an anaplerotic pathway that converts the toxic intermediate propionyl-CoA into pyruvate (B1213749) and succinate, which can then enter central metabolism.[1] The cycle begins with the condensation of propionyl-CoA and oxaloacetate, catalyzed by methylcitrate synthase. The resulting 2-methylcitrate is then converted to 2-methylisocitrate via 2-methyl-cis-aconitate by 2-methylcitrate dehydratase.[1] Finally, 2-methylisocitrate lyase cleaves 2-methylisocitrate into pyruvate and succinate.[1]
Figure 1. The Methylcitrate Cycle and its connection to the TCA Cycle.
Experimental Workflow for High-Throughput Screening
The high-throughput screening process for identifying methylcitrate synthase inhibitors follows a systematic workflow. This begins with the preparation of reagents and assay plates, followed by the enzymatic reaction and detection. The subsequent data analysis identifies potential hits, which are then subjected to validation and further characterization.
Figure 2. High-throughput screening workflow for MCS inhibitors.
Experimental Protocols
Principle of the Assay
The activity of methylcitrate synthase is monitored by measuring the release of Coenzyme A (CoA-SH) during the condensation of propionyl-CoA and oxaloacetate. The liberated CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[8][9][10] The rate of increase in absorbance at 412 nm is directly proportional to the MCS enzyme activity.
Materials and Reagents
-
Enzyme: Purified recombinant methylcitrate synthase
-
Substrates: Propionyl-CoA and Oxaloacetate
-
Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 100 mM HEPES buffer, pH 7.5, containing 100 mM KCl
-
Positive Control Inhibitor: (Optional) A known MCS inhibitor or a non-specific enzyme inhibitor.
-
Assay Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Microplate spectrophotometer capable of kinetic measurements at 412 nm
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM HEPES buffer solution containing 100 mM KCl and adjust the pH to 7.5. Filter sterilize and store at 4°C.
-
Propionyl-CoA Stock Solution (10 mM): Dissolve propionyl-CoA in sterile water. Aliquot and store at -80°C.
-
Oxaloacetate Stock Solution (10 mM): Prepare fresh on the day of the assay by dissolving oxaloacetic acid in the assay buffer. Keep on ice.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C for up to one week.
-
Methylcitrate Synthase Working Solution: Dilute the purified enzyme in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 50 µL.
-
Compound Plating: Dispense 0.5 µL of test compounds (typically at 1 mM in DMSO) into the wells of a 384-well plate. For control wells, dispense 0.5 µL of DMSO.
-
Enzyme and DTNB Addition: Prepare a master mix containing methylcitrate synthase and DTNB in assay buffer. Add 25 µL of this master mix to each well of the assay plate. The final concentration of DTNB should be 0.2 mM.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate master mix containing propionyl-CoA and oxaloacetate in assay buffer. Add 24.5 µL of the substrate master mix to each well to initiate the reaction. The final concentrations should be 0.1 mM for propionyl-CoA and 0.5 mM for oxaloacetate.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer pre-set to 30°C. Measure the absorbance at 412 nm every 30 seconds for 15 minutes.
Data Analysis
-
Calculate the Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound using the following formula:
% Inhibition = [1 - (Vcompound - Vbackground) / (VDMSO - Vbackground)] * 100
-
Vcompound: Reaction rate in the presence of the test compound.
-
VDMSO: Average reaction rate of the negative controls (DMSO only).
-
Vbackground: Reaction rate in the absence of the enzyme (optional, can be subtracted from all wells).
-
-
Hit Identification: Compounds exhibiting a percentage inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
-
IC50 Determination: Primary hits are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Description |
| Assay Volume | 50 µL | Total reaction volume per well. |
| Plate Format | 384-well | High-density format for screening. |
| Enzyme Concentration | 10 nM | Empirically determined for optimal activity. |
| Propionyl-CoA (Km) | ~50 µM | Literature-derived value, assay at 2x Km. |
| Oxaloacetate (Km) | ~20 µM | Literature-derived value, assay at 25x Km. |
| DTNB Concentration | 0.2 mM | Sufficient for detection of CoA-SH release. |
| DMSO Tolerance | < 1% | Final DMSO concentration to avoid enzyme inhibition. |
| Z'-factor | > 0.5 | A measure of assay robustness and quality.[11] |
| Signal-to-Background | > 5 | Ratio of the signal from the uninhibited reaction to the background. |
Table 2: Representative Data for Hit Validation
| Compound ID | % Inhibition (Primary Screen) | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| ZINC08964784 | 95.2% | 6.04[12][13] | 1.1 | 98.5% |
| V-13-009920 | 88.7% | 4.0[10] | 0.9 | 92.1% |
| Hit_Compound_A | 75.4% | 12.8 | 1.2 | 96.3% |
| Hit_Compound_B | 62.1% | 25.3 | 1.0 | 89.7% |
Conclusion
The detailed protocols and application notes provided herein offer a comprehensive guide for the development and execution of a high-throughput screening assay for the identification of novel methylcitrate synthase inhibitors. The spectrophotometric assay is robust, cost-effective, and readily adaptable to automated platforms, making it an ideal choice for large-scale screening campaigns. The identification of potent and specific MCS inhibitors holds significant promise for the development of new therapeutics against a range of pathogenic microorganisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - ProQuest [proquest.com]
- 6. A structure-based approach for the discovery of inhibitors against methylcitrate synthase of Paracoccidioides lutzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Reconstitution of the Methylcitrate Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylcitrate cycle is a crucial metabolic pathway in various bacteria, fungi, and plants for the metabolism of propionyl-CoA, a potentially toxic intermediate derived from the breakdown of odd-chain fatty acids and certain amino acids.[1][2] This pathway converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, which can then enter central carbon metabolism.[1][3] The in vitro reconstitution of the methylcitrate cycle provides a powerful tool for studying the kinetics and regulation of its constituent enzymes, screening for potential inhibitors, and understanding its role in microbial physiology and pathogenesis. These application notes provide a detailed protocol for the in vitro reconstitution of the methylcitrate cycle and assays for its key enzymes.
Principle
The in vitro reconstitution of the methylcitrate cycle involves combining the three core enzymes of the pathway—2-methylcitrate synthase (MCS), 2-methylcitrate dehydratase (MCD), and 2-methylisocitrate lyase (MCL)—with their necessary substrates and cofactors. The overall reaction starts with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, which is then converted to 2-methylisocitrate via 2-methylaconitate. Finally, 2-methylisocitrate is cleaved to yield pyruvate and succinate.[1][2][3] The activity of the reconstituted cycle can be monitored by measuring the formation of one of the final products, such as pyruvate.
Key Enzymes and Reactions
The methylcitrate cycle consists of the following key enzymatic reactions:
-
2-Methylcitrate Synthase (PrpC): Catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate (2-methylcitrate).[4][5]
-
2-Methylcitrate Dehydratase (PrpD/AcnD): Catalyzes the dehydration of 2-methylcitrate to 2-methylaconitate.[1][2]
-
Aconitase (AcnB): Catalyzes the hydration of 2-methylaconitate to form 2-methylisocitrate.[1][2]
-
2-Methylisocitrate Lyase (PrpB): Catalyzes the cleavage of 2-methylisocitrate into pyruvate and succinate.[1][6]
Signaling Pathway Diagram
Caption: The Methylcitrate Cycle Pathway.
Experimental Protocols
Materials and Reagents
-
Purified enzymes:
-
2-Methylcitrate Synthase (PrpC)
-
2-Methylcitrate Dehydratase (PrpD)
-
Aconitase (AcnB)
-
2-Methylisocitrate Lyase (PrpB)
-
-
Substrates:
-
Propionyl-CoA
-
Oxaloacetate
-
-
Cofactors and Buffers:
-
Potassium phosphate (B84403) buffer
-
HEPES buffer
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
NADH
-
L-Lactate Dehydrogenase (LDH)
-
-
Instrumentation:
-
Spectrophotometer (capable of reading absorbance at 340 nm)
-
Thermostated cuvette holder
-
Incubator or water bath
-
Protocol 1: In Vitro Reconstitution of the Complete Methylcitrate Cycle
This protocol describes the setup of the complete in vitro methylcitrate cycle and measurement of its overall activity by monitoring pyruvate production.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components in the specified final concentrations. The total volume can be scaled as needed.
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
5 mM MgCl₂
-
1 mM DTT
-
0.2 mM NADH
-
10 U/mL L-Lactate Dehydrogenase (LDH)
-
1-5 µM of each purified enzyme (PrpC, PrpD, AcnB, PrpB) - Note: Optimal enzyme concentrations may need to be determined empirically.
-
0.5 mM Oxaloacetate
-
-
-
Initiation of the Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to ensure all components are mixed.
-
Initiate the reaction by adding propionyl-CoA to a final concentration of 0.25 mM.
-
-
Measurement of Activity:
-
Immediately transfer the reaction mixture to a pre-warmed cuvette.
-
Monitor the decrease in absorbance at 340 nm continuously for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺ as pyruvate is reduced to lactate (B86563) by LDH.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Protocol 2: Individual Enzyme Assays
This assay measures the activity of 2-methylcitrate synthase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a colored product.[7]
-
Reaction Mixture:
-
Procedure:
-
Combine all components except the enzyme in a cuvette and measure the background rate of DTNB reduction.
-
Initiate the reaction by adding the PrpC enzyme.
-
Monitor the increase in absorbance at 412 nm (ε = 13.6 cm²·µmol⁻¹)[7].
-
This assay measures the cleavage of 2-methylisocitrate to pyruvate and succinate. The pyruvate produced is then reduced by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH.[8]
-
Reaction Mixture:
-
Procedure:
Quantitative Data Summary
| Parameter | 2-Methylcitrate Synthase (PrpC) Assay | 2-Methylisocitrate Lyase (PrpB) Assay | In Vitro Reconstituted Cycle |
| Enzyme | PrpC | PrpB | PrpC, PrpD, AcnB, PrpB |
| Substrates | Propionyl-CoA, Oxaloacetate | DL-threo-2-methylisocitrate | Propionyl-CoA, Oxaloacetate |
| Buffer | 66.7 mM Potassium Phosphate, pH 6.9[7] | 50 mM HEPES, pH 7.5[8] | 100 mM Potassium Phosphate, pH 7.5 |
| Cofactors/Additives | 2 mM DTNB[7] | 2.5 mM MgCl₂, 5 mM DTT, 250 µM NADH, 1.5 µg LDH[8] | 5 mM MgCl₂, 1 mM DTT, 0.2 mM NADH, 10 U/mL LDH |
| Substrate Conc. | 0.25 mM Propionyl-CoA, 2 mM Oxaloacetate[7] | Variable (for Kₘ determination)[8] | 0.25 mM Propionyl-CoA, 0.5 mM Oxaloacetate |
| Temperature | Not specified, typically room temp or 30°C | 37°C[8] | 37°C |
| Detection Wavelength | 412 nm[7] | 340 nm[8] | 340 nm |
| Measured Parameter | Increase in absorbance (DTNB reduction) | Decrease in absorbance (NADH oxidation) | Decrease in absorbance (NADH oxidation) |
Experimental Workflow Diagram
References
- 1. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. proteopedia.org [proteopedia.org]
- 5. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 6. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
common issues and troubleshooting in methylisocitrate lyase enzymatic assays
Welcome to the technical support center for methylisocitrate lyase (MCL) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the function of methylisocitrate lyase (MCL)?
A1: Methylisocitrate lyase is a key enzyme in the methylcitrate cycle, a metabolic pathway that processes propionyl-CoA, which is derived from the breakdown of odd-chain fatty acids and certain amino acids.[1][2] MCL catalyzes the cleavage of (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate (methylisocitrate) into pyruvate (B1213749) and succinate.[1][3] This allows organisms to utilize propionate (B1217596) as a carbon source.[4]
Q2: What are the essential components of a methylisocitrate lyase assay mixture?
A2: A typical assay mixture for MCL activity requires the substrate threo-Ds-2-methylisocitrate, a suitable buffer to maintain pH (e.g., Tris-HCl, HEPES), a divalent cation such as magnesium chloride (MgCl2), and a sulfhydryl compound like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) for maximal activity.[5] For coupled assays, additional components like NADH and a coupling enzyme (e.g., lactate (B86563) dehydrogenase) are necessary.[4]
Q3: How is methylisocitrate lyase activity typically measured?
A3: MCL activity is commonly measured using a continuous spectrophotometric assay.[5] A popular method is a coupled enzyme assay where the production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the rate of the MCL-catalyzed reaction.[4][6]
Q4: What is the optimal pH and temperature for MCL activity?
A4: The optimal pH for MCL activity is generally around 7.5. The enzyme is relatively stable at this pH.[5] Regarding temperature, the enzyme is fairly stable up to 40°C but can lose activity rapidly at higher temperatures, such as 60°C.[5] It is crucial to consult the specific literature for the organism from which the enzyme is derived, as optima may vary.
Q5: Are there known inhibitors or activators of methylisocitrate lyase?
A5: Yes, MCL activity is regulated by several molecules. The enzyme is activated by NAD+ but is noncompetitively inhibited by NADH and NADPH.[1][5] Additionally, sulfhydryl reagents are known to be strong inhibitors of MCL activity.[5] Accumulation of intermediates from the methylcitrate cycle, such as 2-methylisocitrate, can also inhibit other enzymes in related pathways, like NADP-dependent isocitrate dehydrogenase.[7]
Troubleshooting Guide
This guide addresses common problems encountered during methylisocitrate lyase enzymatic assays in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | Ensure proper storage of the enzyme on ice before use.[8] Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Omission of a required cofactor | Methylisocitrate lyase requires a divalent cation (e.g., MgCl2) and a sulfhydryl compound (e.g., DTT, 2-mercaptoethanol) for maximum activity.[5] Verify their presence and concentration in the assay buffer. | |
| Incorrect substrate stereoisomer | The enzyme is specific for the threo-Ds-2-methylisocitrate stereoisomer.[5][9] Using an incorrect or a mix of isomers will result in low or no activity. | |
| Presence of inhibitors | Sulfhydryl reagents strongly inhibit enzyme activity.[5] Ensure no contaminating reagents are present. High concentrations of NADH or NADPH can also inhibit the enzyme.[1] | |
| Incorrect pH or temperature | The optimal pH is around 7.5.[5] Ensure the buffer is at the correct pH. Assays should be performed at a controlled temperature, as high temperatures can inactivate the enzyme.[5] | |
| Sub-optimal substrate concentration | Determine the enzyme's Km for methylisocitrate and use a substrate concentration that is appropriate for the experimental goals (e.g., saturating for Vmax determination). A reported Km value is 7.7 x 10-4 M.[5] | |
| High Background Signal | Contaminating enzyme activity in the sample | If using crude extracts, other enzymes may interfere with the assay. Consider purifying the methylisocitrate lyase.[5] |
| Spontaneous breakdown of substrate or reagents | Run a blank reaction without the enzyme to measure the rate of any non-enzymatic reactions.[8] Subtract this rate from the rate of the enzyme-catalyzed reaction. | |
| Interference from sample components | Some substances in sample preparations, such as EDTA (>0.5 mM) or detergents like SDS (>0.2%), can interfere with assays.[10] Consider deproteinizing samples if necessary.[10] | |
| Assay Signal Decreases Over Time (Non-linear kinetics) | Substrate depletion | If the enzyme concentration is too high, the substrate may be rapidly consumed. Reduce the enzyme concentration to ensure initial velocity is measured.[8] |
| Product inhibition | While not extensively reported for MCL, some enzymes are inhibited by their products. Analyze reaction progress curves at different initial substrate concentrations. | |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment.[5] | |
| Inconsistent or Irreproducible Results | Inaccurate pipetting | Use calibrated pipettes and ensure all reagents are thoroughly mixed before use.[10] |
| Temperature fluctuations | Use a thermostatted spectrophotometer to maintain a constant temperature throughout the assay.[11] Even a 10°C change can significantly alter enzyme kinetics.[8] | |
| Reagent degradation | Prepare fresh solutions of unstable reagents like NADH and sulfhydryl compounds for each experiment. |
Experimental Protocols
Continuous Spectrophotometric Coupled Enzyme Assay for Methylisocitrate Lyase
This protocol measures the production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Magnesium chloride (MgCl2) solution (e.g., 30 mM)
-
2-Mercaptoethanol solution (e.g., 10 mM)
-
NADH solution (e.g., 2 mM)
-
Lactate Dehydrogenase (LDH) solution (e.g., 10 units/mL)
-
threo-Ds-2-methylisocitrate (substrate) solution (concentration will vary depending on the experiment, e.g., 10 mM)
-
Purified or partially purified methylisocitrate lyase enzyme solution
-
UV-Vis Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Prepare a reaction master mix containing Tris-HCl buffer, MgCl2, 2-mercaptoethanol, NADH, and LDH in a microcuvette.
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Add the methylisocitrate lyase enzyme solution to the cuvette and mix gently.
-
Monitor the absorbance at 340 nm for a few minutes to establish a baseline.
-
Initiate the reaction by adding the threo-Ds-2-methylisocitrate substrate.
-
Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Phenylhydrazone-Based Spectrophotometric Assay
This method is adapted from assays for isocitrate lyase and can be used for MCL. It measures the pyruvate product after its reaction with phenylhydrazine (B124118) to form a phenylhydrazone, which absorbs light at 324 nm.
Materials:
-
Imidazole (B134444) buffer (e.g., 50 mM, pH 6.8)
-
Magnesium chloride (MgCl2) solution (e.g., 50 mM)
-
Phenylhydrazine HCl solution (e.g., 40 mM)
-
threo-Ds-2-methylisocitrate (substrate) solution (e.g., 10 mM)
-
Methylisocitrate lyase enzyme solution
-
Spectrophotometer capable of reading at 324 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing imidazole buffer, MgCl2, and phenylhydrazine.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Add the enzyme solution and incubate for a few minutes.
-
Initiate the reaction by adding the threo-Ds-2-methylisocitrate substrate.
-
Monitor the increase in absorbance at 324 nm over time.
-
Calculate the reaction rate from the linear phase of the curve. A molar extinction coefficient for the glyoxylate (B1226380) phenylhydrazone is often used, which may need to be adapted or determined for the pyruvate phenylhydrazone under the specific assay conditions.
Visualizations
Methylcitrate Cycle
Caption: The Methylcitrate Cycle for Propionate Metabolism.
Coupled Enzymatic Assay Workflow
Caption: Workflow of a Coupled Assay for MCL Activity.
Troubleshooting Logic Flow
Caption: Troubleshooting Decision Tree for Low MCL Activity.
References
- 1. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Generation and Phenotypic Characterization of Aspergillus nidulans Methylisocitrate Lyase Deletion Mutants: Methylisocitrate Inhibits Growth and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing DL-threo-2-methylisocitrate Sodium Substrate Concentration in Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-threo-2-methylisocitrate sodium salt in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what are its primary enzymatic substrates?
This compound salt is a chemical compound used in biochemical research. It serves as a substrate for isocitrate lyase 1 (ICL1), an enzyme involved in the glyoxylate (B1226380) cycle, and bovine heart aconitase.[1] It also acts as an inhibitor of TPN-linked isocitrate dehydrogenase.
Q2: What are the known kinetic parameters of DL-threo-2-methylisocitrate with isocitrate lyase 1 (ICL1)?
The Michaelis-Menten constant (Km) of purified recombinant ICL1 for DL-threo-2-methylisocitrate (MICA) is approximately 718 μM, with a catalytic rate constant (kcat) of 1.25 s⁻¹.[2][3][4] This Km value is about four times higher than that for the natural substrate, threo-D(s)L(s)-isocitrate (ICA), which is 188 μM.[2][3][4]
Q3: What is the recommended starting concentration range for DL-threo-2-methylisocitrate in a kinetic assay with ICL1?
A good starting point for substrate concentration in a kinetic assay is typically around the Km value. For DL-threo-2-methylisocitrate and ICL1, a concentration range of 0.1x Km to 10x Km is recommended for initial experiments. This would be approximately 70 μM to 7 mM. However, it is crucial to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
Q4: Can high concentrations of DL-threo-2-methylisocitrate cause substrate inhibition?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no enzyme activity detected | 1. Incorrect substrate concentration: The concentration may be too far below the Km of the enzyme. 2. Degraded substrate: Improper storage of the this compound salt solution can lead to degradation. 3. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. 4. Suboptimal assay conditions: pH, temperature, or buffer composition may not be optimal for the enzyme. | 1. Optimize substrate concentration: Perform a substrate titration curve, testing concentrations from 0.1x Km to at least 10x Km (e.g., 70 μM to 7 mM for ICL1). 2. Use fresh substrate: Prepare fresh solutions of this compound salt for each experiment. Store the stock solution at -20°C or -80°C. 3. Check enzyme activity: Use a known positive control substrate to confirm enzyme activity. 4. Optimize assay conditions: Review the literature for the optimal pH, temperature, and buffer for your specific enzyme. |
| High background signal | 1. Substrate instability: The substrate may be breaking down spontaneously under the assay conditions. 2. Interference from other components: Other molecules in the reaction mixture may be interfering with the detection method. | 1. Run a no-enzyme control: Perform a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Check for interfering substances: Test each component of the reaction mixture individually for interference with the assay's detection method. |
| Non-linear reaction progress curves | 1. Substrate depletion: At low substrate concentrations, the substrate may be rapidly consumed, leading to a decrease in the reaction rate over time. 2. Enzyme instability: The enzyme may be unstable under the assay conditions and losing activity over the course of the measurement. 3. Product inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. | 1. Use initial rates: Ensure that you are measuring the initial linear phase of the reaction. Consider using a higher substrate concentration if depletion is an issue. 2. Check enzyme stability: Pre-incubate the enzyme under assay conditions without the substrate to assess its stability over time. 3. Investigate product inhibition: If possible, add the reaction product at the beginning of the assay to see if it affects the initial rate. |
| Inconsistent results between experiments | 1. Pipetting errors: Inaccurate pipetting can lead to variations in reagent concentrations. 2. Temperature fluctuations: Inconsistent assay temperatures can affect enzyme activity. 3. Variability in reagent preparation: Inconsistent preparation of buffers and substrate solutions. | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Use a temperature-controlled instrument: Maintain a constant and accurate temperature throughout the assay. 3. Standardize reagent preparation: Prepare all solutions using the same protocol and high-purity water and reagents. |
Quantitative Data Summary
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Reference |
| Isocitrate Lyase 1 (ICL1) | DL-threo-2-methylisocitrate (MICA) | 718 | 1.25 | [2][3][4] |
| Isocitrate Lyase 1 (ICL1) | threo-D(s)L(s)-isocitrate (ICA) | 188 | 5.24 | [2][3][4] |
| Bovine Heart Aconitase | DL-threo-alpha-Methylisocitrate | 200 | - |
Experimental Protocols
General Protocol for Isocitrate Lyase Kinetic Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
Materials:
-
This compound salt
-
Purified Isocitrate Lyase 1 (ICL1)
-
Assay Buffer (e.g., 50 mM potassium phosphate, 5 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 324 nm
-
Phenylhydrazine (B124118) hydrochloride solution (for detection of glyoxylate)
Procedure:
-
Prepare a stock solution of this compound salt: Dissolve the substrate in high-purity water to a concentration of 100 mM and store in aliquots at -20°C.
-
Prepare working solutions of the substrate: Dilute the stock solution in assay buffer to the desired concentrations for the kinetic assay (e.g., a serial dilution from 10 mM down to 100 μM).
-
Set up the reaction mixture: In a microplate well or cuvette, add the assay buffer, phenylhydrazine solution, and the substrate at various concentrations.
-
Equilibrate the temperature: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction: Add a small volume of a pre-diluted enzyme solution to the reaction mixture to start the reaction.
-
Monitor the reaction: Immediately measure the change in absorbance at 324 nm over time. The product of the isocitrate lyase reaction, glyoxylate, reacts with phenylhydrazine to form a glyoxylate phenylhydrazone, which can be detected spectrophotometrically.
-
Calculate the initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the progress curve.
-
Analyze the data: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Visualizations
Caption: Workflow for a typical kinetic assay using DL-threo-2-methylisocitrate.
Caption: A logical flow for troubleshooting common issues in kinetic assays.
References
Technical Support Center: Metabolic Studies Involving DL-threo-2-methylisocitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-threo-2-methylisocitrate in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is DL-threo-2-methylisocitrate and what is its primary role in metabolic studies?
A1: DL-threo-2-methylisocitrate is a key metabolic intermediate in the methylcitrate cycle. This cycle is essential for the metabolism of propionate (B1217596), a short-chain fatty acid that can be toxic at high concentrations. In metabolic studies, DL-threo-2-methylisocitrate serves as a substrate for the enzyme 2-methylisocitrate lyase (MCL or ICL1), and its accumulation can indicate a disruption in propionate metabolism.[1][2][3]
Q2: How should DL-threo-2-methylisocitrate be stored to ensure its stability?
A2: For long-term stability, DL-threo-2-methylisocitrate sodium salt should be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is crucial to keep the compound in a sealed container, away from moisture.[4] If you prepare a stock solution in water, it is recommended to filter and sterilize it before use and store it in aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: Is DL-threo-2-methylisocitrate commercially available?
A3: Yes, DL-threo-2-methylisocitrate and its sodium salt are available from various chemical suppliers for research purposes.[2][4][5] It is important to check the purity and specifications provided by the supplier.
Troubleshooting Guide
Problem 1: I am observing unexpected inhibition of the TCA (Krebs) cycle in my experiments after introducing a source of propionate.
-
Question: Could the accumulation of DL-threo-2-methylisocitrate or other methylcitrate cycle intermediates be causing this inhibition?
-
Answer: Yes, this is a likely cause. The accumulation of intermediates from the methylcitrate cycle, such as 2-methylcitrate and 2-methylisocitrate, can inhibit key enzymes of the TCA cycle.[6][7] Specifically, 2-methylcitrate has been shown to competitively inhibit citrate (B86180) synthase, aconitase, and both NAD+- and NADP+-linked isocitrate dehydrogenases.[8] An impairment in the methylcitrate cycle can lead to the buildup of these inhibitory metabolites.[6][7]
Problem 2: My 2-methylisocitrate lyase (MCL) assay shows low or no activity.
-
Question: I am using DL-threo-2-methylisocitrate as a substrate, but my MCL enzyme assay is not working as expected. What could be the issue?
-
Answer: There are several potential reasons for low MCL activity:
-
Incorrect Stereoisomer: Ensure you are using the threo-diastereomer of 2-methylisocitrate, as the erythro-diastereomer is not a substrate for the enzyme.[9]
-
Enzyme Stability: The enzyme may have lost activity due to improper storage or handling. Enzymes should be stored under appropriate conditions (typically -80°C in a suitable buffer) and handled on ice.
-
Cofactor Requirements: MCL activity is dependent on the presence of a divalent metal ion, typically Mg²⁺.[3] Ensure your assay buffer contains an adequate concentration of this cofactor.
-
Inhibitors: The presence of unexpected inhibitors in your sample or reagents could be affecting enzyme activity. For example, high concentrations of other metabolites or certain metal ions can be inhibitory.[10]
-
Problem 3: I am seeing unexpected peaks in my LC-MS/MS chromatogram when analyzing 2-methylisocitrate.
-
Question: My LC-MS/MS analysis of cell extracts shows multiple peaks around the expected retention time for 2-methylisocitrate. How can I identify the correct peak and troubleshoot the issue?
-
Answer: Unexpected peaks in a chromatogram can arise from several sources:
-
Isomers: 2-methylcitrate and 2-methylisocitrate are isomers and may be difficult to distinguish by mass spectrometry alone.[1] Chromatographic separation is crucial. Ensure your LC method is optimized to separate these isomers.
-
Contaminants: Extraneous peaks can originate from contaminated solvents, improperly cleaned glassware, or system contamination.[11] Running a blank injection with just the mobile phase can help identify system-related peaks.[11]
-
Sample Matrix Effects: The complexity of biological samples can lead to interfering peaks.[12] Proper sample preparation, such as solid-phase extraction, can help remove interfering substances.
-
Carryover: A highly concentrated previous sample might "bleed" into the next injection, causing ghost peaks.[13]
-
Quantitative Data
Table 1: Kinetic Parameters of 2-Methylisocitrate Lyase (MCL/ICL1)
| Organism/Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | K_cat/K_m (M⁻¹s⁻¹) | Reference |
| Mycobacterium tuberculosis ICL1 | DL-threo-2-methylisocitrate | 718 | 1.25 | 1.74 x 10³ | [2] |
| Mycobacterium tuberculosis ICL1 | threo-D(s)L(s)-isocitrate | 188 | 5.24 | 2.79 x 10⁴ | [2][14] |
| Coxiella burnetii PrpB | 2-methylisocitrate | 390 ± 47 | - | - | [15] |
Note: The activity of 2-methylisocitrate lyase can vary depending on the source of the enzyme and the specific assay conditions.
Experimental Protocols
1. 2-Methylisocitrate Lyase (MCL) Activity Assay
This protocol is adapted from methods used for isocitrate lyase, a related enzyme that can also exhibit MCL activity.[10]
-
Principle: The cleavage of 2-methylisocitrate by MCL produces pyruvate (B1213749) and succinate. The formation of pyruvate can be coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH), which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM MOPS or Imidazole buffer, pH 6.8-7.4
-
50 mM MgCl₂
-
10 mM NADH
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Lactate Dehydrogenase (LDH) (sufficient units to ensure the reaction is not rate-limiting)
-
100 mM DL-threo-2-methylisocitrate (substrate)
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Enzyme sample (cell lysate or purified enzyme)
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl₂, NADH, and LDH.
-
Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 37°C to allow for temperature equilibration and to measure any background NADH oxidation.
-
Initiate the reaction by adding the DL-threo-2-methylisocitrate substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
2. Quantification of 2-Methylisocitrate by LC-MS/MS
This protocol provides a general workflow for the analysis of 2-methylisocitrate in biological samples.[16][17][18]
-
Sample Preparation (Cell Extracts):
-
Harvest cells and quench metabolism rapidly, for example, by using liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[16]
-
Collect the supernatant containing the metabolites.
-
Samples can be stored at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column. An optimized gradient of solvents (e.g., acetonitrile (B52724) and water with additives like formic acid) is necessary to achieve good separation of 2-methylisocitrate from its isomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for 2-methylisocitrate will need to be optimized for your instrument.
-
Quantification: Create a standard curve using known concentrations of a 2-methylisocitrate standard to quantify the amount in the biological samples.
-
Visualizations
Caption: The Methylcitrate Cycle for Propionate Metabolism.
Caption: General workflow for metabolic studies of DL-threo-2-methylisocitrate.
References
- 1. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DL-threo-2-methylisocitrate (sodium) - MedChem Express [bioscience.co.uk]
- 6. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 18. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of DL-threo-2-methylisocitrate sodium in aqueous solutions
Welcome to the technical support center for DL-threo-2-methylisocitrate sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its aqueous solutions?
A1: For the solid form, it is recommended to store this compound in a dry, dark environment at -20°C for long-term storage.[1] Some suppliers also provide a shelf life of at least one year under these conditions.[1]
For aqueous stock solutions, it is advised to store them at -80°C for up to six months or at -20°C for up to one month in sealed containers, protected from moisture.[2] It is generally recommended to use freshly prepared solutions whenever possible, as long-term stability data in aqueous solutions is not extensively documented.[3]
Q2: My this compound solution has turned yellow. What could be the cause?
A2: A yellow discoloration in your solution could indicate chemical degradation or contamination. This can be caused by several factors, including:
-
Exposure to light: Photodegradation can occur with prolonged exposure to light.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.
-
pH shifts: Extreme pH values can catalyze degradation reactions.
-
Contamination: Microbial or chemical contamination can also lead to discoloration.
It is recommended to prepare fresh solutions and store them protected from light. If the problem persists, consider using degassed solvents and/or adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
Q3: I am observing a decrease in the effective concentration of my this compound solution over time. What could be the reason?
A3: A decrease in the effective concentration suggests that the compound is degrading in your aqueous solution. The primary factors affecting the stability of compounds like this compound in solution include pH, temperature, and light.[4] Hydrolysis and oxidation are common degradation pathways for similar molecules.[5] To mitigate this, ensure your solution is stored at the recommended low temperatures, is protected from light, and that the pH of the solution is controlled, ideally within a neutral to slightly acidic range where similar molecules like citric acid exhibit stability.[6]
Q4: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
Q5: Should I be concerned about microbial contamination in my aqueous solutions of this compound?
A5: Yes, aqueous solutions, especially those buffered around neutral pH, can be susceptible to microbial growth. It is recommended to filter-sterilize the solution using a 0.22 µm filter before use, especially for cell-based assays or long-term storage.[2] Storing solutions at low temperatures (-20°C or -80°C) will also inhibit microbial growth.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues related to the stability of this compound solutions.
Issue 1: Inconsistent experimental results.
If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your this compound solution.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. pH stability profile | PPTX [slideshare.net]
Technical Support Center: Refining Protein Purification for Methylcitrate Cycle Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of enzymes involved in the methylcitrate cycle.
Troubleshooting Guides
This section addresses common issues encountered during the purification of methylcitrate cycle enzymes, offering potential causes and solutions in a structured format.
Issue 1: Low Yield of Purified Enzyme
Table 1: Troubleshooting Low Protein Yield
| Potential Cause | Troubleshooting Strategy |
| Low Expression Levels | Optimize expression conditions (e.g., induction time, temperature, inducer concentration). Ensure the expression construct is correct. |
| Inefficient Cell Lysis | Verify the appropriateness of the lysis buffer and method for your specific cells. Consider adjusting lysis time, temperature, or using mechanical disruption. |
| Protein Degradation | Add a cocktail of protease inhibitors to the lysis buffer and maintain low temperatures (e.g., 4°C) throughout the purification process.[1][2][3] |
| Protein Precipitation/Aggregation | Optimize buffer conditions (pH, ionic strength) to enhance protein solubility. Consider adding stabilizing agents like glycerol. |
| Poor Binding to Chromatography Resin | Ensure the affinity tag is accessible. For ion exchange, confirm the buffer pH is appropriate for the protein's isoelectric point (pI).[4][5] For affinity chromatography, check the integrity of the tag and resin. |
| Inefficient Elution | Optimize the elution buffer (e.g., pH, salt concentration, competitor concentration). A gradient elution may improve yield. |
| Column Overloading or Underloading | Adjust the amount of protein lysate loaded onto the column based on the resin's binding capacity. |
Issue 2: Protein Aggregation During or After Purification
Table 2: Troubleshooting Protein Aggregation
| Potential Cause | Troubleshooting Strategy |
| High Protein Concentration | Maintain a lower protein concentration during purification by using larger buffer volumes. If a high final concentration is needed, add stabilizing agents to the final buffer.[6] |
| Suboptimal Buffer Conditions | Adjust the pH of the buffer to be at least one unit away from the protein's pI. Experiment with different salt concentrations to find the optimal ionic strength.[7] |
| Oxidation of Cysteine Residues | Include reducing agents like DTT or β-mercaptoethanol in your buffers to prevent the formation of intermolecular disulfide bonds. |
| Temperature Instability | Perform purification steps at 4°C, but be aware that some proteins can be cold-labile.[6] |
| Presence of Contaminants | Additional purification steps, such as size-exclusion chromatography, can remove contaminants that may promote aggregation. |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes before freezing to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes of the methylcitrate cycle?
A1: The core enzymes of the methylcitrate cycle are 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB).[8][9] This cycle is crucial for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids and certain amino acids.[9][10]
Q2: What is a typical first step in the purification of a methylcitrate cycle enzyme?
A2: A common initial step is cell lysis to release the intracellular enzymes, followed by centrifugation to remove cell debris.[5] Subsequently, techniques like ammonium (B1175870) sulfate (B86663) precipitation can be used to concentrate the protein of interest from the crude lysate.
Q3: How do I choose the right chromatography technique for my enzyme?
A3: The choice of chromatography depends on the properties of your target enzyme.
-
Affinity Chromatography is highly effective if your enzyme is recombinantly expressed with an affinity tag (e.g., His-tag, GST-tag).[11][12]
-
Ion-Exchange Chromatography (IEX) separates proteins based on their net charge at a specific pH.[13] This is useful for separating the target enzyme from other proteins with different isoelectric points.
-
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates proteins based on their size and is often used as a final "polishing" step to remove aggregates and remaining contaminants.[4]
Q4: Why is my enzyme inactive after purification?
A4: Loss of enzyme activity can be due to several factors, including denaturation during purification (due to harsh pH, temperature, or buffer conditions), absence of essential co-factors, or incorrect folding. Ensure all purification steps are performed under conditions that maintain the protein's native structure.
Q5: How can I assess the purity of my enzyme preparation?
A5: The most common method is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins by molecular weight. A single band at the expected molecular weight indicates high purity. Enzyme activity assays at each purification step can also be used to calculate the specific activity, which should increase as the protein becomes purer.
Quantitative Data Summary
The following tables provide examples of purification summaries for enzymes of the methylcitrate cycle. These values can serve as a benchmark for your own purification experiments.
Table 3: Purification Summary for 2-Methylcitrate Dehydratase from Yarrowia lipolytica
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Cell-free extract | 140,000 | 672,000 | 4.8 | 100 | 1 |
| (NH4)2SO4 (40-70%) | 27,500 | 572,000 | 20.8 | 85 | 4.3 |
| First DEAE-Sephadex A-50 | 6,800 | 412,080 | 60.6 | 61 | 12.6 |
| First Sephadex G-200 | 1,300 | 273,000 | 210 | 41 | 43.8 |
| Second DEAE-Sephadex A-50 | 280 | 165,200 | 590 | 25 | 123 |
| Second Sephadex G-200 | 65 | 113,100 | 1740 | 17 | 363 |
| Data adapted from a study on the purification of 2-methylcitrate dehydratase.[6] |
Table 4: Purification Summary for 2-Methylisocitrate Dehydratase from Yarrowia lipolytica
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Cell-free extract | 135,000 | 1,490 | 0.0110 | 100 | 1 |
| (NH4)2SO4 (30-80%) | 22,500 | 698 | 0.0310 | 47 | 2.8 |
| DEAE-Sephadex | 3,920 | 306 | 0.0781 | 21 | 7.1 |
| Toyopearl HW-55F | 530 | 134 | 0.253 | 9 | 23 |
| Data adapted from a study on the isolation of 2-methylisocitrate dehydratase.[7] |
Experimental Protocols
Protocol 1: Purification of His-tagged 2-Methylisocitrate Lyase (PrpB) using Immobilized Metal Affinity Chromatography (IMAC)
This protocol is designed for the purification of a recombinant His-tagged methylisocitrate lyase.
Materials:
-
Cell pellet expressing His-tagged PrpB
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
Protease inhibitor cocktail
Methodology:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. Lyse the cells using sonication or a French press. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified lysate to the equilibrated Ni-NTA agarose resin. Incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged protein to bind to the resin.
-
Washing: Load the resin-lysate mixture into a chromatography column. Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.
Protocol 2: Purification of 2-Methylcitrate Dehydratase using Ion-Exchange Chromatography (IEX)
This protocol describes a general procedure for purifying 2-methylcitrate dehydratase, which is adaptable based on the specific isoelectric point of the enzyme.
Materials:
-
Partially purified protein sample (e.g., after ammonium sulfate precipitation)
-
Equilibration/Start Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Anion exchange resin (e.g., DEAE-Sepharose)
Methodology:
-
Sample Preparation: Ensure the protein sample is in a low-salt buffer, ideally the Equilibration Buffer. This can be achieved by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Load the prepared protein sample onto the column.
-
Washing: Wash the column with several column volumes of Equilibration Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a linear salt gradient from 0 to 1 M NaCl (by mixing the Equilibration and Elution Buffers). Collect fractions throughout the gradient.
-
Analysis: Assay the collected fractions for 2-methylcitrate dehydratase activity and analyze by SDS-PAGE to identify the fractions containing the purified enzyme.
Protocol 3: Final Polishing of Methylcitrate Cycle Enzymes using Size-Exclusion Chromatography (SEC)
SEC is often used as a final purification step to remove aggregates and other minor contaminants.
Materials:
-
Concentrated, partially purified enzyme sample
-
SEC Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0)[4]
-
Size-exclusion chromatography column with an appropriate fractionation range for the target enzyme.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Sample Loading: Load a small, concentrated volume of the protein sample onto the column (typically 1-2% of the total column volume).
-
Elution: Elute the sample with SEC Buffer at a constant flow rate. Collect fractions.
-
Analysis: Monitor the elution profile by absorbance at 280 nm. Analyze the fractions corresponding to the major protein peak by SDS-PAGE and enzyme activity assays.
Visualizations
The following diagrams illustrate the methylcitrate cycle and a general workflow for protein purification.
Caption: The Methylcitrate Cycle Pathway.
Caption: A typical workflow for enzyme purification.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]
- 6. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 7. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 12. bio-rad.com [bio-rad.com]
- 13. protenova.com [protenova.com]
addressing background interference in spectrophotometric assays with DL-threo-2-methylisocitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering background interference in spectrophotometric assays involving DL-threo-2-methylisocitrate.
Frequently Asked Questions (FAQs)
Q1: What is DL-threo-2-methylisocitrate and what are its common uses in spectrophotometric assays?
DL-threo-2-methylisocitrate is a chemical compound that serves as a substrate for the enzyme isocitrate lyase 1 (ICL1) and an inhibitor of TPN-linked isocitrate dehydrogenase.[1] In spectrophotometric assays, it is primarily used to measure the activity of these enzymes. For example, in the presence of isocitrate lyase, DL-threo-2-methylisocitrate is cleaved into glyoxylate (B1226380) and succinate (B1194679). The production of glyoxylate can then be monitored spectrophotometrically.
Q2: What are the potential sources of background interference when using DL-threo-2-methylisocitrate in a spectrophotometric assay?
Potential sources of background interference can be categorized as follows:
-
Direct Spectral Interference: DL-threo-2-methylisocitrate, being a tricarboxylic acid similar to citric acid, is expected to absorb light in the low UV range (around 200-210 nm).[2][3] While many assays are performed at higher wavelengths, high concentrations of this substrate could lead to elevated background absorbance.
-
Non-Enzymatic Reactions: DL-threo-2-methylisocitrate could potentially react non-enzymatically with other assay components, such as derivatizing agents (e.g., phenylhydrazine), leading to the formation of light-absorbing products that are not the result of enzyme activity.
-
Contaminants: The DL-threo-2-methylisocitrate reagent itself may contain impurities that absorb at the analytical wavelength.
-
Sample Matrix Effects: Other components in the sample, such as buffers, salts, or cellular extracts, can contribute to the background signal.
Q3: How can I minimize background interference in my assay?
Minimizing background interference is crucial for obtaining accurate results. Key strategies include:
-
Proper Blank Correction: Always include a proper blank control that contains all assay components except the enzyme or the analyte of interest.[4] This helps to subtract the background absorbance from the sample readings.
-
Wavelength Selection: Choose an analytical wavelength where the product of the enzymatic reaction has a strong absorbance, while the substrate (DL-threo-2-methylisocitrate) and other assay components have minimal absorbance.
-
Substrate Concentration Optimization: Use the lowest concentration of DL-threo-2-methylisocitrate that is sufficient to saturate the enzyme, in order to minimize its contribution to the background signal.
-
Reagent Purity: Ensure that all reagents, including DL-threo-2-methylisocitrate, are of high purity.
-
Control Experiments: Run appropriate controls to test for non-enzymatic reactions and the stability of all components under assay conditions.
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot specific issues you may encounter.
High Background Absorbance in Blank Wells
Problem: The absorbance reading of my blank (no enzyme) control is significantly high.
| Possible Cause | Troubleshooting Step |
| Direct absorbance of DL-threo-2-methylisocitrate | 1. Verify the absorbance spectrum: If possible, measure the absorbance spectrum of a solution containing only DL-threo-2-methylisocitrate in the assay buffer to see if it absorbs at your analytical wavelength. 2. Lower substrate concentration: Reduce the concentration of DL-threo-2-methylisocitrate to the lowest level that still ensures enzyme saturation. |
| Non-enzymatic reaction with assay reagents | 1. Incubate substrate with detection reagents: Prepare a control that includes DL-threo-2-methylisocitrate and the detection reagents (e.g., phenylhydrazine) but no enzyme. Monitor the absorbance over time to check for any non-enzymatic color formation. |
| Contaminated Reagents | 1. Use fresh reagents: Prepare fresh solutions of all assay components. 2. Test individual components: Measure the absorbance of each individual reagent at the analytical wavelength to identify the source of the high background. |
| Incorrect Blank Preparation | 1. Review blank composition: Ensure your blank contains all components of the reaction mixture except the one being measured (e.g., the enzyme). |
High Variability Between Replicate Wells
Problem: I am observing poor reproducibility between my replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. 2. Review pipetting technique: Use consistent pipetting techniques, ensuring no air bubbles are introduced. |
| Incomplete Mixing | 1. Thoroughly mix reagents: Ensure all reagent stocks and the final reaction mixture in each well are well-mixed. |
| Temperature Gradients | 1. Equilibrate reagents and plate: Allow all reagents and the microplate to reach the assay temperature before starting the reaction. |
| Edge Effects in Microplates | 1. Avoid outer wells: If possible, avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. 2. Use a plate sealer: Use an adhesive plate sealer to minimize evaporation during incubation. |
Experimental Protocols
Protocol 1: Determining the Absorbance Spectrum of DL-threo-2-methylisocitrate
This protocol helps to determine if DL-threo-2-methylisocitrate directly interferes with your assay's wavelength.
Materials:
-
DL-threo-2-methylisocitrate
-
Assay buffer (e.g., 50 mM Imidazole Buffer, pH 6.8)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of DL-threo-2-methylisocitrate in the assay buffer at the highest concentration used in your assay.
-
Use the assay buffer as the blank to zero the spectrophotometer.
-
Scan the absorbance of the DL-threo-2-methylisocitrate solution from 200 nm to 800 nm.
-
Analyze the resulting spectrum to identify any absorbance peaks, particularly at or near your analytical wavelength.
Protocol 2: Isocitrate Lyase Activity Assay using Phenylhydrazine (B124118)
This is a continuous spectrophotometric assay to measure isocitrate lyase activity, adapted from established protocols.[5]
Principle: Isocitrate lyase cleaves DL-threo-2-methylisocitrate to succinate and glyoxylate. The glyoxylate then reacts with phenylhydrazine to form glyoxylate phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.
Reagents:
-
Reagent A: 50 mM Imidazole Buffer, pH 6.8 at 30°C
-
Reagent B: 50 mM MgCl₂ Solution
-
Reagent C: 10 mM EDTA Solution
-
Reagent D: 40 mM Phenylhydrazine HCl Solution
-
Reagent E: 10 mM DL-threo-2-methylisocitrate Solution
-
Reagent F: Isocitrate Lyase Enzyme Solution (0.05 - 0.07 unit/mL in cold Reagent A)
Procedure:
-
Into suitable cuvettes, pipette the following reagents:
-
Test and Blank:
-
0.50 mL Reagent A (Buffer)
-
0.10 mL Reagent B (MgCl₂)
-
0.10 mL Reagent C (EDTA)
-
0.10 mL Reagent D (Phenylhydrazine)
-
-
-
Mix by inversion and equilibrate to 30°C.
-
Add 0.10 mL of Reagent E (DL-threo-2-methylisocitrate) to both test and blank cuvettes.
-
Monitor the A₃₂₄ₙₘ until constant using a thermostatted spectrophotometer.
-
To the Test cuvette, add 0.10 mL of Reagent F (Enzyme Solution).
-
To the Blank cuvette, add 0.10 mL of Reagent A (Buffer).
-
Immediately mix by inversion and record the increase in A₃₂₄ₙₘ for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₂₄ₙₘ/minute) from the linear portion of the curve for both the Test and Blank.
-
Subtract the rate of the Blank from the rate of the Test to get the corrected rate.
Quantitative Data Example (Hypothetical):
| Condition | ΔA₃₂₄ₙₘ/minute (Mean ± SD, n=3) | Corrected Rate (ΔA₃₂₄ₙₘ/minute) |
| Test (with Enzyme) | 0.052 ± 0.003 | 0.048 |
| Blank (no Enzyme) | 0.004 ± 0.001 | N/A |
Visualizations
References
overcoming challenges in the quantification of methylcitrate cycle intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of methylcitrate cycle intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying methylcitrate cycle intermediates?
A1: The primary challenges in quantifying methylcitrate cycle intermediates, such as 2-methylcitrate, stem from their inherent physicochemical properties. These molecules are typically hydrophilic short-chain carboxylic acids, which can lead to several analytical difficulties[1]. Key challenges include:
-
Poor retention on reversed-phase chromatography columns: Due to their polar nature, these intermediates have limited interaction with the nonpolar stationary phase, resulting in early elution and potential co-elution with other matrix components.
-
Low ionization efficiency in mass spectrometry: The polar nature of these compounds can lead to poor ionization, resulting in low sensitivity and high limits of detection[1].
-
Ion suppression: Biological matrices are complex, and co-eluting compounds can interfere with the ionization of the target analytes, leading to inaccurate quantification[1].
-
Thermal instability: Some intermediates may be prone to degradation at the high temperatures used in gas chromatography (GC) inlet ports[2].
-
Low endogenous concentrations: The low physiological concentrations of these intermediates in biological samples require highly sensitive analytical methods for accurate quantification.
Q2: What are the common analytical platforms used for quantifying methylcitrate cycle intermediates?
A2: The most common analytical platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[3].
-
LC-MS/MS is often preferred due to its high sensitivity and specificity, particularly for complex biological samples. It can often be performed with minimal sample preparation, although derivatization is sometimes employed to improve chromatographic retention and ionization efficiency[4][5].
-
GC-MS is another powerful technique, but it typically requires a derivatization step to increase the volatility and thermal stability of the polar carboxylic acid intermediates[2][3][6].
Q3: What is derivatization and why is it often necessary for the analysis of these intermediates?
A3: Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique[2][7]. For methylcitrate cycle intermediates, derivatization is frequently employed to:
-
Increase volatility for GC analysis: By converting the polar carboxyl and hydroxyl groups into less polar esters or silyl (B83357) ethers, the volatility of the compounds is increased, allowing them to be analyzed by GC[2][6].
-
Improve chromatographic separation: Derivatization can alter the polarity of the analytes, leading to better retention and separation on chromatographic columns in both GC and LC[8].
-
Enhance ionization efficiency for MS analysis: Certain derivatizing agents can introduce a readily ionizable moiety into the molecule, significantly improving the sensitivity of MS detection[4][5].
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column contamination. 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For carboxylic acids, a lower pH (e.g., using 0.1% formic acid) is generally recommended. 3. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Low signal intensity or poor sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS parameters. 4. Analyte degradation. | 1. Consider derivatization to introduce a more readily ionizable group. 2. Improve sample clean-up to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be effective. Also, ensure adequate chromatographic separation from the bulk of the matrix. 3. Optimize MS parameters such as spray voltage, gas flows, and collision energy. 4. Keep samples cold and process them quickly to minimize degradation. Use of antioxidants may be considered if oxidative degradation is suspected. |
| Retention time shifts | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature. 4. System leaks. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. 3. Ensure the column oven is maintaining a stable temperature. 4. Check for any leaks in the LC system. |
| High background noise | 1. Contaminated mobile phase or solvents. 2. Contamination from the LC-MS system. 3. Use of non-volatile mobile phase additives. | 1. Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases. 2. Clean the ion source. Flush the system with a strong solvent. 3. Use volatile mobile phase additives like formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate. Avoid non-volatile buffers like phosphates. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No or very small peaks for analytes | 1. Incomplete derivatization. 2. Thermal degradation of analytes in the injector. 3. Active sites in the GC system. | 1. Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is dry, as moisture can interfere with many derivatization reactions. 2. Optimize the injector temperature. A lower temperature may prevent degradation. 3. Use a deactivated liner and column to minimize analyte adsorption. |
| Peak tailing | 1. Active sites in the liner, column, or detector. 2. Incomplete derivatization leaving polar groups exposed. 3. Column overload. | 1. Use a fresh, deactivated liner. Condition the column according to the manufacturer's instructions. 2. Re-optimize the derivatization procedure to ensure complete reaction. 3. Dilute the sample or inject a smaller volume. |
| Ghost peaks (peaks appearing in blank runs) | 1. Carryover from a previous injection. 2. Contamination in the syringe, liner, or septum. 3. Bleed from the column or septum. | 1. Run several solvent blanks after a concentrated sample. 2. Clean the syringe and replace the liner and septum. 3. Use a low-bleed column and septum. Condition the column properly. |
| Poor reproducibility | 1. Inconsistent derivatization. 2. Sample degradation. 3. Inconsistent injection volume. | 1. Ensure precise and consistent addition of derivatization reagents and reaction conditions. 2. Analyze samples as quickly as possible after preparation. 3. Check the autosampler for proper operation and ensure the syringe is not clogged. |
Quantitative Data Summary
The following tables summarize quantitative data for 2-methylcitric acid (MCA) from various studies.
Table 1: 2-Methylcitric Acid (MCA) Concentrations in Dried Blood Spots (DBS)
| Population | Method | Median MCA (µmol/L) | Range (µmol/L) | Reference |
| Healthy Newborns | LC-MS/MS with DAABD-AE derivatization | 0.06 | 0 - 0.63 | [4][9] |
| Patients with PA, MMA, Cbl C, Cbl F, Maternal B12 deficiency (n=20) | LC-MS/MS with DAABD-AE derivatization | - | Elevated in all patients | [4][9] |
| Healthy Newborns (Reference Range) | LC-MS/MS | - | 0.04 - 0.36 | [10] |
| Screen Positive Samples (n=103) | LC-MS/MS | - | 0.1 - 89.4 | [10] |
Table 2: 2-Methylcitric Acid (MCA) Concentrations in Dried Urine Spots
| Population | Method | Reference Interval (mmol/mol creatinine) | Patient Range (mmol/mol creatinine) | Reference |
| Controls (n=135) | LC-MS/MS with DAABD-AE derivatization | 0.4 - 3.4 | - | [11] |
| Patients with PA, MMA, Cbl disorders | LC-MS/MS with DAABD-AE derivatization | - | 8.3 - 591 | [11] |
Experimental Protocols
Protocol 1: Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS with Derivatization
This protocol is based on the method described by Al-Dirbashi et al.[4][9].
1. Sample Preparation and Derivatization:
-
Punch a single 3.2 mm disc from a dried blood spot (DBS) into a 2.0 mL polypropylene (B1209903) tube.
-
Add 20 µL of the internal standard working solution.
-
Successively add:
-
25 µL of EDC (25 mmol/L in water)
-
25 µL of DMAP (25 mmol/L in acetonitrile)
-
50 µL of DAABD-AE (2 mmol/L in acetonitrile)
-
-
Tightly cap the tubes and heat at 65°C for 45 minutes.
-
Stop the reaction by adding 120 µL of 10% methanol (B129727) containing PFOA at a concentration of 0.5 g/L.
-
Centrifuge the sample tubes at 13,000 rpm for 1 minute.
-
Inject a 10 µL portion of the resulting supernatant onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY Ultra Performance LC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Flow Rate: As optimized for the column dimensions.
-
MS System: Tandem mass spectrometer (e.g., Xevo XE).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 35 V.
-
Collision Energy: 22 eV (using argon as collision gas).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized 2-methylcitrate and the internal standard.
Protocol 2: General Workflow for GC-MS Analysis with Derivatization
This is a general workflow adaptable for methylcitrate cycle intermediates.
1. Sample Extraction:
-
Extract metabolites from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system, often a cold methanol/water mixture.
-
Centrifuge to pellet proteins and other macromolecules.
-
Collect the supernatant containing the metabolites.
2. Dehydration:
-
Thoroughly dry the extracted sample, as water can interfere with the derivatization reaction. This is typically done using a vacuum concentrator or by lyophilization.
3. Derivatization (e.g., Silylation):
-
To the dried extract, add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) in a suitable solvent (e.g., pyridine).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
4. GC-MS Analysis:
-
GC System: Gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms).
-
Injector: Operate in splitless or split mode, with an optimized injector temperature.
-
Oven Temperature Program: Start at a low temperature and ramp up to a high temperature to separate the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.
Visualizations
Figure 1. The Methylcitrate Cycle Pathway.
Figure 2. General Experimental Workflow for Quantification.
References
- 1. Targeted Metabolomics-An Overview - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Sample preparation – Metabolomics Core Facility [embl.org]
- 3. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 4. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. Frequently asked questions – Metabolomics Core Facility [embl.org]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation & Handling in Metabolomics - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
managing cytotoxicity from intermediate accumulation in methylcitrate cycle mutants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylcitrate cycle mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving cytotoxicity from intermediate accumulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic intermediates that accumulate in methylcitrate cycle mutants?
A1: The primary toxic intermediates that accumulate depend on the specific enzyme deficiency within the methylcitrate cycle.
-
Propionyl-CoA Carboxylase (PCC) deficiency (e.g., PCCA or PCCB mutants): Leads to the accumulation of propionyl-CoA.[1][2][3]
-
Methylcitrate Synthase deficiency: Also results in the accumulation of propionyl-CoA as it cannot be converted to 2-methylcitrate.[4]
-
Methylcitrate Dehydratase deficiency: Causes the buildup of 2-methylcitrate.
-
Methylisocitrate Lyase deficiency: Leads to the accumulation of 2-methylisocitrate.
Q2: What are the general cytotoxic effects of these accumulating intermediates?
A2: The accumulation of these intermediates can lead to a range of cytotoxic effects, including:
-
Inhibition of key metabolic enzymes: Propionyl-CoA and its derivatives can inhibit enzymes involved in the TCA cycle and other metabolic pathways, disrupting cellular energy production.[5]
-
Mitochondrial dysfunction: Accumulation of toxic metabolites can impair mitochondrial function and induce oxidative stress.[5]
-
Induction of apoptosis: Studies have shown that intermediates like 2-methylcitrate can induce apoptosis in brain cells.[6]
-
Alterations in gene expression: Propionyl-CoA can affect histone acetylation, potentially altering gene expression in neuronal and glial cells.[7][8]
Q3: Which cell lines are suitable for studying cytotoxicity in methylcitrate cycle mutants?
A3: A variety of cell lines can be used, depending on the specific research question. Commonly used models include:
-
Fibroblasts: Often derived from patients with propionic acidemia or methylmalonic acidemia, providing a physiologically relevant model.[9][10]
-
Hepatocellular carcinoma cell lines (e.g., HepG2): Useful for studying the metabolism of propionate (B1217596) and the effects of intermediate accumulation.[11]
-
Neuronal and glial cell lines: Important for investigating the neurological aspects of these disorders, as the brain is significantly affected.[7]
-
Induced pluripotent stem cells (iPSCs): Can be differentiated into various cell types (e.g., cardiomyocytes, neurons) to study disease-specific pathologies in a patient-derived context.[12]
Q4: What are the standard methods for creating methylcitrate cycle mutant cell lines?
A4: The most common and efficient method for generating methylcitrate cycle mutant cell lines is using CRISPR-Cas9 gene editing technology. This allows for the targeted knockout of specific genes encoding enzymes in the methylcitrate cycle, such as PCCA, PCCB, or genes for other cycle enzymes.[12]
Troubleshooting Guides
Section 1: Issues with Mutant Cell Line Generation (CRISPR-Cas9)
| Problem | Possible Causes | Troubleshooting Steps |
| Low knockout efficiency | 1. Suboptimal sgRNA design.[13] 2. Inefficient delivery of CRISPR components. 3. Cell line is difficult to transfect.[13] 4. Cas9 expression is low or absent. | 1. Design and test multiple sgRNAs for your target gene. 2. Optimize your transfection or transduction protocol. Consider using lentiviral delivery for difficult-to-transfect cells. 3. Use a positive control (e.g., a fluorescent reporter) to assess transfection efficiency. 4. Verify Cas9 expression by Western blot or a functional assay. |
| Unexpected mutations or off-target effects | 1. The sgRNA has homology to other sites in the genome.[14] 2. The DNA repair mechanism introduced unintended insertions or deletions (indels).[15] | 1. Use sgRNA design tools that predict and minimize off-target effects. 2. Sequence the top predicted off-target sites to check for mutations. 3. Thoroughly sequence the on-target site to confirm the desired mutation and screen for unintended indels. 4. Use a high-fidelity Cas9 variant to reduce off-target cleavage. |
| No observable phenotype in knockout cells | 1. The gene knockout was not successful (check protein expression). 2. Redundant pathways compensate for the loss of the enzyme. 3. The experimental conditions do not induce metabolic stress. | 1. Confirm the absence of the target protein by Western blot. 2. Investigate the expression and activity of enzymes in related metabolic pathways. 3. Culture the cells in a medium that challenges the methylcitrate cycle (e.g., supplement with propionate or precursor amino acids). |
Section 2: Inconsistent Metabolite Quantification (LC-MS/MS)
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in propionyl-CoA or 2-methylcitrate levels | 1. Inconsistent sample quenching and extraction. 2. Instability of acyl-CoA esters. 3. Matrix effects from complex biological samples.[4] 4. Instrument variability. | 1. Standardize your sample handling procedures, ensuring rapid and effective quenching of metabolism. 2. Keep samples cold and process them quickly. Use appropriate stabilizing agents if necessary. 3. Perform a matrix effect study. Optimize sample cleanup procedures (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard for each analyte. 4. Regularly calibrate and maintain the LC-MS/MS instrument. Run quality control samples with each batch. |
| Poor peak shape or resolution | 1. Inappropriate column chemistry for the analytes. 2. Mobile phase composition is not optimal. 3. Contamination of the column or system.[9] | 1. Select a column specifically designed for polar metabolites or acyl-CoAs. 2. Adjust the mobile phase pH, organic solvent, and gradient profile. 3. Flush the column and system with appropriate cleaning solutions.[9] Use an in-line filter to protect the column. |
| Low signal intensity for target metabolites | 1. Low abundance of the metabolite in the sample. 2. Inefficient ionization of the analyte. 3. Ion suppression from co-eluting compounds.[4][10] | 1. Increase the amount of starting material (e.g., cell number). 2. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 3. Improve chromatographic separation to resolve the analyte from interfering compounds. |
Section 3: Unexplained Cytotoxicity Assay Results (e.g., MTT Assay)
| Problem | Possible Causes | Troubleshooting Steps |
| High background in control wells | 1. Contamination of the cell culture or reagents. 2. MTT reagent was exposed to light. 3. Serum in the medium can reduce MTT. | 1. Use aseptic techniques and test for mycoplasma contamination. Use fresh, sterile reagents. 2. Protect the MTT reagent from light. 3. Perform the MTT incubation in serum-free medium. |
| No difference in viability between wild-type and mutant cells | 1. The mutation does not lead to significant accumulation of toxic intermediates under the tested conditions. 2. The assay is not sensitive enough to detect subtle differences in viability. 3. The incubation time is too short. | 1. Confirm the accumulation of the expected intermediate by LC-MS/MS. Challenge the cells with a precursor that feeds into the methylcitrate cycle (e.g., propionate). 2. Try a more sensitive cytotoxicity assay (e.g., a fluorescence-based assay). 3. Perform a time-course experiment to determine the optimal endpoint. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Differences in the metabolic state of the cells. 3. Inconsistent incubation times. | 1. Ensure accurate and consistent cell counting and seeding. 2. Standardize cell culture conditions (e.g., passage number, confluency). 3. Use a precise timer for all incubation steps. |
Quantitative Data on Intermediate Accumulation and Cytotoxicity
The following tables summarize quantitative data on the accumulation of toxic intermediates in methylcitrate cycle mutants and their cytotoxic effects.
Table 1: Endogenous Accumulation of Intermediates and Effects on Cell Viability
| Cell Line/Organism | Gene Knockout | Accumulated Intermediate | Fold Increase in Intermediate | Effect on Cell Growth/Viability |
| Aspergillus nidulans | mcsA (methylcitrate synthase) | Propionyl-CoA | 10-fold | More sensitive to sodium propionate than wild-type. |
| Toxoplasma gondii | prpB (methylisocitrate lyase) | 2-methylcitrate/2-methylisocitrate | Not specified | Increased sensitivity to propionic acid. |
| Human Fibroblasts (PA) | PCCA | Propionyl-CoA derived metabolites | Not specified | Associated with cellular dysfunction.[16] |
| Human iPSC-Cardiomyocytes (PA) | PCCA | Propionyl-CoA derived metabolites | Not specified | Contributes to cardiac dysfunction. |
Table 2: Exogenous Application of Intermediates and Cytotoxicity
| Cell Line | Intermediate | Concentration | Cytotoxic Effect (IC50 or % Viability) |
| Organotypic brain cell cultures | 2-methylcitrate | 0.01 mM | Induced morphological changes. |
| Organotypic brain cell cultures | 2-methylcitrate | 0.1 mM | Increased apoptosis and ammonium (B1175870) accumulation.[6] |
| In vitro enzyme assays | 2-methylcitrate | 1 mM | 50% inhibition of phosphofructokinase.[17] |
| In vitro enzyme assays | 2-methylcitrate | 1.5 - 7.6 mM (Ki) | Competitive inhibition of citrate (B86180) synthase, aconitase, and isocitrate dehydrogenases.[17] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well cell culture plates
-
Methylcitrate cycle mutant and wild-type control cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Treatment (Optional): If assessing the effect of exogenous compounds, replace the medium with fresh medium containing the desired concentrations of the test compound.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated wild-type cells) after subtracting the background absorbance.
Protocol 2: Quantification of Propionyl-CoA and 2-Methylcitrate by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and analytes.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Internal standards (e.g., ¹³C-labeled propionyl-CoA, ¹³C-labeled citric acid)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
Procedure:
-
Cell Culture: Grow mutant and wild-type cells to the desired confluency.
-
Metabolism Quenching and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol containing the internal standards to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect and quantify the target metabolites using multiple reaction monitoring (MRM) in positive or negative ion mode, as appropriate for each analyte.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Quantify the concentration of propionyl-CoA and 2-methylcitrate in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and cell number or protein content.
-
Visualizations
Caption: The Methylcitrate Cycle Pathway.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Caption: Consequences of Methylcitrate Cycle Enzyme Deficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No unexpected CRISPR-Cas9 off-target activity revealed by trio sequencing of gene-edited mice | PLOS Genetics [journals.plos.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Attributes | Graphviz [graphviz.org]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel CRISPR-Cas9 iPSC knockouts for PCCA and PCCB genes: advancing propionic acidemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting pH and buffer conditions for optimal methylisocitrate lyase activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH and buffer conditions for optimal methylisocitrate lyase (MICL) activity.
Frequently Asked Questions (FAQs)
Q1: Why is pH crucial for methylisocitrate lyase activity?
The pH of the reaction environment directly influences the ionization state of amino acid residues in the active site of methylisocitrate lyase. These residues are critical for substrate binding and catalysis. Deviations from the optimal pH can lead to a significant loss of enzyme activity.
Q2: How do I choose the right buffer for my methylisocitrate lyase experiment?
The choice of buffer is critical and should be based on the optimal pH range of the enzyme. It is important to select a buffer with a pKa value close to the desired pH to ensure stable pH control throughout the experiment. Additionally, consider potential interactions between the buffer ions and the enzyme or its cofactors. For instance, phosphate (B84403) buffers might not be ideal if your enzyme requires divalent cations that can precipitate with phosphate.
Q3: What are the common cofactors for methylisocitrate lyase?
Methylisocitrate lyase typically requires a divalent cation for its activity, with magnesium ions (Mg²⁺) being a common cofactor.[1]
Q4: What are known inhibitors of methylisocitrate lyase?
The enzyme can be noncompetitively inhibited by NADH and NADPH.[1] Additionally, compounds like 3-nitropropionate have been shown to inhibit the closely related enzyme, isocitrate lyase.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Possible Cause | Solution |
| Incorrect pH | The reaction pH may be outside the optimal range for the enzyme. Determine the optimal pH for your specific methylisocitrate lyase. The optimal pH for Salmonella enterica MICL is between 7 and 8.[2] For the related isocitrate lyase from fasting rat liver, the optimal pH is 7.4.[3] |
| Inappropriate Buffer System | The buffer components may be inhibiting the enzyme. Test a variety of buffers with pKa values around the expected optimal pH. |
| Missing Cofactors | Ensure the presence of necessary cofactors, such as Mg²⁺, in your reaction mixture.[1] |
| Enzyme Instability | The enzyme may be unstable at the experimental pH. Check the pH stability profile of your enzyme. Methylisocitrate lyase from Candida lipolytica is reported to be fairly stable at pH 7.5. |
| Substrate Issues | Verify the concentration and purity of your methylisocitrate substrate. |
Issue 2: High Background Signal in Spectrophotometric Assay
| Possible Cause | Solution |
| Buffer Interference | The buffer itself might be absorbing at the detection wavelength. Run a blank reaction containing only the buffer and other components except the enzyme. |
| Contaminants in the Sample | The enzyme preparation or substrate may contain contaminants that interfere with the assay. Purify your enzyme and use high-purity substrates. |
| Non-enzymatic Reaction | The substrate might be unstable and degrading non-enzymatically under the assay conditions. Run a control reaction without the enzyme to check for non-enzymatic substrate degradation. |
Issue 3: Irreproducible Results
| Possible Cause | Solution | | :--- | | pH Drift during Assay | The buffering capacity may be insufficient to maintain a constant pH throughout the reaction, especially if the reaction produces or consumes protons. Use a higher concentration of the buffer or choose a buffer with a pKa closer to the assay pH. | | Temperature Fluctuations | Ensure that the temperature is precisely controlled throughout the assay, as enzyme activity is highly temperature-dependent. | | Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment and ensure accurate pipetting. |
Optimal pH and Buffer Conditions for Lyase Activity
The optimal pH for methylisocitrate lyase can vary depending on the source organism. Below is a summary of reported optimal pH values for methylisocitrate lyase and the closely related isocitrate lyase.
| Enzyme | Organism | Optimal pH | Buffer System(s) Used in Study |
| Methylisocitrate Lyase | Salmonella enterica | 7.0 - 8.0 | Not specified in the available text.[2] |
| Isocitrate Lyase | Fasting Rat Liver | 7.4 | Not specified in the available text.[3] |
| Isocitrate Lyase | Mycobacterium tuberculosis | ~7.5 | Tricine-HCl |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Methylisocitrate Lyase Activity
This protocol is based on the continuous monitoring of the decrease in NADH absorbance at 340 nm, which is coupled to the oxidation of pyruvate (B1213749), a product of the methylisocitrate lyase reaction, by lactate (B86563) dehydrogenase (LDH).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or another suitable buffer at the optimal pH for your enzyme)
-
Magnesium Chloride (MgCl₂): 100 mM stock solution
-
NADH: 10 mM stock solution in assay buffer
-
Lactate Dehydrogenase (LDH): ~1000 units/mL solution
-
(2R,3S)-2-Methylisocitrate: 100 mM stock solution
-
Methylisocitrate Lyase: Purified enzyme solution
Procedure:
-
Prepare a reaction mixture in a quartz cuvette with a 1 cm path length. For a 1 mL final volume, add:
-
850 µL of Assay Buffer
-
50 µL of 100 mM MgCl₂ (final concentration: 5 mM)
-
20 µL of 10 mM NADH (final concentration: 0.2 mM)
-
5 µL of LDH solution (~5 units)
-
Variable volume of methylisocitrate lyase solution (e.g., 10-50 µL, depending on enzyme activity)
-
Add Assay Buffer to bring the volume to 980 µL.
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in a spectrophotometer thermostatted at the desired temperature (e.g., 30°C or 37°C).
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 20 µL of 100 mM (2R,3S)-2-methylisocitrate (final concentration: 2 mM).
-
Immediately mix and start recording the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of reaction from the linear portion of the curve (ΔA₃₄₀/min).
Calculation of Enzyme Activity:
One unit of methylisocitrate lyase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme)
Where:
-
ΔA₃₄₀/min = The rate of absorbance change per minute
-
ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (1 cm)
-
V_total = Total volume of the assay (1 mL)
-
V_enzyme = Volume of the enzyme solution added (in mL)
Protocol 2: Determination of Optimal pH
-
Prepare a series of buffers covering a wide pH range (e.g., pH 5.0 to 9.0) with overlapping ranges. For example:
-
MES (pH 5.5 - 6.7)
-
MOPS (pH 6.5 - 7.9)
-
HEPES (pH 7.0 - 8.2)
-
Tris-HCl (pH 7.5 - 9.0)
-
Tricine (pH 7.4 - 8.8)
-
-
For each buffer, prepare a set of solutions at different pH values within its buffering range (e.g., in 0.5 pH unit increments).
-
Perform the methylisocitrate lyase activity assay as described in Protocol 1, using each of the prepared buffers.
-
Plot the enzyme activity (U/mL or relative activity) against the pH.
-
The pH at which the highest activity is observed is the optimal pH for the enzyme under those conditions.
Diagrams
Caption: Experimental workflow for optimizing pH and buffer conditions.
References
Validation & Comparative
Validating the Methylisocitrate Pathway: A Comparative Guide Using Carbon-13 Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of microorganisms is paramount. The methylisocitrate pathway, a key route for propionate (B1217596) metabolism in various bacteria and fungi, stands as a crucial area of investigation, particularly in the context of infectious diseases where propionate is a relevant carbon source. Its validation and quantitative analysis, often in comparison to alternative pathways like the glyoxylate (B1226380) shunt, are essential for identifying potential drug targets and engineering metabolic pathways. This guide provides an objective comparison of the methylisocitrate pathway's performance, supported by experimental data from carbon-13 isotopic labeling studies.
Carbon-13 Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate the in vivo activity of metabolic pathways. By supplying a 13C-labeled substrate, such as propionate or glycerol, and tracking the distribution of the heavy isotope through various intracellular metabolites, researchers can precisely quantify the flux—or rate of turnover—through specific enzymatic reactions. This allows for a direct comparison of the activity of different metabolic routes under defined conditions.
Data Presentation: A Comparative Look at Metabolic Flux
The following table summarizes quantitative data from a 13C-Metabolic Flux Analysis study on Mycobacterium tuberculosis, comparing the metabolic flux through the methylisocitrate cycle and the glyoxylate shunt when grown on different carbon sources. The data is presented as the mean flux normalized to the substrate uptake rate, with standard deviations.
| Metabolic Flux | Growth on Cholesterol/Acetate | Growth on Glycerol/Oleic Acid |
| Methylcitrate Cycle (forward) | 0.15 ± 0.02 | 0.05 ± 0.01 |
| Methylcitrate Cycle (reverse) | Not Detected | 0.25 ± 0.03 |
| Glyoxylate Shunt | 0.85 ± 0.05 | 0.10 ± 0.02 |
| TCA Cycle (Isocitrate to Succinate) | 0.60 ± 0.04 | 0.75 ± 0.06 |
This data is a representative compilation based on findings from studies on Mycobacterium tuberculosis metabolism.
Experimental Protocols: A Detailed Methodology for 13C-MFA of the Methylisocitrate Pathway
The following is a detailed protocol for a steady-state 13C labeling experiment in a bacterial culture, such as Mycobacterium smegmatis, to validate and quantify the flux through the methylisocitrate pathway when grown on propionate.
1. Pre-culture Preparation:
-
Inoculate a single colony of the bacterial strain into a suitable liquid medium (e.g., Middlebrook 7H9 with appropriate supplements).
-
Grow the culture at the optimal temperature and shaking speed until it reaches the mid-exponential phase.
2. 13C-Labeling Experiment:
-
Prepare a minimal medium where the primary carbon source is [U-13C3]-propionate (uniformly labeled propionate).
-
Inoculate the 13C-labeling medium with the pre-culture to a starting optical density (OD600) of approximately 0.05.
-
Grow the culture under the same conditions as the pre-culture. To ensure isotopic steady state, the culture should be grown for a sufficient number of cell doublings (typically 5-7).
3. Cell Harvesting and Metabolite Extraction:
-
Once the culture reaches a mid-exponential phase in the 13C-labeling medium, rapidly harvest the cells by centrifugation at a low temperature to quench metabolic activity.
-
Wash the cell pellet with a cold, isotonic solution to remove residual medium.
-
Extract intracellular metabolites using a cold solvent mixture, such as 60% ethanol.
-
Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.
4. Sample Derivatization and GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of key metabolites, particularly the proteinogenic amino acids which are derived from central metabolic intermediates.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic model that includes the methylisocitrate cycle, the tricarboxylic acid (TCA) cycle, the glyoxylate shunt, and other relevant pathways to simulate the expected mass isotopomer distributions for a given set of metabolic fluxes.
-
Employ specialized software (e.g., INCA, Metran) to perform an iterative fitting of the simulated mass isotopomer distributions to the experimentally measured data. This process will yield the best-fit values for the intracellular metabolic fluxes.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and the experimental workflow described in this guide.
Caption: The Methylisocitrate Pathway and its connection to the TCA Cycle and the alternative Glyoxylate Shunt.
Caption: Experimental workflow for the validation of the methylisocitrate pathway using 13C isotopic labeling.
comparing the kinetic parameters of DL-threo-2-methylisocitrate with DL-isocitrate as ICL1 substrates
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzyme-substrate interactions is paramount. This guide provides a detailed comparison of the kinetic parameters of DL-threo-2-methylisocitrate and the natural substrate, DL-isocitrate, with the enzyme Isocitrate Lyase 1 (ICL1), a key enzyme in the glyoxylate (B1226380) and methylcitrate cycles.
This comparison is critical for fields such as microbiology, particularly in the study of pathogens like Mycobacterium tuberculosis where ICL1 is a validated drug target, and in metabolic engineering. The data presented herein offers insights into the enzyme's substrate specificity and catalytic efficiency, supported by detailed experimental protocols for reproducibility.
Quantitative Kinetic Parameters
The kinetic behavior of an enzyme with different substrates is best understood by comparing their Michaelis constant (Km) and catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km generally signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second, indicating the enzyme's catalytic efficiency.
The following table summarizes the key kinetic parameters for Mycobacterium tuberculosis ICL1 with DL-isocitrate and DL-threo-2-methylisocitrate.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| DL-isocitrate | 188[1][2] | 5.24[1][2] | 27,872 |
| DL-threo-2-methylisocitrate | 718[1][2] | 1.25[1][2] | 1,741 |
Note: The catalytic efficiency (kcat/Km) was calculated from the provided Km and kcat values.
From the data, it is evident that ICL1 has a significantly higher affinity for its natural substrate, DL-isocitrate, as indicated by the approximately four-fold lower Km value compared to DL-threo-2-methylisocitrate.[1][2] Furthermore, the catalytic efficiency of ICL1 is substantially greater with DL-isocitrate, with a kcat value more than four times higher. Another source indicates that the kcat for the cleavage of 2-methyl-isocitrate is about 5% of that for isocitrate.[3] This suggests that the methyl group in DL-threo-2-methylisocitrate hinders optimal binding and/or the catalytic process within the ICL1 active site.
Metabolic Significance
ICL1 plays a dual role in metabolism. It is a key enzyme in the glyoxylate cycle , which allows organisms to utilize two-carbon compounds like acetate (B1210297) for growth by bypassing the decarboxylation steps of the TCA cycle.[4][5][6][7] In this pathway, ICL1 catalyzes the cleavage of isocitrate to glyoxylate and succinate.[5][6][7] Additionally, ICL1 participates in the methylcitrate cycle , which is essential for the metabolism of propionate, a product of odd-chain fatty acid degradation.[5][8] In this cycle, ICL1 cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate.[5] The kinetic differences observed between DL-isocitrate and DL-threo-2-methylisocitrate highlight the enzyme's adaptation to its primary role in the glyoxylate cycle while still being capable of processing the substrate of the methylcitrate cycle, albeit less efficiently.
Experimental Protocols
The determination of the kinetic parameters for ICL1 with its substrates typically involves a continuous spectrophotometric assay. The following is a detailed methodology based on the widely used phenylhydrazine (B124118) assay.
1. Expression and Purification of Recombinant ICL1:
-
The icl1 gene from the organism of interest (e.g., Mycobacterium tuberculosis) is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The bacterial cells are harvested and lysed. The recombinant ICL1, often with a polyhistidine-tag, is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.
2. ICL1 Activity Assay (Phenylhydrazine Method):
This assay measures the formation of glyoxylate, a product of the ICL1-catalyzed cleavage of isocitrate. Glyoxylate reacts with phenylhydrazine to form glyoxylate phenylhydrazone, which can be monitored spectrophotometrically at 324 nm.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM Imidazole buffer, pH 6.8) containing cofactors and reagents. The final concentrations in a 1 ml reaction mix are typically:
-
30 mM Imidazole
-
5 mM MgCl2
-
1 mM EDTA
-
4 mM Phenylhydrazine HCl
-
-
Enzyme and Substrate Preparation:
-
A stock solution of the purified ICL1 enzyme is prepared in a cold buffer.
-
Stock solutions of the substrates, DL-isocitrate and DL-threo-2-methylisocitrate, are prepared in deionized water.
-
-
Kinetic Measurement:
-
The reaction mixture is pipetted into a cuvette and equilibrated to the desired temperature (e.g., 30°C).
-
A range of substrate concentrations (for both DL-isocitrate and DL-threo-2-methylisocitrate in separate experiments) are added to the reaction mixture.
-
The reaction is initiated by adding a known concentration of the purified ICL1 enzyme.
-
The increase in absorbance at 324 nm is recorded over time using a spectrophotometer. The initial linear rate of the reaction (initial velocity, v0) is determined.
-
-
Data Analysis:
-
The initial velocities (v0) are plotted against the corresponding substrate concentrations ([S]).
-
The resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis software to determine the Vmax and Km values.
-
The kcat is calculated by dividing Vmax by the enzyme concentration.
-
References
- 1. How to Generate and Interpret Michaelis-Menten Curves [synapse.patsnap.com]
- 2. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. graphmatik.io [graphmatik.io]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Comparative Guide to DL-threo-2-Methylisocitrate Sodium and Other Metabolic Intermediates in Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
Metabolic Context: The Methylcitrate Cycle
Many bacteria utilize the methylcitrate cycle (MCC) to metabolize propionate (B1217596) and odd-chain fatty acids, which are common in various environments, including the human gut.[1] Propionate, while a valuable carbon source, can be toxic to bacteria at high concentrations. The MCC serves as both a catabolic and detoxification pathway, converting potentially harmful propionyl-CoA into the central metabolites pyruvate (B1213749) and succinate (B1194679).[2][3]
DL-threo-2-methylisocitrate is a key intermediate in this cycle, formed from 2-methylcitrate and subsequently cleaved by the enzyme 2-methylisocitrate lyase into pyruvate and succinate.[4][5] Understanding the position of each intermediate in this and related pathways is crucial for predicting its impact on bacterial growth.
Comparative Analysis of Metabolic Intermediates
The efficiency with which a bacterium can utilize a carbon source depends on several factors, including its transport into the cell and its point of entry into central metabolic pathways. The following table summarizes a qualitative comparison of DL-threo-2-methylisocitrate and related intermediates.
| Intermediate | Metabolic Role | Entry Point into Central Metabolism | Potential for Toxicity | Anticipated Growth Support |
| DL-threo-2-Methylisocitrate | Late-stage intermediate of the MCC. | Cleaved to pyruvate and succinate, which enter glycolysis/gluconeogenesis and the TCA cycle, respectively. | Low. Bypasses the accumulation of potentially toxic propionyl-CoA and 2-methylcitrate.[6] | Good, assuming efficient transport into the cell. |
| Propionate | Primary substrate for the MCC. | Converted to propionyl-CoA, initiating the MCC. | High. Can be toxic at elevated concentrations if the MCC is overwhelmed.[6] | Variable. Dependent on the efficiency of the MCC for detoxification and metabolism. |
| Succinate | Product of the MCC and a key intermediate of the TCA cycle. | Directly enters the TCA cycle. | Low. Generally a preferred carbon source for many bacteria.[7] | Excellent. Provides direct fuel for the TCA cycle and a precursor for biosynthesis. |
| Pyruvate | Product of the MCC and a central metabolic hub. | Can be converted to acetyl-CoA to enter the TCA cycle, or used in gluconeogenesis and other biosynthetic pathways. | Low. A versatile and readily metabolized carbon source.[8] | Excellent. Sits at the crossroads of major metabolic pathways. |
Experimental Protocols
To empirically compare the effects of these metabolic intermediates on bacterial growth, a standardized growth assay is necessary. The following protocol outlines a method for performing such a comparison using a 96-well microplate reader.
Protocol: Comparative Bacterial Growth Analysis on Different Carbon Sources
1. Preparation of Minimal Medium:
-
Prepare a sterile M9 minimal medium base (containing Na₂HPO₄, KH₂PO₄, NaCl, and NH₄Cl).
-
Autoclave the M9 base.
-
Separately prepare and sterilize (by autoclaving or filtration) stock solutions of:
-
20% (w/v) of each carbon source (DL-threo-2-methylisocitrate sodium, sodium propionate, disodium (B8443419) succinate, sodium pyruvate).
-
1 M MgSO₄
-
0.1 M CaCl₂
-
2. Inoculum Preparation:
-
Streak the bacterial strain of interest (e.g., Escherichia coli K-12, Salmonella enterica serovar Typhimurium LT2) onto a nutrient agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of M9 minimal medium with a limiting amount of a standard carbon source (e.g., 0.2% glucose) and grow overnight at 37°C with shaking.
-
The following day, wash the cells twice by centrifuging the culture, removing the supernatant, and resuspending the pellet in sterile M9 salts (M9 base without a carbon source).
-
Resuspend the final cell pellet in M9 salts and adjust the optical density at 600 nm (OD₆₀₀) to 1.0. This will be your inoculum.
3. Microplate Setup:
-
In a sterile 96-well flat-bottom microplate, add the components in the following order to each well:
-
Sterile deionized water.
-
M9 minimal medium base (to a final 1x concentration).
-
MgSO₄ (to a final concentration of 2 mM).
-
CaCl₂ (to a final concentration of 0.1 mM).
-
The respective carbon source to a final concentration of 20 mM.
-
-
Prepare replicate wells for each carbon source and include a no-carbon control.
-
Add the prepared inoculum to each well to achieve a starting OD₆₀₀ of approximately 0.05. The total volume in each well should be 200 µL.
4. Incubation and Data Acquisition:
-
Place the microplate in a microplate reader equipped with temperature control and shaking capabilities.
-
Incubate the plate at 37°C with continuous orbital shaking.
-
Measure the OD₆₀₀ of each well every 15-30 minutes for 24-48 hours.
5. Data Analysis:
-
Subtract the initial OD₆₀₀ reading from all subsequent readings for each well.
-
Plot the average OD₆₀₀ for each set of replicates against time to generate growth curves.
-
From the growth curves, determine key growth parameters such as the maximum growth rate (µ_max), lag phase duration, and final cell density (maximum OD₆₀₀).
Data Presentation
The quantitative data obtained from the experimental protocol can be summarized in a table for easy comparison.
| Carbon Source (20 mM) | Maximum Specific Growth Rate (µ_max, h⁻¹) | Maximum Optical Density (OD₆₀₀) | Lag Phase (hours) |
| DL-threo-2-Methylisocitrate | Experimental Value | Experimental Value | Experimental Value |
| Propionate | Experimental Value | Experimental Value | Experimental Value |
| Succinate | Experimental Value | Experimental Value | Experimental Value |
| Pyruvate | Experimental Value | Experimental Value | Experimental Value |
| No Carbon Control | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This compound is a pivotal intermediate in the methylcitrate cycle, a pathway essential for the metabolism of propionate in a wide range of bacteria. Based on its metabolic position, it holds the potential to be an effective carbon source for bacterial growth, with the significant advantage of bypassing the initial steps of propionate metabolism that can lead to cellular toxicity. Its direct conversion to succinate and pyruvate suggests that it could support robust growth, comparable to or potentially more efficient than propionate, especially under conditions where propionate concentrations are high.
However, its performance as an exogenous substrate is contingent on the presence and efficiency of a specific transport system for its uptake, which may vary between bacterial species. Direct experimental validation, as outlined in the provided protocol, is necessary to quantify its effectiveness relative to other central metabolites like succinate and pyruvate. Such studies would provide valuable insights into bacterial carbon metabolism and could inform strategies for the development of novel antimicrobial agents targeting the methylcitrate cycle.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro conversion of propionate to pyruvate by Salmonella enterica enzymes: 2-methylcitrate dehydratase (PrpD) and aconitase Enzymes catalyze the conversion of 2-methylcitrate to 2-methylisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of propionate toxicity in Salmonella enterica identify 2-methylcitrate as a potent inhibitor of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Airway immunometabolites fuel Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Pyruvate Uptake in Escherichia coli K-12 | PLOS One [journals.plos.org]
Unveiling the Specificity: A Comparative Analysis of Enzyme Cross-Reactivity with DL-threo-2-methylisocitrate
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. This guide provides a comparative analysis of the cross-reactivity of various enzymes with DL-threo-2-methylisocitrate, a key intermediate in the methylcitrate cycle. The data presented herein, summarized from multiple studies, offers insights into the metabolic pathways and potential off-target effects relevant to drug discovery and metabolic research.
DL-threo-2-methylisocitrate is primarily metabolized by 2-methylisocitrate lyase as part of the methylcitrate cycle, a crucial pathway for the metabolism of propionate (B1217596) in many microorganisms. However, due to its structural similarity to isocitrate, a key component of the tricarboxylic acid (TCA) cycle, there is potential for cross-reactivity with other enzymes. This guide explores the interactions of DL-threo-2-methylisocitrate and its analogs with several key enzymes, providing quantitative data and detailed experimental protocols to facilitate further research.
Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters of various enzymes with DL-threo-2-methylisocitrate and their natural substrates. This data allows for a direct comparison of enzyme affinity and catalytic efficiency.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | V_max_ Comparison |
| Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | DL-threo-2-methylisocitrate (MICA) | 718[1] | 1.25[1] | 1.74 x 10³[2] | |
| threo-D(s)L(s)-isocitrate (ICA) | 188[1] | 5.24[1] | 2.79 x 10⁴[2] | |||
| Isocitrate Lyase 2 (ICL2) | Mycobacterium tuberculosis | DL-threo-2-methylisocitrate (MICA) | >15,000[2] | Not determined | Not determined | |
| Aconitase | Bovine heart | D-threo-alpha-methylisocitrate | 200[3] | Not determined | Not determined | |
| alpha-methyl-cis-aconitate | 50[3] | Not determined | Not determined | |||
| Aconitase | Rat liver cytosol | DL-threo-alpha-methylisocitrate | 100[3] | Not determined | Not determined | V_max_ with citrate (B86180) is ~1.4x higher[3] |
| 2-Methylisocitrate Dehydratase | Yarrowia lipolytica | 2-methylisocitrate | 18 | Not determined | Not determined | |
| Aconitase | Yarrowia lipolytica | 2-methylisocitrate | 120 | Not determined | Not determined |
Key Observations:
-
Isocitrate Lyase 1 (ICL1) from Mycobacterium tuberculosis demonstrates dual activity, processing both its native substrate, isocitrate, and DL-threo-2-methylisocitrate, albeit with a roughly four-fold lower affinity and catalytic rate for the latter[1]. The catalytic efficiency is significantly higher with isocitrate[2].
-
Isocitrate Lyase 2 (ICL2) from the same organism shows a much weaker affinity for DL-threo-2-methylisocitrate, with a K_m_ value too high to be accurately determined[2].
-
Aconitase from both bovine heart and rat liver can utilize a methyl-analog of isocitrate as a substrate, indicating a degree of cross-reactivity[3].
-
In Yarrowia lipolytica, a specialized 2-methylisocitrate dehydratase exists with a much higher affinity for 2-methylisocitrate compared to the organism's own aconitase.
Signaling and Metabolic Pathways
DL-threo-2-methylisocitrate is a central molecule in the methylcitrate cycle , which is essential for the detoxification of propionate, a metabolite that can be toxic to cells if it accumulates[4]. This cycle converts propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate, allowing these products to enter central metabolism. The key enzymes in this pathway are 2-methylcitrate synthase, 2-methylcitrate dehydratase, and 2-methylisocitrate lyase. In some bacteria, like Mycobacterium tuberculosis, the glyoxylate (B1226380) cycle enzyme isocitrate lyase can perform the function of 2-methylisocitrate lyase[5].
Figure 1: The Methylcitrate Cycle
Experimental Protocols
The following are detailed methodologies for assessing the cross-reactivity of key enzymes with DL-threo-2-methylisocitrate.
Experimental Workflow for Cross-Reactivity Assessment
The general workflow for determining enzyme cross-reactivity involves preparing the enzyme and substrate, running the enzymatic reaction under controlled conditions, and measuring the rate of product formation or substrate depletion.
References
- 1. xcessbio.com [xcessbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Identification of D-threo-alpha-methylisocitrate as stereochemically specific substrate for bovine heart aconitase and inhibitor of TPN-linked isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Enzymatic Activity of Methylisocitrate Lyase Using DL-threo-2-methylisocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of methylisocitrate lyase (MCL) when using its substrate, DL-threo-2-methylisocitrate. It includes a summary of kinetic data, detailed experimental protocols for activity confirmation, and a comparison with alternative enzymes and substrates. This information is crucial for researchers studying propionate (B1217596) metabolism, particularly in microorganisms where the methylcitrate cycle is a key pathway and a potential target for drug development.
Quantitative Data Summary
The enzymatic efficiency of methylisocitrate lyase can be quantitatively assessed by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster conversion of the substrate to the product. The catalytic efficiency is often expressed as the kcat/Km ratio.
Below is a comparative table summarizing the kinetic parameters of methylisocitrate lyase from various organisms with DL-threo-2-methylisocitrate and a comparison with a related substrate, isocitrate.
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |
| Recombinant Isocitrate Lyase 1 (ICL1) | DL-threo-2-methylisocitrate (MICA) | 718[1][2] | 1.25[1][2] | 1.74 x 103 | ICL1 exhibits dual activity. |
| Recombinant Isocitrate Lyase 1 (ICL1) | threo-D(s)L(s)-isocitrate (ICA) | 188[1][2] | 5.24[1][2] | 2.79 x 104 | Higher efficiency with isocitrate. |
| Coxiella burnetii Methylisocitrate Lyase (PrpB) | DL-threo-2-methylisocitrate | 390 ± 47 | 32,000 | 8.2 x 107 | Exceptionally high catalytic rate. |
| Candida lipolytica Methylisocitrate Lyase | threo-Ds-2-methylisocitrate | 770 | Not Reported | Not Reported | Specific for the threo-Ds isomer.[3] |
| Aspergillus nidulans Methylisocitrate Lyase | (2R,3S)-2-methylisocitrate | 31 | Not Reported | Not Reported | High affinity for the substrate.[4] |
Experimental Protocols
Confirmation of methylisocitrate lyase activity is typically performed using a spectrophotometric assay. The following protocol is a widely accepted method.
Coupled Spectrophotometric Assay for Methylisocitrate Lyase Activity
This assay measures the cleavage of DL-threo-2-methylisocitrate into pyruvate (B1213749) and succinate. The production of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
DL-threo-2-methylisocitrate (substrate)
-
Methylisocitrate lyase (enzyme to be assayed)
-
HEPES buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl2, 2.5 mM)
-
Dithiothreitol (DTT, 5 mM)
-
NADH (250 μM)
-
L-Lactate Dehydrogenase (L-LDH, e.g., 1.5 µg)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well plates or cuvettes
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, NADH, and L-LDH.
-
Add the methylisocitrate lyase enzyme solution to the reaction mixture.
-
Incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding DL-threo-2-methylisocitrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation and thus to the methylisocitrate lyase activity.
Alternative Protocols and Considerations:
-
Buffer Systems: While HEPES is commonly used, other buffers such as imidazole (B134444) or MOPS can be employed depending on the specific enzyme and optimal pH.[5][6]
-
Metal Ions: Methylisocitrate lyase is a magnesium-dependent enzyme. The presence of Mg2+ is crucial for its activity.[3]
-
Direct Assay: In some instances, the formation of the glyoxylate-phenylhydrazone from the cleavage of isocitrate by isocitrate lyase can be monitored at 324 nm.[5] A similar direct assay for the pyruvate product of MCL is less common.
Mandatory Visualizations
Methylcitrate Cycle
The methylcitrate cycle is the metabolic pathway in which methylisocitrate lyase plays a key role. It is responsible for the metabolism of propionate, a toxic metabolite that can accumulate in bacteria.
Caption: The Methylcitrate Cycle for Propionate Metabolism.
Experimental Workflow for MCL Activity Assay
The following diagram illustrates the workflow for the coupled spectrophotometric assay used to determine methylisocitrate lyase activity.
Caption: Workflow of the Coupled Spectrophotometric Assay.
Comparison with Alternatives
Isocitrate Lyase: A Bifunctional Alternative
In some microorganisms, most notably Mycobacterium tuberculosis, the glyoxylate (B1226380) shunt enzyme isocitrate lyase (ICL) also exhibits methylisocitrate lyase activity. This dual functionality allows the organism to metabolize both acetate (B1210297) (via the glyoxylate shunt) and propionate (via the methylcitrate cycle) using the same enzyme. This makes ICL a particularly attractive drug target in these pathogens, as its inhibition would disrupt two key metabolic pathways.
The kinetic data presented in the summary table highlights that while ICL1 can act on DL-threo-2-methylisocitrate, its catalytic efficiency is significantly higher with its primary substrate, isocitrate.[1][2] This suggests a substrate preference but also a metabolic flexibility that is advantageous for the organism.
Substrate Specificity
Methylisocitrate lyase exhibits a high degree of stereospecificity. The enzyme from Escherichia coli and Aspergillus nidulans is active with the threo-diastereomer of 2-methylisocitrate, while the erythro-diastereomer is not a substrate.[7][8] Furthermore, the enzyme from Candida lipolytica is specific for the threo-Ds-2-methylisocitrate enantiomer.[3] This high specificity is a key characteristic of the enzyme and is important for ensuring the correct metabolic flux through the methylcitrate cycle. Isocitrate can act as a competitive inhibitor of some methylisocitrate lyases.
References
- 1. Crystal structures of 2-methylisocitrate lyase in complex with product and with isocitrate inhibitor provide insight into lyase substrate specificity, catalysis and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the methylcitrate cycle in propionate metabolism and detoxification in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
comparative analysis of the methylcitrate pathway in different species of bacteria
For Researchers, Scientists, and Drug Development Professionals
The methylcitrate pathway is a crucial metabolic route in many bacteria, enabling the utilization of propionate (B1217596) and detoxifying propionyl-CoA, a toxic intermediate generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[1][2] This pathway's absence in humans makes its key enzymes attractive targets for novel antimicrobial drug development. This guide provides a comparative analysis of the methylcitrate pathway across different bacterial species, focusing on quantitative enzymatic data, experimental methodologies, and regulatory mechanisms.
I. The Methylcitrate Pathway: An Overview
The canonical methylcitrate cycle involves three core enzymatic steps that convert propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate. These products then enter central metabolism, specifically the TCA cycle.[2] The key enzymes of this pathway are encoded by the prp operon.[2]
Core Reactions of the Methylcitrate Pathway:
-
Methylcitrate Synthase (PrpC): Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.
-
Methylcitrate Dehydratase (PrpD): Converts 2-methylcitrate to 2-methyl-cis-aconitate.
-
Methylisocitrate Lyase (PrpB/MCL or ICL): Cleaves 2-methylisocitrate into pyruvate and succinate. In some bacteria, such as Mycobacterium tuberculosis, this function is carried out by isocitrate lyase (ICL), an enzyme also involved in the glyoxylate (B1226380) shunt.[3][4]
Below is a diagram illustrating the core methylcitrate pathway and its integration with the TCA cycle.
II. Comparative Enzyme Kinetics
The efficiency of the methylcitrate pathway can vary between bacterial species due to differences in the kinetic properties of its core enzymes. The following tables summarize key kinetic parameters for Methylcitrate Synthase (PrpC) and Methylisocitrate Lyase (PrpB/ICL) from various bacteria. Data for Methylcitrate Dehydratase (PrpD) is less comprehensively available in the literature.
Table 1: Kinetic Parameters of Methylcitrate Synthase (PrpC)
| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Pseudomonas aeruginosa | Propionyl-CoA | 18.0 ± 2.0 | 14.0 ± 0.3 | [1] |
| Oxaloacetate | 20.0 ± 2.0 | 14.0 ± 0.3 | [1] | |
| Mycobacterium smegmatis | Propionyl-CoA | 25.0 ± 3.0 | 0.45 ± 0.01 | [5] |
| Oxaloacetate | 110 ± 10 | 0.45 ± 0.01 | [5] |
Table 2: Kinetic Parameters of Methylisocitrate Lyase (PrpB/ICL)
| Bacterial Species | Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| Pseudomonas aeruginosa | PrpB | 2-Methylisocitrate | 110 ± 20 | 19.0 ± 1.0 | [6] |
| AceA (ICL) | 2-Methylisocitrate | 1800 ± 200 | 0.2 ± 0.01 | [6] | |
| Coxiella burnetii | PrpB | 2-Methylisocitrate | 800 ± 100 | 13.8 | [7] |
| Salmonella enterica | PrpB | 2-Methylisocitrate | - | 105 | [7] |
III. Regulation of the prp Operon
The expression of the methylcitrate pathway enzymes is tightly regulated to ensure efficient propionate metabolism only when required. The prp operon, which typically includes prpB, prpC, and prpD, is controlled by a combination of specific and global regulators.
In many Enterobacteriales, such as Escherichia coli and Salmonella enterica, the operon is positively regulated by the transcriptional activator PrpR , which is encoded by a divergently transcribed gene.[2][8] The activity of PrpR is induced by 2-methylcitrate, the product of the first enzymatic step.[9] Furthermore, the expression of the prp operon in these bacteria is subject to catabolite repression, mediated by the cAMP receptor protein (CRP), which ensures that preferred carbon sources like glucose are utilized before propionate.[10]
In Mycobacterium species, the regulation also involves PrpR, which activates the transcription of the prpDC operon.[2][5] Additionally, in Mycobacterium smegmatis, the global nitrogen regulator GlnR has been shown to repress the transcription of the prpDBC operon, linking propionate metabolism to the nitrogen status of the cell.[11] The response regulator RegX3 also plays a role by up-regulating prpR transcription during growth on propionate.[5]
The diagram below illustrates the general regulatory logic of the prp operon in bacteria.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the methylcitrate pathway.
A. Enzyme Assay for Methylcitrate Synthase (PrpC)
This assay measures the rate of propionyl-CoA consumption by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
DTNB solution
-
Oxaloacetate solution
-
Propionyl-CoA solution
-
Purified PrpC enzyme or cell lysate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTNB, and oxaloacetate in a cuvette.
-
Initiate the reaction by adding propionyl-CoA and the enzyme solution.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct.
B. Enzyme Assay for Methylisocitrate Lyase (PrpB/ICL)
This coupled assay measures the production of pyruvate from the cleavage of 2-methylisocitrate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH, a process that can be monitored spectrophotometrically.[6]
Materials:
-
HEPES buffer (pH 7.5)
-
MgCl2 solution
-
NADH solution
-
Lactate dehydrogenase (LDH)
-
2-Methylisocitrate solution
-
Purified PrpB/ICL enzyme or cell lysate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing HEPES buffer, MgCl2, NADH, and LDH.
-
Add the enzyme solution and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding 2-methylisocitrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH.
C. 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. The general workflow for analyzing the methylcitrate pathway is outlined below.[12][13]
Workflow:
-
Cell Culture: Grow the bacterial strain of interest in a defined minimal medium with a 13C-labeled propionate or another precursor as the sole carbon source.
-
Metabolite Extraction: Harvest the cells during the exponential growth phase and quench metabolism rapidly. Extract intracellular metabolites.
-
Mass Spectrometry (MS) Analysis: Analyze the isotopic labeling patterns of key metabolites in the methylcitrate pathway and connected pathways (e.g., amino acids derived from pyruvate and TCA cycle intermediates) using GC-MS or LC-MS.
-
Flux Calculation: Use a metabolic model of the central carbon metabolism, including the methylcitrate pathway, to calculate the intracellular fluxes that best fit the measured isotopic labeling patterns. This is typically done using specialized software.
The following diagram illustrates the general workflow for 13C-Metabolic Flux Analysis.
V. Conclusion
The methylcitrate pathway is a vital metabolic hub in many bacterial species, with significant variations in enzyme kinetics and regulation. This comparative guide highlights these differences, providing a valuable resource for researchers in microbiology and drug development. The detailed experimental protocols offer a starting point for further investigation into this important pathway. The unique presence of the methylcitrate cycle in bacteria and its essentiality for certain pathogens underscore its potential as a target for the development of novel therapeutics.[14] Further comparative studies, particularly focusing on a broader range of pathogenic bacteria, will be crucial in exploiting this pathway for antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Role of the methylcitrate cycle in propionate metabolism and detoxification in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the methylcitrate cycle in Mycobacterium tuberculosis metabolism, intracellular growth, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RegX3-Mediated Regulation of Methylcitrate Cycle in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Studies of regulation of expression of the propionate (prpBCDE) operon provide insights into how Salmonella typhimurium LT2 integrates its 1,2-propanediol and propionate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of Regulation of Expression of the Propionate (prpBCDE) Operon Provide Insights into How Salmonella typhimurium LT2 Integrates Its 1,2-Propanediol and Propionate Catabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catabolite Repression of the Propionate Catabolic Genes in Escherichia coli and Salmonella enterica: Evidence for Involvement of the Cyclic AMP Receptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mycobacterium smegmatis GlnR Regulates the Glyoxylate Cycle and the Methylcitrate Cycle on Fatty Acid Metabolism by Repressing icl Transcription [frontiersin.org]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecificity of Enzymes in the Methylcitrate Cycle
For Researchers, Scientists, and Drug Development Professionals
The methylcitrate cycle is a crucial metabolic pathway in various organisms, including bacteria and fungi, for the metabolism of propionate (B1217596), a potentially toxic short-chain fatty acid. The enzymes within this cycle exhibit remarkable stereospecificity, which is critical for the efficient and accurate processing of their substrates. This guide provides a detailed comparison of the stereochemical preferences of the key enzymes in the methylcitrate cycle, supported by experimental data and detailed methodologies. Understanding this stereospecificity is paramount for elucidating the metabolic flux through this pathway and for the development of targeted inhibitors for therapeutic purposes.
Stereochemistry of the Methylcitrate Cycle Enzymes: A Comparative Overview
The methylcitrate cycle involves three core enzymes that demonstrate distinct stereochemical control over their reactions: 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB). The stereospecificity of these enzymes is summarized in the table below, with a comparison to enzymes of the alternative methylmalonyl-CoA pathway for propionate metabolism.
| Enzyme | Substrate(s) | Product(s) | Stereospecificity | Organism(s) of Study |
| Methylcitrate Cycle | ||||
| 2-Methylcitrate Synthase (PrpC) | Propionyl-CoA + Oxaloacetate | (2R,3S)-2-Methylcitrate + CoA | Highly stereospecific, producing the (2R,3S)-isomer.[1][2] Animal si-citrate synthase, in contrast, produces a mixture of (2S,3S), (2S,3R), and a small amount of (2R,3S)-isomers.[2] | Candida lipolytica, Salmonella typhimurium[1][2][3] |
| 2-Methylcitrate Dehydratase (PrpD) | (2S,3S)-2-Methylcitrate | 2-Methyl-cis-aconitate + H₂O | Catalyzes the syn-elimination of water. | Escherichia coli |
| 2-Methylisocitrate Lyase (PrpB) | (threo)-(2R,3S)-2-Methylisocitrate | Pyruvate + Succinate | Specific for the threo-diastereomer of 2-methylisocitrate; the erythro-diastereomer is not a substrate.[4] The reaction proceeds with an inversion of configuration at the C3 position.[5][6] | Escherichia coli, Aspergillus nidulans[4] |
| Methylmalonyl-CoA Pathway | ||||
| Propionyl-CoA Carboxylase | Propionyl-CoA | (S)-Methylmalonyl-CoA | ||
| Methylmalonyl-CoA Epimerase | (S)-Methylmalonyl-CoA | (R)-Methylmalonyl-CoA | Interconverts the (S) and (R) epimers. | |
| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | Succinyl-CoA | Specific for the (2R)-epimer of methylmalonyl-CoA.[7] |
Kinetic Parameters of Methylcitrate Cycle Enzymes
The stereoselectivity of these enzymes is reflected in their kinetic parameters. While comprehensive kinetic data for all possible stereoisomers is not always available, the existing data underscores the preference for specific substrates.
| Enzyme | Substrate | Km | Vmax | kcat/Km | Organism |
| 2-Methylcitrate Synthase (PrpC) | Propionyl-CoA | 17 µM | 0.33 µmol/min/mg | Salmonella typhimurium[3] | |
| Acetyl-CoA | 101 µM | 0.11 µmol/min/mg | Salmonella typhimurium[3] | ||
| 2-Methylisocitrate Lyase (PrpB) | (threo)-2-Methylisocitrate | - | - | - | Escherichia coli |
| (erythro)-2-Methylisocitrate | No measurable activity | - | - | Escherichia coli[4] |
Experimental Protocols
The determination of enzyme stereospecificity relies on a combination of analytical techniques to separate and identify stereoisomers.
Enzyme Assay for 2-Methylcitrate Synthase
This protocol is adapted from a study on Salmonella typhimurium PrpC[3].
Principle: The activity of 2-methylcitrate synthase is measured by monitoring the release of free Coenzyme A (CoA) using the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The reaction of the thiol group of CoA with DTNB produces a yellow-colored anion (TNB²⁻) that absorbs light at 412 nm.
Reagents:
-
50 mM HEPES buffer, pH 7.5
-
0.1 M KCl
-
0.54 M Glycerol
-
10 mM DTNB stock solution in buffer
-
10 mM Oxaloacetate stock solution
-
10 mM Propionyl-CoA stock solution
-
Purified 2-methylcitrate synthase (PrpC) enzyme
Procedure:
-
Prepare a reaction mixture (final volume 0.8 mL) containing:
-
50 mM HEPES buffer, pH 7.5
-
0.1 M KCl
-
0.54 M Glycerol
-
0.15 mM DTNB
-
0.05 mM Oxaloacetate
-
-
Initiate the reaction by adding 0.1 mM propionyl-CoA.
-
Immediately before adding the enzyme, add the purified PrpC to the reaction mixture.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹).
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis
Principle: Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. A chiral stationary phase (CSP) within the HPLC column interacts differently with the stereoisomers, leading to different retention times and thus their separation.
General Protocol Outline:
-
Sample Preparation: The enzymatic reaction is quenched at specific time points. The reaction mixture is then centrifuged to remove the enzyme, and the supernatant containing the substrates and products is collected.
-
Derivatization (if necessary): For some compounds, derivatization with a chiral or achiral reagent may be required to improve separation and detection. For example, the four stereoisomers of methylcitric acid can be separated after derivatization to their O-acetylated (tri-(-)-2-butyl ester) forms[2].
-
Chromatographic Conditions:
-
Column: A suitable chiral column is selected based on the chemical properties of the analytes.
-
Mobile Phase: A mixture of solvents (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) is used to elute the compounds. The composition of the mobile phase is optimized to achieve the best separation.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible results.
-
Detection: A UV detector is commonly used to monitor the elution of the compounds.
-
-
Data Analysis: The retention times and peak areas of the separated stereoisomers are used to identify and quantify each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Principle: NMR spectroscopy provides detailed information about the three-dimensional structure of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., using Nuclear Overhauser Effect spectroscopy - NOESY), the relative and absolute stereochemistry of a molecule can be determined.
General Protocol Outline:
-
Sample Preparation: The stereoisomer of interest is purified, typically by chromatography. The purified sample is then dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition: A series of NMR experiments are performed, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY.
-
Spectral Analysis: The NMR spectra are analyzed to assign all the proton and carbon signals. The coupling constants between protons can provide information about their dihedral angles, which helps in determining the relative stereochemistry. NOESY experiments reveal which protons are close to each other in space, further aiding in the stereochemical assignment.
-
Comparison with Standards: Whenever possible, the NMR data of the unknown compound is compared with that of authentic standards of known stereochemistry to confirm the assignment.
Signaling Pathways and Experimental Workflows
Conclusion
The enzymes of the methylcitrate cycle exhibit a high degree of stereospecificity, ensuring the correct flow of metabolites through the pathway. This guide has provided a comparative analysis of this stereoselectivity, highlighting the specific stereoisomers preferred by each enzyme. The detailed experimental protocols and workflows offer a practical framework for researchers investigating these enzymes. A thorough understanding of the stereochemical intricacies of the methylcitrate cycle is not only fundamental to microbial physiology but also opens avenues for the rational design of novel antimicrobial agents targeting this essential metabolic route.
References
- 1. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]
- 2. Identification of the stereoisomeric configurations of methylcitric acid produced by si-citrate synthase and methylcitrate synthase using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of 2-methylisocitrate lyase in complex with product and with isocitrate inhibitor provide insight into lyase substrate specificity, catalysis and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Crystal structures of 2-methylisocitrate lyase in complex with product and with isocitrate inhibitor provide insight into lyase substrate specificity, catalysis and evolution. | Semantic Scholar [semanticscholar.org]
- 7. On the mechanism of action of methylmalonyl-CoA mutase. Change of the steric course on isotope substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ICL1 Enzyme Activity: A Comparative Guide to DL-threo-2-methylisocitrate and Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
Understanding the function of isocitrate lyase 1 (ICL1), a key enzyme in the glyoxylate (B1226380) cycle, is crucial for research in microbiology, particularly in the context of pathogen persistence and alternative carbon metabolism. Validating the activity and biological role of ICL1 often involves two primary approaches: chemical modulation using substrates or inhibitors, and genetic ablation through knockouts. This guide provides an objective comparison of these two methods, focusing on the use of DL-threo-2-methylisocitrate and genetic knockouts to interrogate ICL1 function.
At a Glance: Comparing Methodologies
| Feature | DL-threo-2-methylisocitrate | Genetic Knockout (e.g., via CRISPR-Cas9) |
| Mechanism of Action | Substrate for ICL1, competing with the natural substrate, isocitrate.[1][2][3][4][5] | Complete or near-complete ablation of the ICL1 gene, preventing protein expression. |
| Effect on ICL1 | Acts as a substrate, leading to enzymatic turnover. It is not a classical inhibitor.[1][2][3][4][5] | Absence of functional ICL1 protein. |
| Reversibility | Reversible; removal of the compound restores normal substrate binding. | Permanent and heritable genetic modification. |
| Speed of Implementation | Rapid; can be added to cell cultures or enzyme assays for immediate effect. | Time-consuming; requires cloning, transformation, selection, and validation (can take weeks to months).[6] |
| Specificity | Can have off-target effects on other enzymes. | Highly specific to the targeted gene, though off-target genomic edits are possible and require validation.[7] |
| Cellular Context | The ICL1 protein is still present and can participate in protein-protein interactions (scaffolding).[7] | The absence of the protein eliminates all its functions, including scaffolding.[7] |
| Potential for Adaptation | Less likely to induce long-term adaptive responses. | Chronic absence of the gene can lead to metabolic rewiring and compensatory mechanisms in the organism. |
Quantitative Data: Enzyme Kinetics
DL-threo-2-methylisocitrate is not an inhibitor but rather an alternative substrate for ICL1. The kinetic parameters of Mycobacterium tuberculosis ICL1 for its natural substrate, isocitrate (ICA), and DL-threo-2-methylisocitrate (MICA) are summarized below.
| Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| threo-D(s)L(s)-isocitrate (ICA) | 188 | 5.24 | 2.79 x 104 |
| DL-threo-2-methylisocitrate (MICA) | 718 | 1.25 | 1.74 x 103 |
Data sourced from Gould et al. (2006) as cited by APExBIO and MedChemExpress.[2][3]
These data indicate that ICL1 has a higher affinity and catalytic efficiency for its natural substrate, isocitrate, compared to DL-threo-2-methylisocitrate.
Experimental Protocols
ICL1 Enzyme Activity Assay
This protocol is based on the principle of measuring the formation of glyoxylate, a product of the ICL1 reaction, through its reaction with phenylhydrazine (B124118) to form a phenylhydrazone derivative, which can be quantified spectrophotometrically.
Materials:
-
Cell or tissue lysate containing ICL1
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)
-
Isocitrate (substrate)
-
Phenylhydrazine solution
-
Microplate reader
Procedure:
-
Prepare cell or tissue extracts to be assayed. For bacterial or yeast cultures, this involves cell lysis and centrifugation to obtain a clear lysate.
-
In a microplate well, combine the cell lysate with the assay buffer.
-
Initiate the reaction by adding the substrate, isocitrate.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction and add phenylhydrazine solution to derivatize the glyoxylate produced.
-
Measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH-coupled assays or a different wavelength for the phenylhydrazone product).[8]
-
Calculate the specific activity of ICL1, typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of glyoxylate per minute.[7]
Generation and Validation of an ICL1 Genetic Knockout
This protocol provides a general workflow for creating a gene knockout using CRISPR-Cas9 technology.
Materials:
-
Host organism (e.g., E. coli, S. cerevisiae)
-
CRISPR-Cas9 plasmid system (containing Cas9 nuclease and a guide RNA targeting ICL1)
-
Homology repair template (if using homology-directed repair)
-
Competent cells and transformation reagents
-
Selection media
-
PCR reagents, sequencing primers, and Western blot antibodies for validation
Procedure:
-
Design and Clone: Design a guide RNA (gRNA) specific to a critical exon of the ICL1 gene. Clone the gRNA sequence into a Cas9 expression vector.
-
Transformation: Transform the CRISPR-Cas9 plasmid into the host organism.
-
Selection: Select for transformants that have successfully incorporated the plasmid using antibiotic or nutritional markers.
-
Induce Cas9 Expression: If the Cas9 expression is under an inducible promoter, add the appropriate inducer to initiate gene editing.
-
Isolate Clones: Plate the cells to obtain single colonies.
-
Validation:
-
Genomic DNA Verification: Perform colony PCR on the isolated clones to screen for the desired deletion or insertion in the ICL1 locus. Confirm the genetic modification by Sanger sequencing of the PCR product.[1][9]
-
mRNA Expression Analysis: Use quantitative PCR (qPCR) to confirm the absence of ICL1 transcripts in the knockout strain.[9]
-
Protein Level Confirmation: Perform a Western blot using an ICL1-specific antibody to verify the absence of the ICL1 protein in the knockout clones.[9]
-
Phenotypic Analysis: Assess the functional consequence of the knockout, for example, by testing the inability of the mutant to grow on acetate (B1210297) as the sole carbon source.
-
Visualizing the Methodologies and Pathways
Caption: Comparison of chemical versus genetic approaches to validate ICL1 function.
Caption: The Glyoxylate Cycle bypasses decarboxylation steps of the TCA cycle.
Conclusion
Both the use of DL-threo-2-methylisocitrate and genetic knockouts are valuable tools for studying ICL1 function. The choice of method depends on the specific research question.
-
DL-threo-2-methylisocitrate is useful for rapid, reversible studies on enzyme kinetics and for understanding how competition at the active site affects metabolic flux. However, its action as a substrate rather than a true inhibitor, and the potential for off-target effects, must be considered.
-
Genetic knockouts provide a definitive method for determining the physiological necessity of ICL1 for specific processes, such as growth on certain carbon sources or virulence.[10] While highly specific, this approach is permanent and may trigger compensatory mechanisms within the cell, potentially obscuring the primary role of the enzyme.[7]
For a comprehensive validation of ICL1's role, a combined approach is often the most powerful. Genetic knockouts can establish the essentiality of the gene, while chemical tools can probe the dynamics of enzyme function in a temporally controlled manner.
References
- 1. xcessbio.com [xcessbio.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. DL-threo-2-methylisocitrate (sodium) - MedChem Express [bioscience.co.uk]
- 6. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M. tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent and Selective Inhibition of NADP-Dependent Isocitrate Dehydrogenases by DL-threo-2-Methylisocitrate
A comprehensive analysis for researchers and drug development professionals.
DL-threo-2-methylisocitrate, also known as DL-threo-alpha-methylisocitrate, has emerged as a highly selective and potent inhibitor of NADP-dependent isocitrate dehydrogenases (NADP-IDH), while exhibiting no significant inhibitory effect on their NAD-dependent counterparts (NAD-IDH). This distinct selectivity makes it an invaluable tool for dissecting the metabolic roles of the different isocitrate dehydrogenase isoforms. This guide provides a comparative overview of its inhibitory effects, supported by experimental data and detailed methodologies.
Comparative Inhibitory Effects
DL-threo-2-methylisocitrate acts as a competitive inhibitor of NADP-IDH with respect to the substrate, isocitrate. The D-threo isomer is the biologically active form responsible for this inhibition[1]. The inhibitory constant (Ki) values demonstrate the high affinity of this compound for NADP-dependent isocitrate dehydrogenases from various sources.
| Enzyme Source | Isoform | Inhibitor | Ki Value (µM) | Inhibition Type | Reference |
| Purified Bovine Heart | NADP-dependent IDH | DL-threo-2-methylisocitrate | 0.1 - 0.3 | Competitive with isocitrate | [2] |
| Rat Liver Cytosol | NADP-dependent IDH | DL-threo-2-methylisocitrate | 0.1 - 0.3 | Competitive with isocitrate | [2] |
| Rat Liver Mitochondrial Extract | NADP-dependent IDH | DL-threo-2-methylisocitrate | 0.1 - 0.3 | Competitive with isocitrate | [2] |
| Bovine Heart | NAD-dependent IDH | DL-threo-2-methylisocitrate | No inhibition | - | [2] |
| Rat Liver | NAD-dependent IDH | DL-threo-2-methylisocitrate | No inhibition | - | [2] |
Experimental Protocols
A detailed methodology for determining the inhibitory effects of DL-threo-2-methylisocitrate on isocitrate dehydrogenase activity is outlined below. This protocol is based on established spectrophotometric methods for assaying enzyme kinetics.
Principle
The activity of NADP-dependent isocitrate dehydrogenase is determined by monitoring the rate of NADPH production, which is measured by the increase in absorbance at 340 nm. To determine the inhibition kinetics, the enzyme activity is measured in the presence of varying concentrations of the substrate (isocitrate) and the inhibitor (DL-threo-2-methylisocitrate).
Materials
-
Purified NADP-dependent isocitrate dehydrogenase or tissue extracts (e.g., rat liver cytosol, bovine heart mitochondria)
-
DL-threo-2-methylisocitrate
-
DL-Isocitrate
-
NADP+
-
Magnesium chloride (MgCl2) or Manganese chloride (MnCl2)
-
Tricine or Tris-HCl buffer
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplates (for high-throughput analysis) or quartz cuvettes
Assay Procedure
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tricine, pH 7.4), a divalent cation (e.g., 2 mM MgCl2), and NADP+ (e.g., 0.5 mM).
-
Inhibitor and Substrate Addition:
-
For Ki determination, set up a matrix of reactions with varying concentrations of isocitrate (e.g., 5 to 100 µM) and DL-threo-2-methylisocitrate (e.g., 0 to 1 µM).
-
Include control reactions with no inhibitor at each substrate concentration.
-
-
Enzyme Addition and Reaction Initiation: Add the isocitrate dehydrogenase enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be chosen to provide a linear rate of reaction for at least 5-10 minutes.
-
Kinetic Measurement: Immediately after adding the enzyme, measure the increase in absorbance at 340 nm over time using a spectrophotometer. Record the initial reaction velocity (V₀).
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, perform a Lineweaver-Burk or Dixon plot analysis of the data. For competitive inhibition, a Lineweaver-Burk plot will show a series of lines that intersect on the y-axis. The Ki can be calculated from the slopes of these lines.
-
Visualizing the Inhibition Pathway
The following diagrams illustrate the logical flow of the inhibition experiment and the competitive inhibition mechanism.
Caption: Experimental workflow for determining the Ki of DL-threo-2-methylisocitrate.
Caption: Mechanism of competitive inhibition of NADP-IDH by DL-threo-2-methylisocitrate.
References
- 1. Identification of D-threo-alpha-methylisocitrate as stereochemically specific substrate for bovine heart aconitase and inhibitor of TPN-linked isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-methylisocitrate. A selective inhibitor of TPN-linked isocitrate dehydrogenase from bovine heart and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DL-threo-2-methylisocitrate sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, operational, and disposal protocols for handling DL-threo-2-methylisocitrate sodium in a laboratory setting. The following procedures are based on general best practices for handling non-hazardous chemical reagents and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by your supplier.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet for this compound is not publicly available, the following personal protective equipment recommendations are based on standard laboratory procedures for handling similar organic acid salts.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Inspect gloves for integrity before each use and replace them immediately if compromised. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Not generally required under normal use | Work in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Transfer : Conduct weighing and transfer operations in a designated area, preferably within a chemical fume hood or on a bench with adequate ventilation to minimize inhalation of any dust.
-
Avoid Contact : Take measures to prevent direct contact with skin and eyes. Do not breathe in any dust that may be generated.[1]
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. If using water as the solvent, the resulting solution should be filtered and sterilized for biological applications.[2]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.
Storage Protocol:
-
Temperature : Store the compound under the conditions specified by the supplier. For long-term storage, -20°C is often recommended.[2]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Inert Atmosphere : For optimal stability, storing under an inert gas like nitrogen can be beneficial.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain unless explicitly permitted by your institution's environmental health and safety office.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as solid chemical waste.
-
Container Disposal : Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
